molecular formula C9H14N2 B2581789 5-Tert-butylpyridin-2-amine CAS No. 866620-21-5

5-Tert-butylpyridin-2-amine

Cat. No.: B2581789
CAS No.: 866620-21-5
M. Wt: 150.225
InChI Key: MKEUSJZGHJDRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butylpyridin-2-amine (CAS 866620-21-5) is a valuable chemical intermediate in scientific research and development, particularly in medicinal chemistry and materials science. This compound, with a molecular formula of C9H14N2 and a molecular weight of 150.22 g/mol, is characterized by its pyridine ring substituted with an amine group and a sterically demanding tert-butyl group . This unique structure makes it a versatile building block for the synthesis of more complex molecules. For instance, it serves as a key precursor in the preparation of compounds like 3-(5-tert-Butylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, demonstrating its application in generating novel heterocyclic scaffolds for pharmaceutical screening . Researchers value this compound for its potential in creating molecular targets where the tert-butyl group can influence pharmacokinetic properties such as metabolic stability and lipophilicity. As a standard practice, proper storage in a dark place under an inert atmosphere at room temperature is recommended to preserve its stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data, including hazard statements (H302, H315, H319, H335), should be consulted prior to handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEUSJZGHJDRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866620-21-5
Record name 5-tert-butylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-tert-butylpyridin-2-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-tert-butylpyridin-2-amine, a heterocyclic amine that has garnered significant interest within the medicinal chemistry community. We will delve into its fundamental properties, synthesis, chemical behavior, and strategic applications in the design of novel therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient lead generation. While the 4-tert-butylaniline moiety has been a staple in many biologically active compounds, its inherent liabilities, such as susceptibility to metabolic oxidation, have driven the search for superior bioisosteres. This compound has emerged as a compelling alternative, offering enhanced physicochemical and pharmacokinetic properties that are highly desirable for contemporary drug candidates.[1] This guide will elucidate the scientific rationale behind its utility and provide a technical foundation for its application.

Physicochemical and Structural Properties

The unique arrangement of the electron-donating amino group and the lipophilic tert-butyl group on the electron-deficient pyridine ring imparts a distinct set of properties to this compound.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 866620-21-5--INVALID-LINK--
Molecular Formula C₉H₁₄N₂--INVALID-LINK--
Molecular Weight 150.22 g/mol --INVALID-LINK--
Synonyms 5-tert-butyl-2-pyridinamine--INVALID-LINK--
Predicted XlogP 2.3--INVALID-LINK--
Monoisotopic Mass 150.11569 Da--INVALID-LINK--

The predicted octanol-water partition coefficient (XlogP) of 2.3 suggests a moderate lipophilicity, a key parameter in balancing aqueous solubility with membrane permeability for optimal drug absorption and distribution.

Synthesis and Manufacturing

A robust and scalable synthesis of this compound has been developed, making this building block readily accessible for research and development. The synthetic strategy is designed to be efficient and to also provide access to oxidized precursors, which are valuable for metabolic studies.[1][2]

Synthetic Workflow Overview

The synthesis typically involves a multi-step process starting from commercially available materials. The key is the strategic introduction of the tert-butyl and amine functionalities onto the pyridine core.

Synthesis_Workflow cluster_start Starting Materials cluster_process Key Transformations cluster_product Final Product start Commercially Available Pyridine Derivative step1 Introduction of tert-butyl group start->step1 Friedel-Crafts or similar reaction step2 Functionalization at C2 position step1->step2 Halogenation or activation step3 Amination step2->step3 Nucleophilic substitution with an amine source product This compound step3->product

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

While the full proprietary details may vary, a representative procedure based on established aminopyridine synthesis methodologies is outlined below. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

  • Preparation of a Suitable Precursor : A substituted pyridine is functionalized with a tert-butyl group, often via a Friedel-Crafts-type reaction.

  • Activation of the C2 Position : The carbon at the 2-position is rendered susceptible to nucleophilic attack, typically by introduction of a good leaving group such as a halide.

  • Amination : The activated precursor is then reacted with an amino source, such as sodium amide or ammonia under pressure, to yield the final product. The Chichibabin reaction, a classic method for producing 2-aminopyridines from pyridine, serves as a conceptual basis for this transformation.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its functional groups.

  • Amino Group (-NH₂) : The exocyclic amine is a potent nucleophile and a base. It readily participates in reactions such as acylation, alkylation, and condensation. This functionality is crucial for coupling the scaffold to other parts of a target molecule in drug synthesis.

  • Pyridine Ring Nitrogen : The endocyclic nitrogen is basic and can be protonated or alkylated. Its basicity is modulated by the electronic effects of the substituents.

  • Aromatic Ring : The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The positions for substitution are directed by the existing amino and tert-butyl groups.

Reactivity_Diagram cluster_reactions Key Reactions center This compound acylation Acylation (Amide formation) center->acylation -NH₂ group attacks acyl halide/anhydride alkylation Alkylation (Secondary/Tertiary Amine formation) center->alkylation -NH₂ group attacks alkyl halide buchwald_hartwig Buchwald-Hartwig Coupling center->buchwald_hartwig Forms C-N bonds with aryl halides condensation Condensation (Imine formation) center->condensation -NH₂ group reacts with aldehydes/ketones

Caption: Key reactions involving the amino group of this compound.

Applications in Drug Development

The primary value of this compound lies in its role as a bioisostere for 4-tert-butylaniline. This substitution can lead to significant improvements in a drug candidate's profile.

Improved Physicochemical Properties

Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor. This can favorably modulate solubility and interactions with biological targets. Furthermore, the pyridine nitrogen lowers the pKa of the exocyclic amine compared to aniline, which can be beneficial for tuning the ionization state of the molecule at physiological pH.

Enhanced Metabolic Stability

The tert-butyl group is often incorporated into drug molecules to provide steric bulk and block sites of metabolism. However, the aniline motif is prone to oxidative metabolism by cytochrome P450 enzymes. The pyridine ring in this compound is generally more resistant to such oxidation, leading to improved metabolic stability and a longer in vivo half-life.[1]

Representative Applications of the Aminopyridine Scaffold

While specific drugs containing the this compound fragment may be in proprietary development pipelines, the broader 2-aminopyridine scaffold is present in numerous biologically active compounds. For instance, aminopyrimidine cores, which are structurally related, are used in the development of potent Polo-like kinase 4 (PLK4) inhibitors for cancer therapy.[3] Additionally, substituted aminopyridines have been explored as agonists for serotonin receptors, such as the 5-HT1A receptor, for the treatment of depression and anxiety.

Spectroscopic Characterization

For unambiguous identification and quality control, a combination of spectroscopic techniques is employed.

Table 2: Expected Spectroscopic Features

TechniqueExpected Features
¹H NMR - A singlet for the tert-butyl protons (~1.3 ppm).- A broad singlet for the -NH₂ protons.- Distinct signals in the aromatic region for the three pyridine ring protons.
¹³C NMR - Signals for the quaternary and methyl carbons of the tert-butyl group.- Four distinct signals for the carbons of the pyridine ring, with the carbon attached to the amino group being significantly shielded.
IR Spectroscopy - A pair of N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.- N-H bending vibration around 1600 cm⁻¹.- C-N stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (150.22 g/mol ).- Predicted [M+H]⁺ at m/z 151.12297.[4]- Characteristic fragmentation patterns, likely involving the loss of a methyl group from the tert-butyl moiety.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. Based on data for structurally related compounds such as tert-butylamine and 4-tert-butylpyridine, the following general precautions are advised:

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

  • Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][6] Keep away from heat, sparks, and open flames.[5][6]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Hazards : May be harmful if swallowed or in contact with skin. Can cause skin and eye irritation.[5]

It is imperative to consult the specific SDS provided by the supplier for comprehensive safety information.

Conclusion

This compound represents a significant advancement in the toolkit of medicinal chemists. Its strategic design as a bioisosteric replacement for less stable aniline derivatives provides a clear path to improving the drug-like properties of lead compounds. By offering enhanced metabolic stability and tunable physicochemical characteristics, this scaffold is poised to play an increasingly important role in the development of the next generation of therapeutics. This guide has provided a foundational understanding of its properties, synthesis, and application, empowering researchers to leverage this valuable building block in their drug discovery endeavors.

References

An In-depth Technical Guide to 5-tert-butylpyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the strategic use of molecular fragments that confer advantageous physicochemical properties to drug candidates. Among these, the 2-aminopyridine scaffold has emerged as a privileged structure, and its derivatives are integral to numerous therapeutic agents. This technical guide focuses on a particularly valuable analogue: 5-tert-butylpyridin-2-amine. The introduction of the tert-butyl group offers a compelling combination of metabolic stability and lipophilicity, often leading to improved pharmacokinetic profiles. This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, characterization, and applications of this compound, grounding its utility in established experimental data and field-proven insights.

Core Molecular Attributes of this compound

This compound is a substituted aminopyridine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol .[1] The strategic placement of the bulky tert-butyl group at the 5-position of the pyridine ring significantly influences its chemical properties and biological interactions, making it a desirable building block in drug design.

PropertyValueSource
Molecular Formula C₉H₁₄N₂[1]
Molecular Weight 150.22 g/mol [1]
IUPAC Name 5-(tert-butyl)pyridin-2-amine
CAS Number 866620-21-5[2]
Canonical SMILES CC(C)(C)C1=CN=C(C=C1)N
Calculated LogP 1.96[1]
Topological Polar Surface Area 38.91 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Synthesis of this compound: A Robust and Scalable Protocol

A novel and robust synthesis for this compound has been developed to overcome the limitations of previous methods, providing a reliable route for its production.[3][4] This multi-step synthesis is designed for efficiency and scalability, crucial for its application in extensive drug discovery campaigns.

Synthetic Pathway Overview

The synthesis commences with the protection of 2-amino-5-bromopyridine, followed by a palladium-catalyzed coupling reaction to introduce the tert-butyl precursor. Subsequent functional group manipulations and a final deprotection step yield the target compound.

Synthesis of this compound cluster_0 Step 1: Protection cluster_1 Step 2: Palladium-Catalyzed Coupling cluster_2 Step 3: Reduction cluster_3 Step 4 & 5: Oxidation and Wolff-Kishner Reduction cluster_4 Step 6: Deprotection A 2-Amino-5-bromopyridine B N-(5-bromopyridin-2-yl)-4-methoxybenzamide A->B PMBnBr, NaH C tert-Butyl precursor B->C Methyl isobutyrate, LiNCy2, Pd(dba)2, P(t-Bu)3 D Alcohol intermediate C->D LiBH4 E Ketone intermediate D->E Dess-Martin Periodinane F Protected this compound E->F Hydrazine hydrate, KOH G This compound F->G TFA

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Thomson et al. and provides a step-by-step methodology for the synthesis of this compound.[4]

Step 1: Protection of 2-amino-5-bromopyridine

  • To a solution of 2-amino-5-bromopyridine in anhydrous N,N-dimethylacetamide (DMA), add 60% sodium hydride (NaH) in mineral oil at 0 °C.

  • After stirring for 15 minutes, add p-methoxybenzyl bromide (PMBnBr) dropwise.

  • Allow the reaction to proceed for 1 hour at 0 °C.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield the N-protected intermediate.

Step 2: Palladium-Catalyzed Coupling

  • In a reaction vessel, combine the N-protected 2-amino-5-bromopyridine, palladium(0) bis(dibenzylideneacetone) [Pd(dba)₂], and tri-tert-butylphosphine [P(t-Bu)₃] in toluene.

  • Add a solution of lithium dicyclohexylamide (LiNCy₂) followed by methyl isobutyrate.

  • Stir the reaction mixture overnight at ambient temperature.

  • Work up the reaction and purify the product to obtain the coupled ester.

Step 3: Reduction to the Alcohol

  • Dissolve the ester intermediate in anhydrous tetrahydrofuran (THF).

  • Add lithium borohydride (LiBH₄) and stir the mixture for 2 days at ambient temperature.

  • Quench the reaction and extract the alcohol product. This step typically proceeds to quantitative yield.[4]

Step 4: Oxidation to the Ketone

  • Dissolve the alcohol in dichloromethane (DCM).

  • Add Dess-Martin periodinane and stir for 10 minutes at ambient temperature.

  • Work up the reaction to isolate the ketone intermediate.

Step 5: Wolff-Kishner Reduction

  • To a solution of the ketone in diethylene glycol, add hydrazine hydrate and potassium hydroxide (KOH).

  • Heat the mixture at reflux for 72 hours.[4]

  • Cool the reaction and extract the protected this compound.

Step 6: Deprotection

  • Treat the protected amine with trifluoroacetic acid (TFA) for 5 hours at ambient temperature.[4]

  • Neutralize the reaction mixture and extract the final product, this compound.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation. The predicted ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that confirm its structure.

¹H NMR (400 MHz, CDCl₃):

  • δ 1.29 (s, 9H): The nine equivalent protons of the tert-butyl group appear as a sharp singlet.

  • δ 4.45 (br s, 2H): The two protons of the primary amine group typically appear as a broad singlet.

  • δ 6.40 (d, J=8.6 Hz, 1H): The proton at the 3-position of the pyridine ring.

  • δ 7.42 (dd, J=8.6, 2.4 Hz, 1H): The proton at the 4-position of the pyridine ring.

  • δ 8.00 (d, J=2.4 Hz, 1H): The proton at the 6-position of the pyridine ring.

¹³C NMR (100 MHz, CDCl₃):

  • δ 30.8: The three equivalent methyl carbons of the tert-butyl group.

  • δ 33.8: The quaternary carbon of the tert-butyl group.

  • δ 108.2: The carbon at the 3-position of the pyridine ring.

  • δ 138.4: The carbon at the 4-position of the pyridine ring.

  • δ 145.9: The carbon at the 6-position of the pyridine ring.

  • δ 146.3: The carbon at the 5-position of the pyridine ring.

  • δ 158.4: The carbon at the 2-position of the pyridine ring.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

HPLC is employed to assess the purity of the final compound. A typical reversed-phase HPLC method would utilize a C18 column with a gradient elution of water and acetonitrile containing an acidic modifier like trifluoroacetic acid or formic acid to ensure sharp peaks for the basic analyte. Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be observed at m/z 151.12.

Analytical_Workflow A Synthesized this compound B NMR Spectroscopy (¹H and ¹³C) A->B C HPLC Analysis A->C D Mass Spectrometry A->D E Structural Confirmation B->E F Purity Assessment C->F G Molecular Weight Verification D->G H Final Product Validation E->H F->H G->H

Caption: Self-validating analytical workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a valuable fragment in drug discovery due to its ability to improve the "drug-like" properties of molecules.[3] Its incorporation can enhance metabolic stability and optimize lipophilicity, which are critical for favorable pharmacokinetics.

A Key Building Block for CDK4/6 Inhibitors

One of the most significant applications of a closely related aminopyridine is in the synthesis of Palbociclib , a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. While Palbociclib itself does not contain the 5-tert-butyl group, its synthesis involves a key 2-aminopyridine intermediate, highlighting the importance of this scaffold in accessing complex and potent therapeutic agents. The principles of coupling reactions involving 2-aminopyridines are central to the construction of such molecules.

Potential in the Development of mGluR2 Positive Allosteric Modulators

The metabotropic glutamate receptor 2 (mGluR2) is a promising target for the treatment of central nervous system disorders, including schizophrenia and anxiety. Positive allosteric modulators (PAMs) of mGluR2 offer a nuanced approach to receptor modulation. The structural features of this compound, particularly its hydrogen bonding capabilities and lipophilic tert-butyl group, make it an attractive scaffold for the design of novel mGluR2 PAMs.[5][6]

Conclusion

This compound is a molecular fragment of significant interest to the drug discovery community. Its robust synthesis, well-defined analytical profile, and advantageous physicochemical properties make it a valuable tool in the medicinal chemist's arsenal. The insights provided in this technical guide are intended to facilitate its application in the development of the next generation of therapeutic agents. The continued exploration of this and related scaffolds will undoubtedly contribute to the advancement of innovative treatments for a range of diseases.

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Growing Importance

5-tert-butylpyridin-2-amine is a substituted aminopyridine that is gaining traction as a valuable building block in medicinal chemistry and materials science. Its unique structural features—a pyridine ring providing a specific vector for hydrogen bonding and coordination, a primary amine group for derivatization, and a bulky tert-butyl group influencing solubility and steric interactions—make it a fragment of significant interest. A comprehensive understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in biological systems, optimize reaction conditions, and design novel molecules with desired characteristics. This guide provides a detailed examination of these core properties, grounded in established analytical techniques and expert interpretation, to support professionals in drug discovery and chemical research.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These identifiers are critical for database searches, regulatory submissions, and accurate molar calculations.

2.1. Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with an amino group (-NH₂) and at the 5-position with a tert-butyl group (-C(CH₃)₃).

Caption: 2D Structure of this compound.

2.2. Key Molecular Identifiers

A summary of essential identifiers for this compound is provided below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 866620-21-5[1][2][3]
Molecular Formula C₉H₁₄N₂[4][5]
Molecular Weight 150.22 g/mol [2][5]
Monoisotopic Mass 150.11569 Da[4]

Physical State and Thermal Properties

The physical properties of a compound dictate its handling, storage, and formulation requirements. The interplay between the polar aminopyridine core and the nonpolar tert-butyl group defines its thermal behavior and solubility profile.

3.1. Physical Form and Melting Point

This compound is typically supplied as a solid at room temperature.[1] While a specific melting point is not consistently reported in publicly available literature, its determination is a critical first step in characterization. The melting point provides information about purity and the strength of the crystal lattice. The presence of both a hydrogen bond donor (-NH₂) and acceptors (pyridine and amine nitrogens) suggests that strong intermolecular hydrogen bonding will contribute to a relatively high melting point for its molecular weight.

Protocol 1: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the preferred method over traditional melting point apparatus as it provides more accurate and comprehensive data, including the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). This protocol ensures accuracy by using a certified reference material for calibration.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melting point at a rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak of the endotherm represents the complete melting of the material.

Caption: Workflow for Melting Point Determination using DSC.

3.2. Boiling Point

The boiling point for this compound is not experimentally defined in common databases. Due to the high melting point and strong intermolecular forces, it is expected to have a high boiling point and may be susceptible to decomposition before boiling at atmospheric pressure. Therefore, vacuum distillation or computational prediction are more appropriate methods for its determination. For comparison, the related compound 4-tert-butylpyridine has a boiling point of 196-197 °C at atmospheric pressure.[6]

3.3. Solubility

The solubility profile is a direct consequence of the molecule's amphipathic nature.

  • Aqueous Solubility: The hydrophilic aminopyridine moiety allows for hydrogen bonding with water, but the large, hydrophobic tert-butyl group is expected to significantly limit aqueous solubility. Solubility will also be pH-dependent; it will increase in acidic conditions due to the formation of the more soluble pyridinium salt.

  • Organic Solubility: It is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.

Protocol 2: Solubility Determination by the Shake-Flask Method (OECD 105)

Expertise & Rationale: The shake-flask method is a globally recognized standard for determining water solubility. It establishes equilibrium between the solute and solvent, providing a thermodynamically stable and reliable measurement.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, pH 7.4 buffer) in a flask.

  • Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifuge the sample to expedite phase separation.

  • Sampling & Analysis: Carefully extract an aliquot of the clear, saturated supernatant.

  • Quantification: Dilute the aliquot as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Chemical Properties and Reactivity

4.1. Acidity/Basicity (pKa)

The pKa value is a critical parameter that governs a molecule's ionization state at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This compound has two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group nitrogen.

  • Pyridine Nitrogen: The pyridine nitrogen is the more basic of the two. The electron-donating effect of the tert-butyl group at the 5-position increases the electron density on the pyridine ring, enhancing the basicity of this nitrogen compared to unsubstituted pyridine.

  • Amino Nitrogen: The lone pair of the exocyclic amino group is delocalized into the aromatic pyridine ring, which significantly reduces its basicity.

Therefore, upon titration with an acid, the pyridine nitrogen will be protonated first. While an experimental pKa is not available in the searched literature, the pKa of the conjugate acid (pyridinium ion) is expected to be slightly higher than that of 2-aminopyridine (~6.7) due to the electron-donating substituent.

Caption: Primary Protonation Equilibrium of the Compound.

Protocol 3: pKa Determination by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the change in pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the basic and conjugate acid forms are equal (the half-equivalence point).

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically water or a water/methanol co-solvent system to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa can be determined from the pH value at the half-equivalence point of the first inflection. For more precise results, calculate the first derivative of the curve (ΔpH/ΔV) to accurately locate the equivalence point.

Spectroscopic Profile for Structural Elucidation

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following data are predicted based on the known structure and general spectroscopic principles.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.

¹H NMR Predicted Data
Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-C(CH ₃)₃~1.3Singlet (s)9HNine equivalent protons of the tert-butyl group.
-NH~4.5 - 5.5Broad Singlet (br s)2HProtons on nitrogen, often broad; chemical shift is concentration and solvent dependent.[7]
Pyridine H-3~6.5Doublet (d)1HOrtho-coupled to H-4.
Pyridine H-4~7.3Doublet of Doublets (dd)1HOrtho-coupled to H-3 and H-6.
Pyridine H-6~8.0Doublet (d)1HOrtho-coupled to H-4, deshielded by adjacent ring nitrogen.
¹³C NMR Predicted Data
Assignment Chemical Shift (δ, ppm)
-C(C H₃)₃~30
-C (CH₃)₃~34
Pyridine C-3~108
Pyridine C-4~138
Pyridine C-5~145
Pyridine C-6~148
Pyridine C-2~158

5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands
Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400 - 3250Medium-Strong (two bands)
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2970 - 2870Strong
N-H Bend (Scissoring)1650 - 1580Medium-Strong
Aromatic C=N and C=C Stretch1600 - 1450Medium-Strong (multiple bands)
Aromatic C-N Stretch1335 - 1250Strong

Expertise & Rationale: As a primary aromatic amine, this compound is expected to show two distinct N-H stretching bands, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[8][9] This is a key diagnostic feature that distinguishes it from secondary amines (one band) and tertiary amines (no bands).[10]

5.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): The expected molecular ion peak will appear at an m/z corresponding to the monoisotopic mass, which is 150.12. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms (two in this case) will have an even nominal molecular weight.[7]

  • Major Fragmentation: The most likely fragmentation pathway is alpha-cleavage, which involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable, resonance-delocalized cation.

    • [M - 15]⁺: A prominent peak is expected at m/z 135, corresponding to the loss of a methyl group. This is often the base peak in the mass spectra of tert-butyl substituted aromatic compounds.

References

An In-depth Technical Guide to the Predicted NMR Spectra of 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 5-tert-butylpyridin-2-amine. In the realm of drug discovery and organic synthesis, precise structural elucidation is paramount. NMR spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of novel compounds. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed predictive analysis grounded in fundamental NMR principles and comparative data from analogous structures.

Introduction to NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The chemical shift (δ), spin-spin coupling (J), and integration of signals in an NMR spectrum are key parameters used to deduce the connectivity and stereochemistry of a molecule. For substituted aromatic systems like this compound, NMR is indispensable for confirming the substitution pattern and understanding the electronic effects of the functional groups on the pyridine ring.

Predicted ¹H and ¹³C NMR Spectra of this compound

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the tert-butyl group. The chemical shifts are influenced by the electron-donating effects of both the amino group and the tert-butyl group.[1]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-3~6.3 - 6.5Doublet (d)1HJ₃,₄ ≈ 8.5 Hz
H-4~7.2 - 7.4Doublet of doublets (dd)1HJ₄,₃ ≈ 8.5 Hz, J₄,₆ ≈ 2.5 Hz
H-6~7.9 - 8.1Doublet (d)1HJ₆,₄ ≈ 2.5 Hz
NH₂~4.5 - 5.5Broad singlet (br s)2H-
C(CH₃)₃~1.3Singlet (s)9H-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the unique carbon atoms in this compound. The chemical shifts are influenced by the nature of the substituents and their position on the pyridine ring.[2]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 160
C-3~105 - 107
C-4~137 - 139
C-5~140 - 142
C-6~145 - 147
C (CH₃)₃~34 - 36
C(C H₃)₃~30 - 32

Structural Elucidation and Spectral Interpretation

The predicted spectral data is a direct consequence of the molecular structure of this compound. The electron-donating amino group at the C-2 position and the bulky tert-butyl group at the C-5 position create a unique electronic and steric environment that is reflected in the NMR spectra.

Analysis of the ¹H NMR Spectrum
  • Aromatic Region: The pyridine ring protons (H-3, H-4, and H-6) are expected to appear in the aromatic region of the spectrum. The amino group at C-2 is a strong electron-donating group, which significantly shields the ortho (H-3) and para (H-6, relative to the amino group, though this is a complex interaction in a pyridine ring) protons, causing them to shift upfield. The H-3 proton is expected to be the most shielded, appearing at the lowest chemical shift in the aromatic region. The coupling pattern, a doublet for H-3, a doublet of doublets for H-4, and a doublet for H-6, is characteristic of a 2,5-disubstituted pyridine ring.

  • Amine Protons: The protons of the primary amine (NH₂) are expected to appear as a broad singlet.[6] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Aliphatic Region: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the upfield region of the spectrum, a characteristic signal for this group.[7]

Analysis of the ¹³C NMR Spectrum
  • Aromatic Carbons: The carbon atom bearing the amino group (C-2) is expected to be the most deshielded carbon of the pyridine ring due to the direct attachment of the electronegative nitrogen atom of the amine. The other ring carbons will have their chemical shifts influenced by the combined electronic effects of the amino and tert-butyl groups.

  • Aliphatic Carbons: The quaternary carbon of the tert-butyl group and the three equivalent methyl carbons will appear in the typical aliphatic region of the spectrum.

Causality Behind Spectral Predictions: Substituent Effects

The predicted chemical shifts are based on the fundamental principle of substituent effects in NMR spectroscopy.[2]

  • Electron-Donating Groups (EDGs): The amino group (-NH₂) is a strong electron-donating group. It increases the electron density on the pyridine ring, particularly at the ortho and para positions, leading to increased shielding and an upfield shift (lower ppm values) for the corresponding protons and carbons.[1]

  • Alkyl Groups: The tert-butyl group is a weak electron-donating group through an inductive effect. Its primary influence on the NMR spectrum is steric, but it also contributes to the overall electron density of the ring.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound or similar compounds, the following generalized protocol is recommended.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.[8]

    • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

  • Instrument Setup:

    • The NMR spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

  • ¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

    • Spectral Width: A spectral width of 12-15 ppm is standard for most organic compounds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is typically used.

  • ¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Number of Scans: Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.

    • Spectral Width: A spectral width of 200-220 ppm is generally used to cover the entire range of carbon chemical shifts.

    • Proton Decoupling: Broad-band proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.

Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure of this compound and the predicted NMR correlations.

Caption: Molecular structure of this compound with atom numbering.

1H_NMR_Correlations cluster_protons Protons cluster_couplings J-Coupling H3 H-3 (~6.4 ppm, d) J34 J ≈ 8.5 Hz H3->J34 H4 H-4 (~7.3 ppm, dd) H4->J34 J46 J ≈ 2.5 Hz H4->J46 H6 H-6 (~8.0 ppm, d) H6->J46 NH2 NH₂ (~5.0 ppm, br s) tBu_H t-Bu H (~1.3 ppm, s)

Caption: Predicted ¹H NMR key couplings for this compound.

Conclusion

This technical guide provides a robust prediction of the ¹H and ¹³C NMR spectra of this compound, based on established spectroscopic principles and data from analogous structures. The detailed analysis of chemical shifts, multiplicities, and coupling constants, along with a generalized experimental protocol, serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The accurate interpretation of NMR data is crucial for the unambiguous structural confirmation of novel chemical entities, and this guide provides the foundational knowledge for such an analysis of this compound.

References

A Technical Guide to the 2-Aminopyridine Moiety: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a low molecular weight, functionalized moiety that has emerged as a "privileged structure" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-deficient pyridine ring, confer upon it a versatile character. It serves not only as a fundamental building block for complex heterocyclic systems but also as a potent pharmacophore in its own right, capable of crucial interactions with a multitude of biological targets.[3][4] This guide provides an in-depth analysis of the core physicochemical features, spectroscopic signatures, and strategic importance of the 2-aminopyridine moiety for researchers, scientists, and drug development professionals. We will explore its role as a pharmacophore in FDA-approved drugs, detail classical and modern synthetic methodologies, and provide validated protocols to underscore its practical utility in the laboratory.

Physicochemical and Electronic Properties

The utility of 2-aminopyridine in molecular design is rooted in its distinct structural and electronic characteristics. Understanding these foundational properties is critical to exploiting its full potential in synthesis and drug development.

Structure, Basicity, and Tautomerism

2-Aminopyridine is a colorless to light brown crystalline solid.[5] The molecule's core features include two nitrogen atoms with different hybridization states: the sp²-hybridized endocyclic (ring) nitrogen and the sp²-hybridized exocyclic amino nitrogen. This arrangement dictates its chemical behavior.

A key consideration is the relative basicity of the two nitrogen atoms. The endocyclic nitrogen is significantly more basic, with the pKa of the conjugate acid being approximately 6.86.[5][6][7] This is slightly lower than that of 4-aminopyridine (pKa ≈ 9.17) but higher than pyridine itself (pKa ≈ 5.5), demonstrating the electron-donating effect of the amino group on the ring's nitrogen.[6][7] Protonation preferentially occurs at the ring nitrogen, a crucial factor in its interaction with biological targets and its behavior in acidic media.

The potential for tautomerism exists, with an equilibrium between the canonical amino form (pyridin-2-amine) and the imino form (1,2-dihydro-2-iminopyridine). However, extensive spectroscopic and computational studies have established that the amino tautomer is overwhelmingly predominant under normal conditions, as it preserves the aromaticity of the pyridine ring.[8][9][10] The imino form, while less stable, can be accessed through photoexcitation.[10]

Electronic Profile

The electronic nature of 2-aminopyridine is a delicate balance. The pyridine ring is inherently electron-deficient (π-deficient), which makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. Conversely, the amino group at the C2 position is a strong electron-donating group through resonance, which enriches the ring with electron density and activates it towards electrophilic substitution, a reactivity profile higher than that of pyridine.[7][11] This dual reactivity makes 2-aminopyridine a uniquely versatile synthetic intermediate. The presence of substituents on the ring can further modulate this electronic profile; electron-withdrawing groups enhance fluorescence properties in certain derivatives, creating useful A-D-A (Acceptor-Donor-Acceptor) systems.[12]

Spectroscopic Signature

Unambiguous characterization of 2-aminopyridine and its derivatives relies on standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy : The IR spectrum shows characteristic N-H stretching bands for the primary amine in the region of 3300-3450 cm⁻¹.[13] An NH₂ scissoring (bending) vibration is typically observed around 1620-1630 cm⁻¹.[13][14] The C-N stretching mode is found in the 1260-1330 cm⁻¹ region.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the amine protons (NH₂) appear as a broad singlet. The aromatic protons on the pyridine ring exhibit characteristic shifts and coupling patterns. In ¹³C NMR, the carbon atom attached to the amino group (C2) is significantly shielded compared to the other ring carbons.

  • High-Resolution Electronic Spectra : Studies have shown that the electronic spectra of 2-aminopyridine are similar to that of aniline, with distortions in the molecular orbitals caused by the ring nitrogen atom.[15][16]

Table 1: Key Physicochemical Properties of 2-Aminopyridine
PropertyValueReference(s)
Molecular FormulaC₅H₆N₂[5][17]
Molecular Weight94.11 g/mol [5]
AppearanceWhite to light yellow/beige crystalline powder[5][18][19]
Melting Point59-60 °C[17][20]
Boiling Point204-210 °C[18][19]
pKa (conjugate acid)6.82 - 6.86[5][6][18]
Water SolubilitySoluble (reported as 1-5 g/100 mL at 19 °C)[18][20]
LogP0.53 - 0.62[18][20]

The 2-Aminopyridine Moiety as a Privileged Pharmacophore

The term "pharmacophore" refers to the essential arrangement of functional groups in a molecule that enables it to interact with a specific biological target and elicit a response. The 2-aminopyridine moiety is a classic and trendy pharmacophore, embedded in numerous approved drugs and clinical candidates.[21][22] Its value stems from its ability to form key intermolecular interactions within protein binding pockets.

The primary pharmacophoric features are:

  • Hydrogen Bond Donor: The exocyclic amino group (NH₂) serves as an excellent hydrogen bond donor.

  • Hydrogen Bond Acceptor: The endocyclic ring nitrogen acts as a hydrogen bond acceptor.

  • Aromatic System: The pyridine ring can engage in π-π stacking or hydrophobic interactions.

This dual hydrogen-bonding capability allows the 2-aminopyridine scaffold to act as a "hinge-binder" in many enzyme active sites, particularly in protein kinases.[23] This bidentate interaction provides high affinity and selectivity.

Caption: Pharmacophoric interactions of the 2-aminopyridine core.

Case Studies: FDA-Approved Drugs

The versatility of the 2-aminopyridine core is evident in the diverse therapeutic areas of drugs that contain it.

  • Piroxicam: An anti-inflammatory drug, piroxicam utilizes the 2-aminopyridine moiety as a key structural component.[21]

  • Crizotinib: An anaplastic lymphoma kinase (ALK) inhibitor used to treat non-small cell lung cancer, Crizotinib's 2-aminopyridine core is crucial for its binding to the ATP pocket of the ALK enzyme.[3][24]

  • Sulfapyridine: One of the earliest sulfonamide antibacterial agents, demonstrating the long-standing importance of this scaffold.[17][21]

These examples highlight how the 2-aminopyridine moiety serves as an effective anchor, with further substitutions on the ring system tuning the molecule's overall potency, selectivity, and pharmacokinetic properties.[3][21]

Synthetic Strategies for 2-Aminopyridine Derivatives

The synthesis of 2-aminopyridines is a well-established field, with both classic and modern methods available to chemists. The choice of method often depends on the desired substitution pattern and the tolerance of other functional groups.

The Chichibabin Reaction: A Classic Approach

First reported by Aleksei Chichibabin in 1914, this reaction remains a direct and powerful method for the amination of pyridine.[25][26][27] It involves the nucleophilic aromatic substitution of a hydrogen atom on the pyridine ring by an amide anion (typically from sodium amide, NaNH₂), followed by the elimination of a hydride ion.[25][28]

The reaction is typically performed at high temperatures in an inert solvent like toluene or xylene.[26] Complexation of the pyridine nitrogen with the sodium ion enhances the electrophilicity of the C2 position, facilitating the nucleophilic attack by the amide anion.[28]

Chichibabin_Mechanism Pyridine Pyridine Complex Step 1: Nucleophilic Attack Pyridine->Complex NaNH2 Sodium Amide (NaNH2) NaNH2->Complex Sigma Sigma (Meisenheimer) Complex Complex->Sigma Forms intermediate Elimination Step 2: Hydride Elimination Sigma->Elimination Salt Sodium 2-aminopyridide Elimination->Salt Re-aromatization, H2 gas evolved Workup Step 3: Aqueous Workup (e.g., H2O) Salt->Workup Product 2-Aminopyridine Workup->Product Protonation

Caption: Workflow of the Chichibabin Reaction.

Experimental Protocol: Chichibabin Synthesis of 2-Aminopyridine
  • Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

  • Materials:

    • Pyridine (dried over KOH)

    • Sodium amide (NaNH₂)

    • Toluene (anhydrous)

    • Ammonium chloride solution (saturated)

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add sodium amide (1.0 eq).

    • Add anhydrous toluene to the flask to create a slurry.

    • Begin stirring and heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

    • Slowly add pyridine (1.0 eq) dropwise to the refluxing mixture over 30 minutes. The reaction is exothermic.

    • Continue to heat at reflux for 4-6 hours. The reaction progress can be monitored by TLC. Hydrogen gas will be evolved.

    • Cool the reaction mixture to room temperature, then carefully cool further in an ice bath.

    • Slowly and cautiously quench the reaction by the dropwise addition of water to decompose any unreacted sodium amide, followed by a saturated solution of ammonium chloride until the evolution of ammonia ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer three times with dichloromethane.

    • Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from benzene/petroleum ether) or column chromatography to yield 2-aminopyridine as a crystalline solid.[19]

  • Self-Validation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR) and compared against reference data.

Modern Synthetic Approaches

While the Chichibabin reaction is robust, its harsh conditions (high temperature, strong base) limit its applicability for substrates with sensitive functional groups.[25] Modern chemistry has developed milder and more versatile alternatives.

  • Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials offer an efficient route to highly substituted 2-aminopyridines.[29] For example, the reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions can produce 2-amino-3-cyanopyridine derivatives in good yields.[29]

  • From Pyridine N-Oxides: Pyridine N-oxides can react with activated isocyanides or be activated by coupling reagents to react with amines, providing 2-aminopyridines under milder conditions.[30] This method is particularly effective for pyridines bearing strongly electron-withdrawing groups.[30]

  • From Halopyridines: Nucleophilic aromatic substitution of a halogen (e.g., F, Cl) at the 2-position of the pyridine ring with ammonia or an amine is a common and reliable strategy.

  • From 2-Mercaptopyridines: A two-step synthesis can be achieved by first alkylating 2-mercaptopyridine to form a dihydrothiazolopyridinium salt, which then reacts with amines under mild conditions to yield 2-aminopyridines.[31]

Conclusion and Future Outlook

The 2-aminopyridine moiety is a testament to the power of a simple, well-functionalized scaffold in chemical science.[1] Its unique electronic duality, coupled with its proven ability to act as a potent pharmacophore, ensures its continued relevance.[3][21] It is a foundational component in a wide array of bioactive molecules, from anti-inflammatory agents to cutting-edge cancer therapeutics.[21][29][32] The ongoing development of novel synthetic methodologies promises to further expand the chemical space accessible from this versatile core. As medicinal chemistry moves towards more complex and targeted therapies, the fundamental, reliable, and effective nature of the 2-aminopyridine scaffold will undoubtedly secure its place as an "unsung hero" and a cornerstone of drug discovery for years to come.[1][3]

References

The Tert-butyl Group as a Master Regulator of Pyridine Chemistry and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides a comprehensive analysis of the profound influence exerted by the tert-butyl group on the chemical, physical, and functional properties of pyridine derivatives. For researchers, medicinal chemists, and materials scientists, a deep understanding of how this sterically demanding, electronically donating moiety modulates the pyridine scaffold is fundamental to rational molecular design. We will move beyond a simple catalog of effects to explore the underlying causality, offering field-proven insights into how the strategic placement of a tert-butyl group can be leveraged to achieve specific outcomes in synthesis, catalysis, and the development of advanced materials and therapeutics.

The Dichotomy of Influence: Steric Hindrance vs. Electronic Donation

The role of the tert-butyl group is governed by a delicate and position-dependent balance between two primary forces: its significant steric bulk and its electron-donating inductive effect (+I).

  • Electronic Effects : As an alkyl group, the tert-butyl substituent is electron-donating, which increases the electron density on the pyridine ring and, most importantly, on the nitrogen atom.[1] This enhanced electron density generally leads to increased basicity and nucleophilicity compared to unsubstituted pyridine.[1][2] This effect is most purely observed when the group is positioned far from the nitrogen, as in 4-tert-butylpyridine.[1]

  • Steric Effects : The defining characteristic of the tert-butyl group is its immense spatial footprint.[3] When placed in proximity to the nitrogen atom (the ortho-positions, 2 and 6), it can physically obstruct the nitrogen's lone pair of electrons.[1][4] This "steric shielding" can dramatically hinder the ability of the nitrogen to act as a nucleophile or to bind to all but the smallest electrophiles, like a proton.[1][5][6]

This interplay is best illustrated by comparing the basicity (pKa of the conjugate acid) of key isomers.

CompoundSubstituent Position(s)pKa of Conjugate AcidDominant Effect
Pyridine-5.25[1]Baseline
4-tert-Butylpyridine4- (para)5.99[1][2]Electronic (+I)
2-tert-Butylpyridine2- (ortho)5.91 (Predicted)[1]Balanced Electronic & Steric
2,6-Di-tert-butylpyridine2,6- (di-ortho)3.58[1][5]Steric Hindrance

Table 1: Comparative pKa values demonstrating the positional influence of the tert-butyl group on pyridine basicity. Data sourced from BenchChem[1][2] and Chemistry Stack Exchange[5].

As the data shows, placing the tert-butyl group at the 4-position maximizes the electron-donating effect without introducing steric hindrance at the nitrogen, resulting in a significantly stronger base than pyridine.[1][2] Conversely, flanking the nitrogen with two tert-butyl groups in the 2- and 6-positions creates such severe steric strain that the basicity plummets, dropping well below that of unsubstituted pyridine.[1][5] This phenomenon gives rise to the class of "non-nucleophilic bases."

Logical relationship between substituent position and resulting properties.

Modulating Chemical Reactivity and Selectivity

The steric and electronic effects of the tert-butyl group are not mere physical curiosities; they are powerful tools for directing chemical reactions.

The Rise of the Non-Nucleophilic Base

Perhaps the most celebrated role of tert-butylated pyridines is that of the sterically hindered, non-nucleophilic base. 2,6-Di-tert-butylpyridine is the archetypal example.[7] Its nitrogen lone pair is sterically shielded from attacking electrophilic carbon centers, preventing it from participating in substitution or addition reactions.[8] However, a proton is small enough to access the lone pair, allowing it to function as an effective acid scavenger.[5][7] This makes it an invaluable reagent in reactions that generate acid byproducts (e.g., HCl, HBr, TfOH) but involve sensitive electrophiles that would be attacked by conventional amine bases like triethylamine or pyridine.

Typical Applications:

  • Glycosylation reactions

  • Protecting group manipulations

  • Reactions involving highly reactive electrophiles like triflate esters.

Directing Electrophilic and Nucleophilic Aromatic Substitution

The tert-butyl group also influences the reactivity of the pyridine ring itself.

  • Electrophilic Aromatic Substitution (EAS): The electron-donating nature of the tert-butyl group activates the pyridine ring towards EAS, though the ring remains electron-deficient compared to benzene. However, the extreme steric bulk of the group can direct incoming electrophiles to other positions.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-donating tert-butyl group deactivates the pyridine ring toward SNAr by increasing its electron density.[2] Therefore, a hypothetical 2-halo-4-tert-butylpyridine would be less reactive in an SNAr reaction than its 3-butyl-substituted counterpart.[2]

Applications in Materials Science and Medicinal Chemistry

The unique properties imparted by the tert-butyl group have led to its incorporation in a diverse range of advanced applications.

Enhancing Solar Cell Performance

4-tert-Butylpyridine (TBP) is a critical additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole transport layers of perovskite solar cells (PSCs).[9][10][11][12] Its role is multifaceted:

  • Surface Passivation: TBP is believed to adsorb onto the surface of the TiO2 semiconductor, particularly in areas not covered by dye molecules. This passivates the surface, suppressing charge recombination between electrons in the TiO2 and the electrolyte, which is a major pathway for efficiency loss.[10]

  • Conduction Band Modification: The molecular dipole moment of TBP can lead to a favorable upward shift of the TiO2 conduction band.[10] This increases the open-circuit voltage (Voc) of the solar cell, directly contributing to higher power conversion efficiency.[10]

  • Crystallinity and Stability: In perovskite solar cells, the addition of TBP has been shown to improve the crystallinity of the perovskite film and enhance the overall stability of the device, particularly thermal stability.[9][10]

A Cornerstone in Drug Design

The tert-butyl group is a ubiquitous motif in medicinal chemistry, employed to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][13]

  • Improving Metabolic Stability: The C-H bonds of a tert-butyl group are sterically hindered and have a high bond dissociation energy, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[14][15][16] Replacing a metabolically vulnerable group (like an isopropyl or benzyl group) with a tert-butyl group is a common strategy to reduce metabolic clearance and improve a drug's half-life.[14]

  • Modulating Lipophilicity: As a large, nonpolar group, the tert-butyl substituent significantly increases the lipophilicity (fat-solubility) of a molecule. This can be used to enhance membrane permeability and absorption, although excessive lipophilicity can lead to poor solubility and other undesirable properties.[13]

  • Providing Steric Bulk for Selectivity: The sheer size of the tert-butyl group can be used to enforce a specific conformation on a molecule or to selectively block binding to one biological target while allowing it at another, acting as a "steric anchor" to enhance binding affinity and selectivity.

Experimental Protocols

Synthesis of 2,6-Di-tert-butylpyridine

This protocol is adapted from established literature procedures for the alkylation of pyridine with tert-butyllithium.[7][17]

WARNING: tert-Butyllithium is extremely pyrophoric and reacts violently with water. This procedure must be conducted by trained personnel under an inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques.

Materials:

  • Pyridine (anhydrous)

  • tert-Butyllithium (in pentane or heptane)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, dropping funnel, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

  • Charge the flask with anhydrous pyridine (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium (2.2 - 2.5 eq) solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below -65 °C. A deep red or brown color will develop.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Very cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl. CAUTION: Gas evolution will occur.

  • Once the reaction is fully quenched, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield 2,6-di-tert-butylpyridine as a colorless liquid.

Synthesis_Workflow start Start: Anhydrous Pyridine in Ether step1 Cool to -78 °C (Dry Ice/Acetone) start->step1 step2 Slowly add t-BuLi (2.2 eq) Maintain T < -65 °C step1->step2 step3 Warm to RT Stir Overnight step2->step3 step4 Cool to 0 °C (Ice Bath) step3->step4 step5 Cautious Quench (Sat. aq. NH4Cl) step4->step5 step6 Workup: - Separate Layers - Extract with Ether - Wash & Dry step5->step6 step7 Purification: Vacuum Distillation step6->step7 end Product: 2,6-Di-tert-butylpyridine step7->end

Workflow for the synthesis of 2,6-di-tert-butylpyridine.
pKa Determination by ¹H NMR Titration

This protocol provides a method for determining the pKa of a pyridine derivative in an aqueous solution.[1]

Materials:

  • Pyridine derivative

  • Deuterium oxide (D2O)

  • Deuterated hydrochloric acid (DCl) solution (e.g., 1 M in D2O)

  • Deuterated sodium hydroxide (NaOD) solution (e.g., 1 M in D2O)

  • NMR tubes

  • pH meter calibrated for D2O (or a standard pH meter with correction)

Procedure:

  • Prepare a stock solution of the pyridine derivative at a known concentration (e.g., 10-20 mM) in D2O.

  • Transfer a known volume of this solution to an NMR tube.

  • Measure the initial pD (the equivalent of pH in D2O) of the solution.

  • Acquire a ¹H NMR spectrum. Identify a proton on the pyridine ring whose chemical shift is sensitive to protonation (e.g., protons ortho or para to the nitrogen).

  • Add a small aliquot of the standard DCl solution to the NMR tube, mix thoroughly, and measure the pD again.

  • Acquire another ¹H NMR spectrum.

  • Repeat steps 5 and 6 to titrate the compound through its protonation range, generating at least 10-15 data points. Titrate until the chemical shift of the monitored proton no longer changes significantly.

  • Data Analysis: Plot the chemical shift (δ) of the monitored proton against the measured pD.

  • The data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the maximum of the first derivative.

  • Correction: The pKa can be calculated from the measured pD using the relationship: pKa = pD - 0.40.[1]

Conclusion

The tert-butyl group is far more than a simple, bulky substituent. It is a versatile and powerful tool that allows chemists to exert precise control over the fundamental properties of the pyridine ring. By strategically manipulating the interplay between steric hindrance and electronic donation, researchers can fine-tune basicity, modulate nucleophilicity, direct reaction pathways, and enhance performance in applications ranging from renewable energy to human health. A thorough appreciation of these principles is essential for any scientist seeking to harness the full potential of pyridine-based molecular architectures.

References

The Ascendance of 5-tert-butylpyridin-2-amine: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the privileged scaffolds in medicinal chemistry, 5-tert-butylpyridin-2-amine has emerged as a fragment of significant interest. Its unique combination of a hydrogen-bond-donating amino group, a basic pyridine ring, and a lipophilic tert-butyl group has positioned it as a valuable component in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of the discovery, synthesis, and profound significance of this compound, offering field-proven insights for its application in drug development programs.

Introduction: The Rationale for a Privileged Fragment

The 2-aminopyridine motif is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a tert-butyl group at the 5-position of this scaffold confers a unique set of physicochemical properties that have proven advantageous in drug design. The bulky and lipophilic nature of the tert-butyl group can enhance binding affinity to target proteins by occupying hydrophobic pockets, while the pyridine nitrogen and exocyclic amine provide crucial hydrogen bonding interactions.

A key advantage of the this compound fragment is its improved physicochemical properties compared to its bioisostere, 4-tert-butylaniline.[1] Studies have demonstrated that incorporating the pyridine nitrogen reduces the basicity of the exocyclic amine, leading to more favorable pKa values and, consequently, better oral absorption and bioavailability. Furthermore, the pyridine ring can influence metabolic stability, often mitigating the potential for oxidative metabolism that can be a liability for aniline-based compounds.

Discovery and Synthesis: A Robust and Scalable Approach

The utility of this compound in drug discovery programs necessitated the development of a robust and scalable synthetic route. A key advancement in this area was the development of a novel synthesis that proceeds from readily available starting materials, as outlined below.[1] This multi-step process is designed for efficiency and allows for the generation of not only the target compound but also its oxidized analogues, which can serve as valuable tools for studying metabolic pathways.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-tert-butyl-2-nitropyridine

  • Reactants: 2-Nitro-5-bromopyridine, tert-butylmagnesium chloride.

  • Procedure: To a solution of 2-nitro-5-bromopyridine in an appropriate solvent (e.g., THF), tert-butylmagnesium chloride is added dropwise at a controlled temperature. The reaction is monitored by TLC or LC-MS until completion.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Reduction to this compound

  • Reactants: 5-tert-butyl-2-nitropyridine, reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation).

  • Procedure: The 5-tert-butyl-2-nitropyridine is dissolved in a suitable solvent, and the reducing agent is added. The reaction mixture is heated or stirred at room temperature, depending on the chosen reducing agent.

  • Work-up: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by crystallization or column chromatography to yield pure this compound.

Synthesis_Workflow Start 2-Nitro-5-bromopyridine Intermediate1 5-tert-butyl-2-nitropyridine Start->Intermediate1 tert-butylmagnesium chloride (Grignard Reaction) Product This compound Intermediate1->Product Reduction (e.g., Fe/AcOH or H2/Pd-C)

Synthetic route to this compound.

Significance in Medicinal Chemistry: A Scaffold for Potent and Selective Kinase Inhibitors

The true significance of this compound lies in its successful application as a core scaffold in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-aminopyridine motif is a common feature in many ATP-competitive kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the kinase domain.

Targeting Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Several potent and selective BTK inhibitors have been developed that incorporate the 2-aminopyridine scaffold. The 5-tert-butyl group in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site, contributing significantly to the overall binding affinity.

BCR_Signaling_Pathway cluster_inhibition Inhibition by this compound derivatives BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC PKCβ DAG_IP3->PKC NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., containing this compound) BTK_Inhibitor->BTK

B-Cell Receptor (BCR) signaling pathway and the point of intervention for BTK inhibitors.
Targeting Cyclin-Dependent Kinase 4 (CDK4) in Cancer

Cyclin-Dependent Kinase 4 (CDK4), in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. Overactivation of the CDK4/Cyclin D pathway is a common driver of tumorigenesis. The 2-aminopyridine scaffold has been successfully employed in the design of potent and selective CDK4/6 inhibitors. In this context, the this compound moiety can provide the necessary steric bulk and lipophilicity to achieve high affinity and selectivity for the CDK4 active site.

CDK4_Signaling_Pathway cluster_inhibition Inhibition by this compound derivatives GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD Cyclin D Receptor->CyclinD Signal Transduction CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes CDK4_Inhibitor CDK4 Inhibitor (e.g., containing this compound) CDK4_Inhibitor->CDK4

CDK4/Cyclin D signaling pathway and the point of intervention for CDK4 inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors based on the this compound scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore the impact of modifications at various positions of the molecule on its biological activity.

Position of ModificationGeneral ObservationImpact on Activity
2-Amino Group Derivatization with various linkers and functional groups.Crucial for interacting with the hinge region of kinases. Modifications can modulate potency and selectivity.
Pyridine Ring (N1) Generally remains unsubstituted.Essential for pKa modulation and hydrogen bonding.
3- and 4-Positions Substitution is generally not well-tolerated.Can lead to loss of potency due to steric clashes in the ATP-binding pocket.
5-tert-butyl Group Generally conserved.Provides a key hydrophobic interaction, anchoring the molecule in a lipophilic pocket.
6-Position Amenable to substitution with various aryl or heteroaryl groups.Allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged fragment in modern medicinal chemistry. Its favorable physicochemical properties, coupled with a robust synthetic route, have enabled its incorporation into a new generation of targeted therapeutics, particularly kinase inhibitors. The insights gained from SAR studies continue to guide the design of novel drug candidates with improved efficacy and safety profiles. As our understanding of the molecular drivers of disease continues to grow, it is anticipated that the strategic application of the this compound scaffold will continue to yield innovative and impactful medicines.

References

A Comprehensive Technical Guide to the Safe Handling of 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth safety, handling, and emergency protocol information for 5-tert-butylpyridin-2-amine (CAS No. 866620-21-5), tailored for researchers and professionals in drug development and chemical synthesis. Moving beyond a standard safety data sheet (SDS), this document elucidates the causal reasoning behind safety protocols, grounded in the compound's chemical structure and known hazards of related aminopyridines.

Chemical and Physical Identity

This compound is a substituted aminopyridine. Its structure, featuring a pyridine ring, a primary amine group, and a bulky tert-butyl group, dictates its physical properties and chemical reactivity, which in turn inform the necessary safety precautions.

PropertyValueSource
CAS Number 866620-21-5[1]
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol [1]
Physical Form Solid
IUPAC Name 5-tert-butyl-2-pyridinamine

Understanding that this compound is a solid at room temperature is the first critical step in risk assessment. Unlike volatile liquids, the primary exposure risk during handling is the generation and inhalation of dust or direct skin contact with the solid material.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The following GHS classifications are reported, forming the basis of all handling, storage, and emergency procedures.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Signal Word: Warning

The hazardous nature of this compound is a direct consequence of its chemical motifs. The aminopyridine core is known to be biologically active and can cause irritation. The "harmful if swallowed" classification necessitates strict controls to prevent ingestion. Skin and eye irritation warnings are critical for defining personal protective equipment (PPE) requirements, while the potential for respiratory irritation highlights the need for proper ventilation and handling techniques to minimize dust generation.[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the identified risks of skin, eye, and respiratory irritation. The selection of PPE should not be a static choice but a dynamic risk-based decision.

Diagram: PPE Selection Workflow

PPE_Selection cluster_ppe PPE Selection Logic for this compound start Start: Handling Required? risk_assessment Assess Risk: - Scale of work - Duration of task start->risk_assessment weighing Weighing or Transfer? (Potential for Dust) ppe_high High-Risk PPE: - Nitrile Gloves (double-gloved recommended) - Chemical Safety Goggles + Face Shield - Lab Coat - Respiratory Protection (N95 or higher) weighing->ppe_high solution Working with Dilute Solution? ppe_standard Standard PPE: - Nitrile Gloves - Chemical Safety Goggles - Lab Coat solution->ppe_standard risk_assessment->weighing High Risk risk_assessment->solution Low Risk

Caption: Risk-based PPE selection for handling this compound.

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times.[4] When handling larger quantities or when dust generation is likely (e.g., during weighing or transfer), a face shield should be worn in addition to goggles to protect the entire face.[5]

  • Skin Protection : Wear a fully buttoned lab coat. Nitrile gloves are required for handling this substance.[4] For prolonged tasks, consider double-gloving. Contaminated gloves must be removed promptly using the proper technique and disposed of as chemical waste.

  • Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust.[2] If a fume hood is not available or if procedures have a high potential for aerosolization, a NIOSH-approved respirator (e.g., an N95 dust mask) is necessary.

Safe Handling and Storage

The primary objective during handling is to prevent the generation of dust and avoid all direct contact.

Handling Protocol:
  • Designated Area : All work with this compound should be conducted in a designated area within a laboratory, clearly marked with hazard signs.

  • Ventilation : Perform all manipulations of the solid compound inside a properly functioning chemical fume hood to minimize inhalation risk.[4]

  • Dispensing : When transferring the solid, use spatulas and weighing papers carefully to minimize dust. Do not pour the solid. For recurring tasks, consider preparing a stock solution to minimize repetitive handling of the solid.

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Storage Protocol:
  • Container : Store in a tightly sealed, clearly labeled container.[8]

  • Atmosphere : The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a dark place to prevent degradation.

  • Location : Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][8]

  • Incompatibilities : Keep away from strong oxidizing agents and strong acids. The amine group can react exothermically with acids.[8]

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid Measures:
  • Inhalation : If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or if symptoms like coughing or irritation persist, seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[4] If skin irritation develops or persists, seek medical attention.[3]

  • Eye Contact : Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Immediately call a poison control center or seek medical attention.[7]

Spill Response Protocol:

This protocol is for small, incidental laboratory spills. Large spills require evacuation and professional emergency response.

Diagram: Solid Chemical Spill Response

Spill_Response cluster_spill Spill Response Workflow for Solid this compound start Spill Occurs alert Alert personnel Restrict access to area start->alert ppe Don appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Gently cover spill with absorbent pads to prevent dust ppe->contain cleanup Carefully sweep solid into a labeled waste container contain->cleanup decontaminate Decontaminate area with soapy water and a damp cloth cleanup->decontaminate dispose Dispose of all materials (including PPE) as hazardous waste decontaminate->dispose end Restock Spill Kit Report Incident dispose->end

Caption: Step-by-step procedure for cleaning up a solid aminopyridine spill.

  • Evacuate and Alert : Alert others in the immediate area and restrict access.

  • Assess and Equip : Ensure you have the correct PPE (including respiratory protection) before approaching the spill.

  • Contain Dust : Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4] Do not use combustible materials like paper towels for the initial containment.

  • Collect : Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste. Use non-sparking tools if there is any fire concern, although this compound is not rated as flammable.[6]

  • Decontaminate : Clean the spill area with a cloth dampened with soap and water. Place all cleaning materials and contaminated PPE into the hazardous waste container.

  • Dispose : Dispose of the waste container according to your institution's hazardous waste procedures.

Firefighting and Disposal

  • Firefighting Measures : While specific data is unavailable, fires involving aminopyridines can be extinguished using dry chemical, carbon dioxide, or alcohol-resistant foam.[9][10] Firefighters must wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including nitrogen oxides (NOx) and carbon monoxide, are expected.[7][11]

  • Waste Disposal : All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[8] Dispose of it through a licensed waste disposal company, ensuring compliance with all local, state, and federal regulations. Never pour this chemical down the drain.[4]

Toxicological and Ecological Information

  • Ecological Information : Data on the environmental impact of this specific compound is not available. However, many pyridine derivatives are harmful to aquatic life.[11] Therefore, all measures must be taken to prevent its release into the environment.

References

The Drug Hunter's Guide to a Key Scaffold: A Technical Deep Dive into 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Versatile Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable physicochemical properties is relentless. Among the privileged structures that have gained significant traction is 5-tert-butylpyridin-2-amine (CAS No. 866620-21-5). This substituted aminopyridine has emerged as a valuable building block in drug discovery, particularly in the development of kinase inhibitors and ligands for G-protein coupled receptors (GPCRs).[1][2] Its growing importance stems from the advantageous properties conferred by the tert-butyl group and the aminopyridine core, which can lead to improved metabolic stability, enhanced target engagement, and desirable pharmacokinetic profiles in drug candidates.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the commercial availability and purity of this compound. It delves into the critical aspects of purity assessment, offering detailed protocols for common analytical techniques and a discussion of potential impurities. By synthesizing technical data with practical insights, this document aims to equip scientists with the essential knowledge to effectively source, evaluate, and utilize this key chemical entity in their research and development endeavors.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The stated purity of the commercially available material typically ranges from 95% to over 98%, with prices varying based on the supplier, quantity, and purity grade. It is imperative for researchers to carefully consider the purity requirements of their specific application, as even minor impurities can significantly impact the outcome of biological assays and synthetic reactions.

Below is a summary of representative commercial sources for this compound:

SupplierCAS NumberStated PurityAvailable Quantities
Sigma-Aldrich866620-21-595%50 mg, 100 mg, 250 mg, 1 g, 5 g
BLDpharm866620-21-5Not specifiedVarious
ChemScene866620-21-5≥98%Not specified

Note: This table is not exhaustive and is intended to provide a general overview of market availability. Researchers should always consult the supplier's certificate of analysis (CoA) for lot-specific purity data.

Purity Determination: A Multi-faceted Approach

Ensuring the purity of this compound is a critical step before its use in any experimental setting. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The following sections provide detailed, step-by-step methodologies for the most common and effective analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically the most suitable approach.

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation and Materials:

    • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Phosphoric acid or formic acid (for mobile phase pH adjustment).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[4]

    • Sample Solution: Prepare the sample in the same manner as the standard solution.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The number of theoretical plates should be not less than 2000.[4]

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar this compound.

  • Acidified Mobile Phase: The addition of a small amount of acid (phosphoric or formic) to the mobile phase helps to protonate the basic nitrogen atoms in the pyridine ring, leading to sharper peaks and improved chromatographic performance.

  • Gradient Elution: A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with a wider range of polarities.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Reporting prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection prep_mobile Prepare Mobile Phases prep_mobile->system_suitability system_suitability->sample_injection If Pass data_acquisition Data Acquisition (Chromatogram) sample_injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Generate Report purity_calculation->report

Caption: Workflow for HPLC purity determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, derivatization may be necessary to improve peak shape and reduce tailing.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation and Materials:

    • GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Anhydrous solvent (e.g., pyridine or acetonitrile).

  • Sample Preparation (Derivatization):

    • Dissolve a small amount of the sample in the anhydrous solvent.

    • Add an excess of the derivatizing agent.

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: 50-500 amu.

Causality Behind Experimental Choices:

  • Derivatization: The primary amine group can interact with active sites on the GC column, leading to peak tailing. Derivatization with an agent like BSTFA converts the amine to a less polar and more volatile silyl derivative, improving chromatographic performance.[5]

  • HP-5ms Column: This is a common, robust column with a non-polar stationary phase suitable for a wide range of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, allowing for the identification of the main component and any structurally related impurities.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • The spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.3 ppm) and the aromatic protons of the pyridine ring.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This will provide information on the number of unique carbon atoms in the molecule and can help identify impurities with different carbon skeletons.

Expected ¹H NMR Spectral Data (Predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (9H)~1.3singlet9H
Pyridine H-3, H-4, H-6~6.5 - 8.0multiplet3H
Amine (2H)~4.5broad singlet2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Potential Impurities and Their Origin

A thorough understanding of the potential impurities is crucial for developing robust analytical methods and for interpreting the results. The most common synthetic route to 2-aminopyridines is the Chichibabin amination reaction.[6] This reaction, while effective, can lead to the formation of several byproducts.

Common Impurities from Chichibabin Amination:

  • Isomeric Aminopyridines: Depending on the reaction conditions, amination can sometimes occur at other positions on the pyridine ring, leading to the formation of isomeric impurities.

  • Dimerization Products: A significant side reaction in the Chichibabin amination of some pyridines is dimerization, which can lead to the formation of bipyridine derivatives. For instance, the amination of 4-tert-butylpyridine can yield a significant amount of 4,4'-di-tert-butyl-2,2'-bipyridine.[7][8]

  • Unreacted Starting Material: Incomplete reaction will result in the presence of the starting pyridine derivative.

Impurity_Formation cluster_synthesis Chichibabin Amination cluster_products Products & Byproducts starting_material Substituted Pyridine reaction Reaction starting_material->reaction unreacted Unreacted Starting Material starting_material->unreacted Incomplete Reaction reagents NaNH₂ reagents->reaction desired_product This compound reaction->desired_product Major Product isomer Isomeric Aminopyridine reaction->isomer Minor Byproduct dimer Dimerized Byproduct reaction->dimer Side Reaction Kinase_Inhibition_Pathway cluster_pathway B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (Cell Proliferation & Survival) PLCg2->Downstream Inhibitor This compound -based Inhibitor Inhibitor->BTK Inhibition

References

5-tert-butylpyridin-2-amine solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 5-tert-butylpyridin-2-amine (CAS: 866620-21-5) in common organic solvents. As a compound of interest in pharmaceutical and materials science research, understanding its solubility is critical for reaction optimization, purification, formulation, and biological screening. In the absence of extensive published empirical data, this document establishes a robust theoretical framework for predicting solubility based on the molecule's distinct structural features. Furthermore, it delivers a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility, empowering researchers to generate reliable and reproducible data.

Part 1: Theoretical Solubility Profile & Physicochemical Analysis

The solubility of a compound is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational predictive tool, which requires a thorough analysis of the solute's molecular structure.

Molecular Structure Analysis

This compound is an amphiphilic molecule, possessing both significant nonpolar and polar character. Its behavior in solution is a balance of the contributions from its three key structural components:

  • Tert-butyl Group (-C(CH₃)₃): This bulky, aliphatic group is strongly nonpolar (lipophilic) and will dominate interactions with nonpolar solvents through van der Waals forces. It sterically shields a portion of the pyridine ring, potentially influencing crystal packing and interactions with solvent molecules.

  • Pyridine Ring: The aromatic ring itself is capable of π-π stacking interactions. The nitrogen atom within the ring is a Lewis base and a hydrogen bond acceptor. Its lone pair of electrons contributes significantly to the molecule's overall polarity and basicity.

  • Amine Group (-NH₂): Positioned at the 2-position, the primary amine is a polar, protic group. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). This group is crucial for interactions with polar protic solvents.

Predicted Physicochemical Properties
  • Basicity (pKa): The basicity of the molecule is a key determinant of its solubility in acidic media. The parent compound, 2-aminopyridine, has a pKa of approximately 6.8 for its conjugate acid.[1][2][3] The tert-butyl group at the 5-position (meta to the ring nitrogen) is weakly electron-donating through an inductive effect.[4][5] This effect increases the electron density on the ring nitrogen, making it a stronger base. Therefore, the pKa of this compound is predicted to be slightly higher than 6.8, likely in the range of 7.0-7.5.

  • Polarity: The combination of a hydrophobic alkyl group with a polar aminopyridine head gives the molecule a moderate overall polarity. This amphiphilic nature suggests it will not be exclusively soluble in either extremely polar or nonpolar solvents but will exhibit graded solubility across a spectrum.

Solubility Predictions in Common Organic Solvents

Based on the analysis above, the following solubility profile is predicted:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low to moderate. The favorable interaction of the tert-butyl group with the nonpolar solvent will be counteracted by the energetically unfavorable desolvation of the polar aminopyridine moiety.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar part of the molecule without the strong self-association seen in protic solvents, effectively solvating both the polar and nonpolar regions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can form strong hydrogen bonds with the amine group and the pyridine nitrogen. However, the large, hydrophobic tert-butyl group will disrupt the solvent's hydrogen-bonding network, limiting maximal solubility compared to smaller, more polar solutes.

  • Water: Very low solubility is predicted. While the amine and pyridine groups can hydrogen bond with water, the energetic cost of creating a cavity in the highly structured water network to accommodate the large hydrophobic tert-butyl group is significant, leading to poor aqueous solubility.

  • Aqueous Acid (e.g., 0.1 M HCl): High solubility is expected. As a base, this compound will be protonated in an acidic solution to form a pyridinium salt.[6] This ionic salt is highly polar and will be readily solvated by water molecules, leading to a dramatic increase in solubility compared to neutral water.

The logical flow for these predictions is illustrated in the diagram below.

G cluster_molecule Molecular Structure: this compound cluster_solvents Solvent Classes & Predicted Solubility A Amine Group (-NH2) - H-Bond Donor/Acceptor - Polar, Basic D Polar Protic (Methanol, Water) Prediction: Moderate (Alcohols), Low (Water) A->D Strong H-Bonding E Polar Aprotic (THF, DCM) Prediction: Good A->E Dipole-Dipole F Nonpolar (Hexane, Toluene) Prediction: Low to Moderate A->F Unfavorable (Polar) G Aqueous Acid (HCl) Prediction: High (Salt Formation) A->G Protonation B Pyridine Ring - H-Bond Acceptor - Polar, Basic B->D H-Bonding B->E Dipole-Dipole B->F Unfavorable (Polar) B->G Protonation C tert-Butyl Group - Nonpolar (Lipophilic) - Bulky C->D Unfavorable (Hydrophobic) C->E Favorable C->F Favorable (van der Waals)

Caption: Logic diagram for predicting solubility based on molecular features.

Part 2: Experimental Determination of Thermodynamic Solubility

To move beyond prediction, the equilibrium shake-flask method followed by HPLC analysis is the gold standard for determining thermodynamic solubility.[7] This protocol provides a self-validating system to generate accurate data.

Safety & Handling

Before beginning any experimental work, the Safety Data Sheet (SDS) for this compound (CAS 866620-21-5) must be consulted. As with related aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Quantitative Equilibrium Solubility Protocol

This protocol is designed to ensure the solution reaches a true thermodynamic equilibrium, providing a definitive solubility value at a given temperature.

Objective: To determine the solubility of this compound in a selected solvent at 25 °C.

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • 2-mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator (set to 25 °C)

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess of solid this compound to a 2-mL glass vial. An amount that is visibly in excess of what will dissolve (e.g., ~10-20 mg) is sufficient.

  • Solvent Addition: Accurately add 1.0 mL of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker incubator set to 25 °C. The sample should be agitated for a minimum of 24 hours to ensure equilibrium is reached. Causality Note: Shorter incubation times may only yield kinetic solubility, which can be misleadingly high (for supersaturated solutions) or low (for slow-dissolving solids). 24-48 hours is typically required to reach true thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed at 25 °C for at least 1 hour to allow excess solid to sediment. Then, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining suspended solid. Trustworthiness Note: This dual sedimentation and centrifugation step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.2 µm PTFE syringe filter into a clean HPLC vial. Causality Note: Filtration removes any fine particulates that were not pelleted during centrifugation.

  • Dilution: If the solution is expected to be highly concentrated, perform an accurate, pre-planned dilution of the filtrate with the mobile phase to bring it within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the sample by a pre-validated, stability-indicating HPLC-UV method.[8][9] The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for statistical validity.

The workflow for this protocol is visualized below.

G A Step 1: Preparation Add excess solid compound to vial B Step 2: Solvent Addition Add 1.0 mL of solvent A->B C Step 3: Equilibration Shake at 25°C for 24-48h B->C D Step 4: Phase Separation Sediment (1h) then Centrifuge (15 min) C->D E Step 5: Sample Collection Filter supernatant through 0.2 µm PTFE filter D->E F Step 6: Dilution (if needed) Accurately dilute filtrate with mobile phase E->F G Step 7: Quantification Analyze by validated HPLC-UV method F->G H Result Thermodynamic Solubility (mg/mL, M) G->H

Caption: Experimental workflow for quantitative solubility determination.

Part 3: Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvent systems. The following table provides a template for data logging.

Table 1: Experimental Solubility of this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (M)Observations
Nonpolar n-Hexane
Toluene
Polar Aprotic Dichloromethane (DCM)
Tetrahydrofuran (THF)
Ethyl Acetate
Acetone
Dimethyl Sulfoxide (DMSO)
Polar Protic Methanol
Ethanol
Aqueous Water
0.1 M HCl (aq)

Molecular Weight of C₉H₁₄N₂ = 150.22 g/mol

Conclusion

This compound presents a classic amphiphilic solubility profile. Its bulky nonpolar tert-butyl group and polar aminopyridine head predict good solubility in polar aprotic solvents like DCM and THF, moderate solubility in alcohols and nonpolar solvents, and poor solubility in water. Crucially, its basic nature implies a high degree of solubility in dilute aqueous acids due to salt formation. While these theoretical predictions provide a strong directional guide for solvent selection, they are not a substitute for empirical data. The quantitative experimental protocol detailed herein provides a robust and reliable method for researchers to determine the precise thermodynamic solubility of this compound, facilitating its effective use in all stages of scientific development.

References

Methodological & Application

Synthesis of 5-tert-butylpyridin-2-amine from 2-chloro-5-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 5-tert-butylpyridin-2-amine, a valuable building block in pharmaceutical research and drug development. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination of 2-chloro-5-tert-butylpyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. The document covers the underlying chemical principles, a step-by-step experimental workflow, safety protocols, and data characterization.

Introduction: The Significance of 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif frequently encountered in medicinal chemistry. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for designing molecules with diverse biological activities. This compound, in particular, offers a strategic combination of a lipophilic tert-butyl group, which can enhance binding affinity and modulate pharmacokinetic properties, and a versatile amino group for further chemical elaboration.

Traditional methods for synthesizing 2-aminopyridines, such as nucleophilic aromatic substitution (SNAr) on 2-halopyridines, are often challenging.[1][2] 2-chloropyridines are significantly less reactive towards nucleophiles compared to other chloro-substituted heteroaromatics like 2-chloropyrimidine.[3][4] These reactions typically demand harsh conditions, such as high temperatures or the use of highly reactive lithiated amines, which limits functional group tolerance.[1][5]

The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds.[6][7] This methodology provides a milder and more general route to aryl amines, overcoming many of the limitations of classical methods.[6] This guide focuses on a robust Buchwald-Hartwig protocol utilizing an ammonia surrogate, which circumvents the challenges associated with using ammonia gas directly while providing high yields and purity.[8][9][10]

Reaction Principle: The Buchwald-Hartwig Amination

The core of this synthesis is the palladium-catalyzed coupling between an aryl halide (2-chloro-5-tert-butylpyridine) and an amine source. The direct use of ammonia is often problematic as it can act as a poison to the palladium catalyst.[8] To overcome this, an "ammonia surrogate" such as benzophenone imine is employed. The reaction proceeds in two distinct stages: the C-N coupling followed by the hydrolysis of the resulting imine to yield the desired primary amine.

Catalytic Cycle

The reaction mechanism involves a palladium(0)/palladium(II) catalytic cycle.[6][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-5-tert-butylpyridine, forming a Pd(II) complex.

  • Ligand Exchange & Amide Formation: The benzophenone imine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated imine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-(5-tert-butylpyridin-2-yl)diphenylmethanimine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-Cl Amido Pd(II)-Amido Complex OxAdd->Amido + Imine, Base - Base-H⁺Cl⁻ Amido->Pd(0)L Reductive Elimination Ar-N=CPh₂ Product_Complex Product Complex ArCl 2-chloro-5-tert- butylpyridine (Ar-Cl) Imine Benzophenone Imine Product Coupled Imine Product (Ar-N=CPh₂) Final_Amine This compound Product->Final_Amine H₃O⁺ (Hydrolysis)

Caption: Buchwald-Hartwig amination catalytic cycle using an ammonia surrogate.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale synthesis. All operations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount (mmol)Mass/VolumeKey Hazards
2-chloro-5-tert-butylpyridine56057-33-9169.6610.01.70 gToxic if swallowed/inhaled.[12][13]
Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃51364-51-3915.720.1 (1 mol%)91.6 mgIrritant, sensitizer.
XPhos564483-18-7476.650.3 (3 mol%)143 mgIrritant.
Benzophenone imine1013-88-3181.2412.02.17 g (2.0 mL)Irritant.
Sodium tert-butoxide865-48-596.1014.01.35 gCorrosive, flammable solid.
Toluene (anhydrous)108-88-392.14-50 mLFlammable, toxic.
Hydrochloric Acid (3 M aq.)7647-01-036.46-~20 mLCorrosive.
Sodium Hydroxide (5 M aq.)1310-73-240.00-As neededCorrosive.
Ethyl Acetate141-78-688.11-~150 mLFlammable, irritant.
Brine (saturated NaCl aq.)7647-14-558.44-~50 mLN/A
Sodium Sulfate (anhydrous)7757-82-6142.04-As neededN/A

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-tert-butylpyridine (1.70 g, 10.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), XPhos (143 mg, 0.3 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by benzophenone imine (2.0 mL, 12.0 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up - Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully add 3 M aqueous HCl (20 mL). A precipitate (benzophenone) may form. Stir the biphasic mixture vigorously for 2 hours at room temperature to ensure complete hydrolysis of the imine intermediate.

  • Extraction: Basify the mixture to a pH > 10 by the slow addition of 5 M aqueous NaOH. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure this compound.

Expected Results & Characterization
ParameterExpected Outcome
Yield 75-85%
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, 1H), 7.40 (dd, 1H), 6.45 (d, 1H), 4.40 (br s, 2H), 1.25 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz) δ 158.5, 145.0, 138.0, 132.0, 106.0, 34.0, 31.0
Mass Spec (ESI+) m/z = 165.1386 [M+H]⁺
Melting Point 54-58 °C

Safety and Handling

Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.

  • Reagent Handling:

    • 2-chloro-5-tert-butylpyridine: This compound is toxic and should be handled in a chemical fume hood.[12][13] Avoid inhalation of dust and skin contact.

    • Palladium Catalysts & Ligands: These can be air-sensitive and are potent sensitizers. Handle under an inert atmosphere and avoid creating dust.

    • Sodium tert-butoxide: This is a strong, corrosive base that reacts violently with water. Handle in a dry environment (glovebox or under inert gas).

    • Solvents: Toluene and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle and that no ignition sources are present. Work in a well-ventilated fume hood.

  • Waste Disposal:

    • Palladium-containing waste must be collected in a designated heavy metal waste container.

    • Halogenated and non-halogenated organic solvents should be disposed of in separate, appropriately labeled waste containers.

    • Aqueous waste should be neutralized before disposal.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or incomplete reaction 1. Inactive catalyst (Pd(0) oxidized).2. Wet reagents or solvent.3. Insufficient temperature.1. Use fresh Pd₂(dba)₃ or a pre-catalyst.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Confirm oil bath temperature is at 110 °C.
Low Yield 1. Inefficient hydrolysis of the imine intermediate.2. Product loss during aqueous work-up (if pH is not basic enough).3. Suboptimal ligand-to-metal ratio.1. Increase hydrolysis time or use a stronger acid concentration.2. Ensure pH is >10 before extraction.3. Re-optimize the reaction; a 2:1 or 3:1 ligand-to-palladium ratio is often optimal.
Side Product Formation (Hydrodehalogenation) The competing β-hydride elimination pathway can sometimes occur.[14]Consider using a different ligand (e.g., RuPhos) or a milder base (e.g., K₃PO₄) and re-optimizing the temperature.

References

Robust and Scalable Synthesis of 2-Amino-5-tert-butylpyridine: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-tert-butylpyridine stands as a crucial building block in contemporary drug discovery and development. Its unique electronic and steric properties, conferred by the electron-donating amino group and the bulky tert-butyl substituent, make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This application note provides a comprehensive and robust protocol for the synthesis of 2-amino-5-tert-butylpyridine, designed to be both scalable and reproducible for researchers in academic and industrial settings. We will delve into a field-proven, multi-step synthesis, elucidating the rationale behind each experimental choice to ensure a thorough understanding of the process. Furthermore, we will briefly explore alternative synthetic strategies to provide a broader context for this important transformation.

Featured Synthesis Protocol: A Novel and Robust Route

The following protocol is based on a reliable and scalable synthesis reported by Thomson, C. G., et al.[1][2]. This multi-step approach offers excellent control over each transformation, leading to a high-purity final product.

Overall Synthesis Scheme

Synthesis_Scheme A 4-tert-Butylaniline B 5-tert-Butylpyridin-2(1H)-one A->B  i) NaNO2, HCl  ii) 2-Hydroxypyridine C 2-Chloro-5-tert-butylpyridine B->C  POCl3, heat D N-(Diphenylmethylene)-5-(tert-butyl)pyridin-2-amine C->D  Benzophenone imine, Pd(OAc)2,  BINAP, NaOtBu E 2-Amino-5-tert-butylpyridine D->E  HCl, THF

Caption: Multi-step synthesis of 2-amino-5-tert-butylpyridine.

Step 1: Synthesis of 5-tert-Butylpyridin-2(1H)-one

This initial step involves a diazotization of 4-tert-butylaniline followed by a Gomberg-Bachmann-Hey type reaction with 2-hydroxypyridine to construct the pyridinone ring system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-Butylaniline149.2310.0 g67.0 mmol
Concentrated HCl36.4620 mL-
Sodium Nitrite (NaNO₂)69.005.0 g72.5 mmol
2-Hydroxypyridine95.107.0 g73.6 mmol
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93As needed-
Deionized Water18.02As needed-

Protocol:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 4-tert-butylaniline (10.0 g) in a mixture of concentrated HCl (20 mL) and water (50 mL). Slowly add a solution of sodium nitrite (5.0 g) in water (15 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Coupling Reaction: In a separate flask, dissolve 2-hydroxypyridine (7.0 g) in a 1 M NaOH solution (80 mL). Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution. A precipitate will form.

  • Work-up and Isolation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Acidify the mixture with concentrated HCl to pH ~2. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-tert-butylpyridin-2(1H)-one.

Causality and Expertise: The diazotization of anilines is a classic and efficient method for generating a reactive diazonium salt. The subsequent coupling with 2-hydroxypyridine proceeds via a radical mechanism, which is a reliable method for forming aryl-aryl bonds. Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Synthesis of 2-Chloro-5-tert-butylpyridine

The pyridinone from the previous step is converted to the corresponding 2-chloropyridine using a chlorinating agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-tert-Butylpyridin-2(1H)-one165.2210.0 g60.5 mmol
Phosphorus Oxychloride (POCl₃)153.3350 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Dichloromethane (DCM)84.93As needed-

Protocol:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 5-tert-butylpyridin-2(1H)-one (10.0 g) in phosphorus oxychloride (50 mL). Heat the mixture to reflux and maintain for 4 hours. The reaction mixture should become a clear solution.

  • Work-up and Isolation: After cooling to room temperature, carefully quench the reaction by slowly pouring it onto crushed ice. Neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield 2-chloro-5-tert-butylpyridine.

Causality and Expertise: Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Refluxing ensures the reaction goes to completion. The work-up with ice and subsequent neutralization must be performed cautiously due to the exothermic reaction of POCl₃ with water.

Step 3: Synthesis of 2-Amino-5-tert-butylpyridine

The final step involves a palladium-catalyzed Buchwald-Hartwig amination using benzophenone imine as an ammonia equivalent, followed by hydrolysis of the imine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-5-tert-butylpyridine169.655.0 g29.5 mmol
Benzophenone Imine181.246.4 g35.4 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.5066 mg0.295 mmol
(±)-BINAP622.67275 mg0.442 mmol
Sodium tert-Butoxide (NaOtBu)96.104.0 g41.6 mmol
Toluene-100 mL-
Tetrahydrofuran (THF)72.1150 mL-
2 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Ethyl Acetate88.11As needed-

Protocol:

  • Buchwald-Hartwig Coupling: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-tert-butylpyridine (5.0 g), palladium(II) acetate (66 mg), (±)-BINAP (275 mg), and sodium tert-butoxide (4.0 g). Add anhydrous toluene (100 mL) followed by benzophenone imine (6.4 g). Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Hydrolysis and Isolation: Cool the reaction to room temperature and add THF (50 mL) and 2 M HCl (50 mL). Stir vigorously for 2 hours. Neutralize the mixture with saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (eluting with a gradient of hexane and ethyl acetate) to afford pure 2-amino-5-tert-butylpyridine.

Causality and Expertise: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][4][5] The use of benzophenone imine as an ammonia surrogate is a well-established technique to avoid the challenges associated with using ammonia gas directly.[3][4] The palladium catalyst, in conjunction with a bulky phosphine ligand like BINAP, facilitates the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. The final acidic hydrolysis cleaves the imine to reveal the desired primary amine.

Alternative Synthetic Routes

While the featured protocol is robust, it is valuable for researchers to be aware of other established methods for the synthesis of 2-aminopyridines.

Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide.

Chichibabin_Reaction A 5-tert-Butylpyridine B 2-Amino-5-tert-butylpyridine A->B  NaNH2, Toluene, heat

Caption: Chichibabin reaction for the synthesis of 2-amino-5-tert-butylpyridine.

This reaction, while direct, often requires harsh conditions (high temperatures) and can suffer from side reactions and moderate yields. The handling of sodium amide also requires significant safety precautions due to its reactivity with water and air.

Direct Buchwald-Hartwig Amination

Advances in catalyst systems have made the direct coupling of aryl halides with ammonia possible, though it can still be challenging.

Direct_Amination A 2-Chloro-5-tert-butylpyridine B 2-Amino-5-tert-butylpyridine A->B  NH3 (source), Pd catalyst,  ligand, base

Caption: Direct Buchwald-Hartwig amination.

This approach avoids the extra protection/deprotection steps but requires careful optimization of the catalyst, ligand, and reaction conditions to achieve high yields and suppress side reactions.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Sodium tert-Butoxide (NaOtBu): A strong base that is moisture-sensitive. Handle under an inert atmosphere.

  • Palladium Catalysts: While generally stable, palladium catalysts on carbon can be pyrophoric. Handle in an inert atmosphere when dry.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The presented multi-step synthesis provides a reliable and scalable method for obtaining high-purity 2-amino-5-tert-butylpyridine, a key intermediate for pharmaceutical research and development. By understanding the rationale behind each step, from the initial diazotization to the final Buchwald-Hartwig amination, researchers can confidently implement and adapt this protocol for their specific needs. The consideration of alternative routes further equips scientists with a comprehensive understanding of the synthetic landscape for this important class of compounds.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 5-tert-Butylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-tert-Butyl-2-arylpyridine Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness, functional group tolerance, and the facility with which it constructs critical carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl compounds, which are foundational structures in medicinal chemistry and materials science.[3]

Within this context, the 5-tert-butyl-2-arylpyridine framework is a motif of growing significance. The bulky tert-butyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability, while also influencing the conformational geometry of the molecule. The 2-arylpyridine core is a well-established pharmacophore found in numerous biologically active agents. The unprotected 2-amino group on this scaffold provides a valuable handle for further functionalization, allowing for the rapid generation of diverse chemical libraries for drug discovery programs.

This guide provides a comprehensive technical overview and field-proven protocols for the successful execution of Suzuki-Miyaura coupling reactions to synthesize 2-aryl derivatives from 5-tert-butylpyridin-2-amine precursors (typically via their 2-halo derivatives). We will delve into the mechanistic nuances, catalyst selection, reaction optimization, and provide step-by-step methodologies suitable for researchers in academic and industrial settings.

Mechanistic Considerations and the Role of Substrate Structure

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. However, the successful coupling of 2-halopyridines, particularly those bearing an amino group, presents unique challenges that necessitate careful consideration of the catalyst system and reaction conditions.

The "Pyridine Problem": Catalyst Inhibition

A primary challenge in the coupling of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or deactivation and resulting in low conversion rates.[4] The presence of a 2-amino group can further exacerbate this issue, as both nitrogen atoms can act as Lewis bases and compete for the palladium center.

Overcoming Inhibition: The Power of Bulky, Electron-Rich Ligands

The key to overcoming catalyst inhibition lies in the judicious selection of phosphine ligands. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos), have proven exceptionally effective for these challenging substrates.[4]

  • Steric Bulk: The large steric footprint of these ligands promotes the formation of a monoligated, coordinatively unsaturated L-Pd(0) species. This is the highly reactive species required to initiate the catalytic cycle by undergoing oxidative addition with the sterically accessible 2-halopyridine.

  • Electron-Donating Properties: The electron-rich nature of these phosphines increases the electron density on the palladium center. This increased electron density facilitates the oxidative addition step, which is often the rate-limiting step, particularly for less reactive aryl chlorides.[5]

The presence of the 5-tert-butyl group, while not directly adjacent to the reaction center, adds to the overall steric profile of the substrate. This can further favor the use of sterically demanding ligands to ensure efficient catalyst turnover.

Catalytic Cycle Workflow

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps influenced by the choice of ligand and base.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A L-Pd(II)-Ar     |    X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar'-B(OR)2 Base PdII_B L-Pd(II)-Ar     |    Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Product Ar-Ar' (Product) RedElim->Product Product->Pd0 Regeneration ArylHalide 2-Halo-5-tert-butylpyridine (Ar-X) BoronicAcid Arylboronic Acid (Ar'-B(OH)2) caption Catalytic cycle of the Suzuki-Miyaura coupling.

Catalytic cycle of the Suzuki-Miyaura coupling.

Optimized Reaction Parameters: A Comparative Overview

The success of the Suzuki-Miyaura coupling of 2-halo-5-tert-butylpyridine hinges on the careful selection of the catalyst system, base, and solvent. The following table summarizes recommended starting conditions based on literature precedents for structurally similar, challenging pyridine substrates.

ParameterRecommended Reagents/ConditionsRationale & Causality
Pyridine Substrate 2-Bromo-5-tert-butylpyridineThe C-Br bond is more reactive towards oxidative addition than the C-Cl bond, often allowing for milder conditions and lower catalyst loadings.
2-Chloro-5-tert-butylpyridineMore cost-effective but less reactive. Requires a more active catalyst system, typically a second-generation (G2) or third-generation (G3) Buchwald precatalyst.
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Standard Pd(II) and Pd(0) sources that form the active Pd(0) species in situ with a phosphine ligand.
Pd(dppf)Cl₂A stable, reliable precatalyst often effective for a range of couplings.[6]
XPhos Pd G2A highly active second-generation precatalyst, particularly effective for challenging substrates like aryl chlorides.[7][8][9][10][11] It readily forms the active monoligated Pd(0) species.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl monophosphine ligands are critical for overcoming catalyst inhibition and facilitating the coupling of electron-rich or sterically hindered pyridines.
Boronic Acid Arylboronic acids or Arylboronic acid pinacol estersPinacol esters can offer greater stability and reduced rates of protodeboronation, a common side reaction.[12]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Inorganic bases are commonly used. K₃PO₄ is often a good choice for challenging couplings. The choice of base can influence the rate of transmetalation.
Solvent 1,4-Dioxane/H₂O (typically 4:1 to 10:1)A versatile solvent system that solubilizes both organic and inorganic reagents. Water is often crucial for activating the boronic acid for transmetalation.
Toluene, DMFAnhydrous polar aprotic solvents can also be effective, particularly when using boronic esters.
Temperature 80 - 120 °CSufficient thermal energy is typically required to drive the reaction to completion, especially for less reactive chlorides. Microwave irradiation can significantly shorten reaction times.[9][10][13][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of 2-halo-5-tert-butylpyridine. Note: These are general procedures and may require optimization for specific arylboronic acids. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent catalyst degradation.

Protocol 1: General Procedure for 2-Bromo-5-tert-butylpyridine using Pd(dppf)Cl₂

This protocol is a robust starting point for coupling the more reactive 2-bromo derivative with a variety of arylboronic acids.

Protocol1_Workflow start Start reagents 1. Combine Solids - 2-Bromo-5-tert-butylpyridine (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(dppf)Cl₂ (3-5 mol%) start->reagents inert 2. Inert Atmosphere Evacuate and backfill with Argon (3x) reagents->inert solvent 3. Add Solvents Add degassed 1,4-Dioxane and Water (e.g., 4:1 mixture) inert->solvent heat 4. Heat Reaction Stir vigorously at 90-110 °C solvent->heat monitor 5. Monitor Progress Check by TLC or LC-MS (4-16 h) heat->monitor workup 6. Work-up Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup purify 7. Purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End (Isolated Product) purify->end

Workflow for Suzuki coupling of 2-bromo-5-tert-butylpyridine.

Materials:

  • 2-Bromo-5-tert-butylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized Water, degassed

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-tert-butylpyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum, then evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Using a syringe, add the degassed 1,4-dioxane and water mixture (e.g., a 4:1 ratio).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at 90-110 °C.

  • Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.

  • Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-tert-butylpyridine.

Protocol 2: Microwave-Assisted Coupling of 2-Chloro-5-tert-butylpyridine using XPhos Pd G2

This protocol is designed for the less reactive but more economical 2-chloro derivative, utilizing a highly active precatalyst and microwave irradiation to accelerate the reaction.

Materials:

  • 2-Chloro-5-tert-butylpyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G2 (2 mol%)[7][8][9][11]

  • Potassium Phosphate (K₃PO₄), tribasic (2.5 equiv)

  • 1,4-Dioxane/Water (e.g., 10:1 mixture), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add 2-chloro-5-tert-butylpyridine, the arylboronic acid, K₃PO₄, and the XPhos Pd G2 precatalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120-140 °C for 20-40 minutes with continuous stirring.

  • After the reaction, ensure the vial has cooled to room temperature before carefully opening.

  • Analyze a small aliquot by LC-MS to confirm the consumption of the starting material.

  • Proceed with an aqueous work-up and purification as described in Protocol 1.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Catalyst Inhibition: Pyridine nitrogen is deactivating the palladium.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).- Use a second-generation precatalyst (e.g., XPhos Pd G2) to ensure formation of the active monoligated species.
Inactive Catalyst: Pd(0) species not formed or has decomposed.- Ensure rigorous inert atmosphere techniques.- Use a fresh bottle of palladium precatalyst and ligand.
Unreactive Halide: C-Cl bond is difficult to activate.- Increase reaction temperature.- Use a more active catalyst system (e.g., XPhos Pd G2).- Consider using microwave irradiation to increase reaction rates.[10][13]
Protodeboronation of Boronic Acid Hydrolysis of C-B bond: Boronic acid is sensitive to aqueous base.- Use a boronic acid pinacol ester instead of the free acid.- Minimize the amount of water in the reaction or use an anhydrous solvent system if compatible with the chosen base.- Use a milder base if possible.
Formation of Homocoupled Byproducts Oxygen Contamination: Promotes homocoupling of the boronic acid.- Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.
Catalyst Decomposition: Certain Pd species can promote homocoupling.- Optimize catalyst and ligand choice. Slow addition of the boronic acid may help in some cases.

Conclusion

The Suzuki-Miyaura coupling provides a powerful and versatile pathway to the synthesis of valuable 5-tert-butyl-2-arylpyridine derivatives. While the inherent properties of aminopyridine substrates present challenges related to catalyst inhibition, these can be effectively overcome through the strategic use of bulky, electron-rich phosphine ligands and carefully optimized reaction conditions. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully synthesize these important scaffolds, enabling further exploration in drug discovery and materials science. The use of modern precatalysts and techniques like microwave-assisted heating can further enhance efficiency, reduce reaction times, and broaden the substrate scope for these critical transformations.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-tert-Butylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl-5-tert-butylpyridin-2-amines in Medicinal Chemistry

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Within the vast landscape of drug discovery, the 2-aminopyridine scaffold is of particular interest due to its prevalence in biologically active molecules.[3] The incorporation of a 5-tert-butyl group onto this scaffold, yielding 5-tert-butylpyridin-2-amine, offers a strategic advantage by introducing a lipophilic, metabolically robust moiety that can enhance binding affinity and improve pharmacokinetic properties.[4]

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination using this compound derivatives, focusing on the underlying principles, practical considerations for catalyst and ligand selection, a detailed experimental protocol, and troubleshooting strategies.

Core Principles: Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][2] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the catalytically active palladium(0) species.[1][2]

The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For sterically hindered substrates like this compound, the selection of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the challenging reductive elimination steps.[5]

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-NHR Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR Amine Coordination & Deprotonation (RNH2, Base) Ar-Pd(II)(L)-NHR->Pd(0)L Regeneration Product Ar-NHR Ar-Pd(II)(L)-NHR->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ligand and Catalyst Selection Guide

The success of a Buchwald-Hartwig amination, particularly with a sterically demanding and potentially coordinating substrate like an aminopyridine, is critically dependent on the choice of the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands are often the ligands of choice as they promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.[5]

Catalyst/Ligand GenerationKey Features & ApplicationsRecommended for this compound?
First Generation (e.g., P(o-tolyl)₃) Effective for secondary amines and some activated aryl bromides.Not recommended due to limited reactivity with hindered substrates.
Bidentate Ligands (e.g., BINAP, DPPF) Improved reactivity and scope, particularly for primary amines.[1]Can be effective, but may be outperformed by more specialized ligands for this substrate class.
Bulky Monophosphine Ligands (e.g., Buchwald Ligands: XPhos, SPhos, RuPhos) High activity for a broad range of substrates, including aryl chlorides and sterically hindered amines.[5]Highly Recommended. These ligands are designed to overcome the steric challenges presented by substrates like this compound.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form stable palladium complexes, often showing high catalytic activity.A viable alternative to phosphine ligands, particularly for challenging couplings.

Palladium Precursors: Common choices include Pd₂(dba)₃, Pd(OAc)₂, and pre-formed palladium-ligand complexes (precatalysts), which can offer improved air stability and catalytic activity.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for different aryl halide substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagent_Prep Reagent Preparation (Drying of solvent, weighing reagents) Assembly Reaction Assembly (Under inert atmosphere) Reagent_Prep->Assembly Heating Heating and Stirring (e.g., 100 °C, 12-24 h) Assembly->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filtration through Celite Cooling->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification

References

5-tert-butylpyridin-2-amine as a ligand for transition metal catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-tert-Butylpyridin-2-amine in Transition Metal Catalysis

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Ligand

In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. This compound has emerged as a compelling mono-pyridyl ligand, uniquely positioned at the intersection of steric demand and electronic tunability. Its structure features three key components: a coordinating pyridine nitrogen, a sterically demanding tert-butyl group at the 5-position, and an amino group at the 2-position. This strategic arrangement imparts a unique set of properties that have proven highly effective in several critical catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions.

The bulky tert-butyl group, distal to the nitrogen coordinator, exerts significant steric influence, which can accelerate the rate-limiting reductive elimination step in many catalytic cycles.[1] The 2-amino group, an electron-donating substituent, modulates the electronic properties of the pyridine ring, enhancing the electron-donating ability of the ligand. This electronic enrichment can facilitate the initial oxidative addition step and stabilize the catalytic species.[1] This guide provides an in-depth exploration of this compound's application in catalysis, offering mechanistic insights and detailed, field-tested protocols for researchers in synthetic chemistry and drug development.

Ligand-Metal Coordination Dynamics

The primary mode of coordination for this compound is through the lone pair of electrons on the pyridine nitrogen atom. This forms a robust sigma bond with the transition metal center. The adjacent 2-amino group can play a secondary, non-innocent role. While not always forming a stable chelate, it can engage in hemilabile interactions or influence the metal center's electronic environment through space.

Caption: Coordination of this compound to a metal center (M).

Application I: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the coupling of amines with aryl halides.[2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[2][3] The choice of ligand is critical, and this compound has shown utility in this domain.

Rationale for Application

The success of a Buchwald-Hartwig reaction hinges on balancing the rates of three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][5]

  • Oxidative Addition: The electron-rich nature of the 2-aminopyridine ring enhances the electron density at the palladium center, which can facilitate the insertion of the Pd(0) catalyst into the aryl-halide bond.

  • Reductive Elimination: This is often the rate-determining step. The significant steric bulk of the tert-butyl group promotes the final reductive elimination step to release the arylamine product and regenerate the active Pd(0) catalyst.[1]

Generalized Catalytic Cycle

The mechanism proceeds through a well-established Pd(0)/Pd(II) cycle. The active Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex coordinates the amine, which is then deprotonated by a base to form a palladium-amido complex. Finally, reductive elimination yields the desired C-N coupled product.[4]

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_amido L-Pd(II)(Ar)(NR¹R²) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR¹R² pd_amido->product Reductive Elimination reagents1 Ar-X reagents2 HNR¹R² Base reagents3 Base-H⁺ X⁻

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of N-(4-methoxyphenyl)aniline

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide with an aniline, using this compound as the ligand.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv.)

  • Aniline (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • This compound (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous Toluene (5 mL)

Experimental Workflow:

Caption: General experimental workflow for cross-coupling reactions.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), this compound (6.0 mg), and sodium tert-butoxide (135 mg).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole (187 mg, 125 µL) and aniline (112 mg, 109 µL).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[5]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired product.

Data Summary: Substrate Scope

The following table summarizes representative yields for Buchwald-Hartwig aminations using aminopyridine-type ligands under optimized conditions.

EntryAryl HalideAmineCatalyst SystemBaseYield (%)
14-BromotolueneMorpholinePd(dba)₂ / XPhosNaOtBu94[6]
22-BromopyridineAnilinePd(OAc)₂ / DPPPNaOtBu~80-90[7]
34-Chloro-N,N-dimethylanilineBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃~70-85[7]
42-Amino-5-bromopyridineN-Aryl AminePdCl₂(PPh₃)₂ / XantphosNaOtBu82[8]

Note: This table provides representative data for similar systems to illustrate typical efficiencies. Yields with this compound specifically may vary and require optimization.

Application II: Other Cross-Coupling Reactions

While most prominent in amination, the structural motifs of this compound suggest its potential applicability in other cross-coupling reactions, such as Suzuki-Miyaura couplings or C-H activation, where bulky, electron-rich ligands are often beneficial.[9][10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organohalides and organoboron compounds, is another cornerstone of synthesis.[11] The catalytic cycle is similar to the Buchwald-Hartwig amination, involving oxidative addition, transmetalation, and reductive elimination.[11] The steric and electronic properties of this compound could be advantageous here as well, particularly in promoting the reductive elimination of sterically hindered biaryl products.

Protocol: Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv.)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

Procedure:

  • Setup: In a Schlenk tube, combine 4-bromotoluene (171 mg), phenylboronic acid (146 mg), Pd(OAc)₂ (4.5 mg), this compound (6.0 mg), and K₃PO₄ (425 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add the 1,4-dioxane/water mixture (5 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Workup & Purification: Follow the workup and purification steps outlined in the Buchwald-Hartwig protocol.

Safety and Handling

This compound:

  • Hazards: May be harmful if swallowed or in contact with skin. Handle with care.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Handle in a well-ventilated fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[13]

Catalysts and Reagents:

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care.

  • Sodium tert-butoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Handle in a fume hood.

Conclusion and Future Outlook

This compound is a valuable and accessible ligand for transition metal catalysis. Its combination of steric bulk and electron-donating character makes it particularly well-suited for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The protocols detailed in this guide provide a solid foundation for researchers to explore its utility.

Future research could explore the application of this ligand in a broader range of catalytic systems, including those based on more earth-abundant metals like nickel and copper, or in challenging C-H activation/functionalization reactions.[14][15] Further modification of the aminopyridine scaffold could lead to the development of next-generation ligands with even greater activity and selectivity.

References

The Strategic Application of 5-tert-butylpyridin-2-amine in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Aminopyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone in the design of targeted therapeutics.[1] Among its many derivatives, 2-aminopyridines have emerged as a privileged structure, forming the backbone of numerous kinase inhibitors.[2] This is due to their ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide provides an in-depth technical overview of the application of a particularly valuable building block, 5-tert-butylpyridin-2-amine , in the synthesis of potent and selective kinase inhibitors. We will explore the synthetic utility, the rationale behind its use, and provide detailed protocols for its incorporation into kinase inhibitor scaffolds.

The strategic inclusion of the tert-butyl group at the 5-position of the 2-aminopyridine ring offers significant advantages in drug design. This bulky, lipophilic moiety can engage in favorable hydrophobic interactions within the kinase binding pocket, often leading to enhanced potency and selectivity.[3] Furthermore, the introduction of the pyridine nitrogen can improve the physicochemical properties of drug candidates, such as aqueous solubility, when compared to their carbocyclic analogs.[4]

Application Notes: Why Choose this compound?

The selection of this compound as a starting material in a kinase inhibitor discovery program is driven by several key factors:

  • Enhanced Potency through Hydrophobic Interactions: The tert-butyl group is adept at occupying hydrophobic pockets within the ATP-binding site of various kinases. This interaction can significantly contribute to the overall binding affinity of the inhibitor.[3]

  • Improved "Drug-Like" Properties: The pyridine nitrogen atom can act as a hydrogen bond acceptor, potentially improving solubility and other ADME (absorption, distribution, metabolism, and excretion) properties compared to more lipophilic aniline-based inhibitors.[4]

  • Synthetic Versatility: The 2-amino group provides a key anchor for interacting with the kinase hinge region, while the pyridine ring can be further functionalized. The primary amino group is a versatile handle for forming various linkages.

  • Proven Scaffold in Kinase Inhibition: The broader class of 2-aminopyridines has a well-established track record in the development of inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[5][6][7]

Key Kinase Targets and Signaling Pathways

Inhibitors derived from the 2-aminopyridine scaffold have shown activity against several critical cancer-related kinases. Understanding the signaling pathways these kinases regulate is crucial for appreciating the therapeutic potential of these compounds.

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the proliferation of certain cancer cells, particularly in non-small cell lung cancer (NSCLC).[8] ALK signaling activates downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell growth and survival.[9]

  • Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that regulate the cell cycle.[10] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Inhibitors targeting CDK4 and CDK6, for example, can induce G1 cell cycle arrest.[11]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Their overexpression or mutation can lead to constitutive activation of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are central to cell proliferation, survival, and differentiation.[4][5]

Below is a diagram illustrating a simplified overview of a common kinase signaling pathway.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, ALK) Growth_Factor->Receptor_Kinase RAS RAS Receptor_Kinase->RAS PI3K PI3K Receptor_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor This compound -based Inhibitor Inhibitor->Receptor_Kinase Inhibition

Caption: Simplified Kinase Signaling Pathway and Point of Inhibition.

Experimental Protocols

This section provides detailed protocols for the synthesis of the key starting material, this compound, and its subsequent use in the synthesis of a generic kinase inhibitor scaffold via common cross-coupling reactions.

Protocol 1: Synthesis of this compound

This protocol is adapted from a robust synthesis described in the literature.[4]

Synthesis_Workflow Start 2-Amino-5-bromopyridine Step1 Protection of Amino Group (e.g., with Boc anhydride) Start->Step1 Step2 Hartwig Enolate Coupling with Acetone Enolate Step1->Step2 Step3 Reduction of Ketone (e.g., with NaBH4) Step2->Step3 Step4 Wolff-Kishner Reduction of Alcohol to Alkane Step3->Step4 Step5 Deprotection (e.g., with TFA) Step4->Step5 End This compound Step5->End

Caption: Workflow for the Synthesis of this compound.

Materials:

  • 2-Amino-5-bromopyridine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Acetone

  • Sodium borohydride (NaBH₄)

  • Hydrazine monohydrate

  • Potassium hydroxide (KOH)

  • Trifluoroacetic acid (TFA)

  • Appropriate solvents (e.g., Toluene, Methanol, Diethylene glycol, Dichloromethane)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Step-by-Step Methodology:

  • Protection of the Amino Group: Dissolve 2-amino-5-bromopyridine in a suitable solvent such as dichloromethane. Add di-tert-butyl dicarbonate and a catalytic amount of a base like triethylamine. Stir at room temperature until the reaction is complete (monitor by TLC). Purify the Boc-protected intermediate by column chromatography.

  • Hartwig Enolate Coupling: In a flame-dried flask under an inert atmosphere, combine the Boc-protected 2-amino-5-bromopyridine, a palladium catalyst such as Pd(OAc)₂, and a phosphine ligand like dppf. Add a solution of sodium bis(trimethylsilyl)amide in toluene, followed by acetone. Heat the reaction mixture until the starting material is consumed. After workup, purify the resulting ketone intermediate.

  • Reduction of the Ketone: Dissolve the ketone intermediate in methanol and cool in an ice bath. Add sodium borohydride portion-wise and stir until the reaction is complete. After quenching and extraction, the alcohol intermediate is obtained.

  • Wolff-Kishner Reduction: Combine the alcohol intermediate with hydrazine monohydrate and potassium hydroxide in a high-boiling solvent like diethylene glycol. Heat the mixture to a high temperature to effect the reduction of the alcohol to the tert-butyl group.

  • Deprotection: Dissolve the product from the previous step in dichloromethane and add trifluoroacetic acid. Stir at room temperature to remove the Boc protecting group. After neutralization and extraction, purify the final product, this compound, by column chromatography.

Protocol 2: Representative Synthesis of a Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with an arylboronic acid. The resulting intermediate can be further elaborated.

Materials:

  • A suitable halo-heterocycle (e.g., 2,4-dichloropyrimidine)

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, water)

Step-by-Step Methodology:

  • Initial Amination: In a reaction vessel, combine the halo-heterocycle (1.0 equiv), this compound (1.1 equiv), a suitable base such as cesium carbonate (2.0 equiv), a palladium catalyst like Pd₂(dba)₃ (0.05 equiv), and a ligand such as Xantphos (0.1 equiv).[12]

  • Add anhydrous 1,4-dioxane and degas the mixture. Heat the reaction under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

  • After cooling, filter the reaction mixture and concentrate the filtrate. Purify the intermediate by column chromatography.

  • Suzuki-Miyaura Coupling: Combine the purified intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv), and a base like potassium carbonate (2.0 equiv) in a mixture of 1,4-dioxane and water.[13]

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent and water, and separate the layers. Extract the aqueous layer, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Protocol 3: Representative Synthesis of a Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with this compound.

Materials:

  • A suitable aryl or heteroaryl halide

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., 2 mol %), the phosphine ligand (e.g., 4 mol %), and the base (e.g., 1.4 equiv).[14]

  • Add the anhydrous solvent and seal the vessel.

  • Heat the reaction mixture with stirring for the required time (monitor by LC-MS).

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the desired N-aryl-5-tert-butylpyridin-2-amine derivative.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following table summarizes general SAR trends observed for 2-aminopyridine-based kinase inhibitors. This information is crucial for guiding lead optimization efforts.

Position of SubstitutionType of SubstituentEffect on ActivityRationale
Pyridine N1 -Essential for H-bonding to the kinase hinge region.Mimics the adenine of ATP.[5]
C2-Amino -Crucial for H-bonding to the kinase hinge.Forms one or two hydrogen bonds with the backbone of the hinge region.[5]
C3 Small, hydrophobic groupsCan enhance potency.Interacts with the hydrophobic region near the gatekeeper residue.
C4 Various groupsCan be modified to improve solubility and selectivity.Often solvent-exposed, allowing for the introduction of polar or charged groups.[6]
C5 Bulky, hydrophobic groups (e.g., tert-butyl)Often increases potency and can improve selectivity.Occupies a hydrophobic pocket, leading to stronger binding.[3]
C6 Various groupsCan be used to fine-tune properties.Often points towards the solvent-exposed region.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic use allows for the creation of potent and selective compounds with improved drug-like properties. The protocols and application notes provided in this guide offer a solid foundation for researchers and drug development professionals to leverage this important scaffold in their discovery programs. The continued exploration of kinase inhibitors based on this and related aminopyridine cores holds great promise for the development of new and effective cancer therapies.

References

Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung der Aminogruppe von 5-tert-Butylpyridin-2-amin

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von: Dr. rer. nat. A. Weber, Senior Application Scientist

Einführung

5-tert-Butylpyridin-2-amin ist ein entscheidender Baustein in der modernen medizinischen Chemie und der Wirkstoffentwicklung. Seine strukturellen Merkmale, insbesondere die Kombination aus einem Pyridinring und einer lipophilen tert-Butylgruppe, verleihen Molekülen, die dieses Fragment enthalten, oft verbesserte physikochemisch-pharmazeutische Eigenschaften im Vergleich zu traditionelleren Analoga wie 4-tert-Butylanilin.[1][2] Die primäre Aminogruppe an Position 2 des Pyridinrings ist ein vielseitiger chemischer "Griff", der eine breite Palette von Modifikationen ermöglicht. Die Derivatisierung dieser Gruppe ist ein zentraler Schritt, um die Löslichkeit, das pharmakokinetische Profil, die Rezeptorbindungsaffinität und die Gesamtaktivität von Leitstrukturen gezielt zu steuern.

Dieser Leitfaden bietet einen detaillierten Überblick über bewährte Methoden zur Derivatisierung der Aminogruppe von 5-tert-Butylpyridin-2-amin. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung und erläutert nicht nur die Protokolle, sondern auch die zugrunde liegenden chemischen Prinzipien und die Gründe für die Wahl bestimmter experimenteller Bedingungen.

Chemische Reaktivität und Überlegungen

Das 2-Aminopyridin-System besitzt eine duale Reaktivität. Die exocyclische Aminogruppe ist nukleophil und das primäre Ziel für die meisten Derivatisierungen. Gleichzeitig kann das endocyclische Stickstoffatom des Pyridinrings als Base oder Ligand agieren, was die Reaktivität der Aminogruppe beeinflussen kann, insbesondere unter sauren Bedingungen oder in Gegenwart von Metallkatalysatoren. Die sterisch anspruchsvolle tert-Butylgruppe in Position 5 übt in der Regel nur einen geringen elektronischen Einfluss aus und ist weit genug von der Aminogruppe entfernt, um die meisten Reaktionen nicht sterisch zu behindern. Die Wahl des Lösungsmittels, der Base und der Temperatur sind jedoch entscheidende Parameter, die für jede Transformation sorgfältig optimiert werden müssen.

Acylierung: Synthese von Amiden

Die Umwandlung der Aminogruppe in ein Amid ist eine der häufigsten Derivatisierungen. Amide sind metabolisch oft stabiler als Amine und können als Wasserstoffbrücken-Donoren oder -Akzeptoren fungieren, was für die Interaktion mit biologischen Zielstrukturen entscheidend ist.

Protokoll: Acylierung mit Säurechloriden

Diese klassische Methode ist robust und eignet sich für eine Vielzahl von Säurechloriden. Die Kausalität hinter der Verwendung einer Base liegt darin, das als Nebenprodukt entstehende Chlorwasserstoffgas (HCl) zu neutralisieren, das andernfalls das Amin protonieren und die Reaktion zum Stillstand bringen würde.

Experimenteller Arbeitsablauf: Acylierung

cluster_prep Vorbereitung cluster_reaktion Reaktion cluster_aufarbeitung Aufarbeitung & Reinigung A 5-tert-Butylpyridin-2-amin in aprotischem Lsgm. (z.B. DCM) lösen B Base zugeben (z.B. Triethylamin, Pyridin) A->B C Auf 0 °C kühlen B->C D Säurechlorid langsam zugeben C->D E Bei Raumtemperatur rühren (Reaktionskontrolle via DC/LC-MS) D->E F Wässrige Aufarbeitung (Waschen mit H₂O, ges. NaCl-Lsg.) E->F G Trocknen (z.B. Na₂SO₄) & Konzentrieren F->G H Reinigung (Säulenchromatographie) G->H

Abbildung 1: Allgemeiner Arbeitsablauf für die Acylierung.

Detailliertes Protokoll:

  • Ansatz: In einem trockenen Rundkolben werden 1,0 Äquivalent 5-tert-Butylpyridin-2-amin in wasserfreiem Dichlormethan (DCM, ca. 0.2 M) gelöst.

  • Basenzugabe: 1,2 Äquivalente einer organischen Base (z. B. Triethylamin oder Diisopropylethylamin) werden zugegeben.

  • Kühlung: Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.

  • Reagenzzugabe: 1,1 Äquivalente des entsprechenden Säurechlorids, gelöst in einer kleinen Menge wasserfreiem DCM, werden langsam über einen Zeitraum von 15 Minuten zugetropft.

  • Reaktion: Der Ansatz wird aus dem Eisbad entfernt und bei Raumtemperatur für 2-4 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion mit Wasser verdünnt. Die organische Phase wird abgetrennt und nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Der Rohrückstand wird durch Säulenchromatographie auf Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das gewünschte Amid zu erhalten.

Protokoll: Peptidkupplung mit Carbonsäuren

Für empfindliche Substrate oder wenn das entsprechende Säurechlorid nicht verfügbar ist, ist die direkte Kupplung mit einer Carbonsäure unter Verwendung von Kupplungsreagenzien die Methode der Wahl. Diese Reaktionen laufen unter milden Bedingungen ab und erzeugen neutrale Nebenprodukte, was die Aufarbeitung vereinfacht.

Tabelle 1: Typische Bedingungen für die Acylierung

AcylierungsreagenzKupplungsreagenzBaseLösungsmittelTypische Ausbeute
Acetylchlorid-TriethylaminDCM>90%
Benzoylchlorid-PyridinPyridin/DCM85-95%
PhenylessigsäureHATUDIPEADMF80-90%
4-MethoxybenzoesäureEDC/HOBtDIPEADCM/DMF75-85%

Detailliertes Protokoll (HATU-Kupplung):

  • Aktivierung: In einem trockenen Rundkolben werden 1,1 Äquivalente der Carbonsäure und 1,1 Äquivalente HATU in wasserfreiem Dimethylformamid (DMF, ca. 0.2 M) gelöst.

  • Basenzugabe: 2,0 Äquivalente Diisopropylethylamin (DIPEA) werden zugegeben und die Mischung wird für 15 Minuten bei Raumtemperatur gerührt.

  • Aminkomponente: 1,0 Äquivalent 5-tert-Butylpyridin-2-amin wird zugegeben.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 4-12 Stunden gerührt, bis der Umsatz vollständig ist (Kontrolle via LC-MS).

  • Aufarbeitung: Die Reaktionsmischung wird mit Ethylacetat verdünnt und mehrmals mit Wasser und gesättigter NaCl-Lösung gewaschen, um das DMF und überschüssige Reagenzien zu entfernen.

  • Isolierung und Reinigung: Die organische Phase wird getrocknet, eingeengt und wie in Protokoll 1.1 beschrieben chromatographisch gereinigt.

Sulfonylierung: Synthese von Sulfonamiden

Sulfonamide sind wichtige Pharmakophore, die in vielen zugelassenen Medikamenten vorkommen. Sie sind chemisch sehr robust und können ebenfalls an Wasserstoffbrückenbindungen teilnehmen.

Detailliertes Protokoll:

  • Ansatz: 1,0 Äquivalent 5-tert-Butylpyridin-2-amin wird in wasserfreiem Pyridin (ca. 0.3 M) gelöst und auf 0 °C gekühlt. Pyridin dient hierbei sowohl als Lösungsmittel als auch als Base.

  • Reagenzzugabe: 1,1 Äquivalente eines Sulfonylchlorids (z. B. p-Toluolsulfonylchlorid oder Methansulfonylchlorid) werden portionsweise zugegeben.

  • Reaktion: Die Mischung wird langsam auf Raumtemperatur erwärmt und für 12-16 Stunden gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird vorsichtig auf Eis gegossen und mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit 1 M CuSO₄-Lösung (um Pyridin zu entfernen), Wasser und gesättigter NaCl-Lösung gewaschen.

  • Isolierung und Reinigung: Die organische Phase wird getrocknet, eingeengt und durch Umkristallisation oder Säulenchromatographie gereinigt.

Alkylierung: Synthese sekundärer und tertiärer Amine

Die Einführung von Alkylgruppen kann die Basizität, Lipophilie und das sterische Profil des Moleküls signifikant verändern.

Protokoll: Direkte Alkylierung mit Alkylhalogeniden

Diese Methode ist einfach, leidet aber oft unter mangelnder Selektivität, was zur Bildung von überalkylierten Produkten führen kann. Die Verwendung einer starken Base wie Natriumhydrid (NaH) deprotoniert das Amin vollständig zum Amid-Anion, was die Monosubstitution begünstigt.

Detailliertes Protokoll (mit NaH):

  • Vorbereitung: In einem trockenen, mit Inertgas (Argon) gespülten Kolben wird eine 60%ige Dispersion von Natriumhydrid (1,2 Äquivalente) in wasserfreiem DMF suspendiert und auf 0 °C gekühlt.

  • Deprotonierung: Eine Lösung von 5-tert-Butylpyridin-2-amin (1,0 Äquivalent) in wasserfreiem DMF wird langsam zugetropft. Die Mischung wird für 30 Minuten bei 0 °C gerührt, bis die Wasserstoffentwicklung aufhört.

  • Reagenzzugabe: 1,1 Äquivalente des Alkylhalogenids (z. B. Methyliodid, Benzylbromid) werden langsam zugegeben.

  • Reaktion: Der Ansatz wird bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist (Kontrolle via DC/LC-MS).

  • Aufarbeitung: Die Reaktion wird vorsichtig mit Wasser gequencht und mit Diethylether oder Ethylacetat extrahiert. Die organische Phase wird gewaschen, getrocknet und eingeengt.

  • Reinigung: Das Rohprodukt wird chromatographisch gereinigt.

Protokoll: Reduktive Aminierung

Die reduktive Aminierung ist die überlegene Methode zur Synthese von monoalkylierten sekundären Aminen. Sie ist hochselektiv und vermeidet die Probleme der Überalkylierung. Die Reaktion verläuft über ein intermediäres Imin (oder Enamin), das in situ durch ein mildes Reduktionsmittel reduziert wird.

Arbeitsablauf: Reduktive Aminierung

A Amin + Aldehyd/Keton C Bildung des Imins (Gleichgewicht) A->C B Lösungsmittel (z.B. DCE, MeOH) B->C E Reduktion des Imins C->E D Zugabe Reduktionsmittel (z.B. NaBH(OAc)₃) D->E F Sekundäres Amin (Produkt) E->F

Abbildung 2: Schematischer Arbeitsablauf der reduktiven Aminierung.

Detailliertes Protokoll:

  • Ansatz: 1,0 Äquivalent 5-tert-Butylpyridin-2-amin und 1,1 Äquivalente des Aldehyds oder Ketons werden in 1,2-Dichlorethan (DCE) gelöst.

  • Reagenzzugabe: 1,5 Äquivalente Natriumtriacetoxyborhydrid (NaBH(OAc)₃) werden portionsweise zugegeben.

  • Reaktion: Die Mischung wird bei Raumtemperatur für 6-24 Stunden gerührt.

  • Aufarbeitung: Die Reaktion wird mit gesättigter NaHCO₃-Lösung gequencht und die Phasen werden getrennt. Die wässrige Phase wird mit DCM extrahiert.

  • Isolierung und Reinigung: Die vereinigten organischen Phasen werden getrocknet, eingeengt und chromatographisch gereinigt.

Arylierung: Synthese von Diarylaminen via Buchwald-Hartwig-Aminierung

Die Bildung von C(aryl)-N-Bindungen ist fundamental in der Synthese von Pharmazeutika. Die Palladium-katalysierte Buchwald-Hartwig-Aminierung ist die Methode der Wahl für diese Transformation und bietet eine breite Substratpalette und hohe Funktionalitätstoleranz.[3][4]

Mechanistische Überlegungen: Die Reaktion folgt einem katalytischen Zyklus, der eine oxidative Addition des Arylhalogenids an ein Pd(0)-Zentrum, die Koordination und Deprotonierung des Amins und schließlich die reduktive Eliminierung des Produkts umfasst, wodurch der Pd(0)-Katalysator regeneriert wird.[5][6] Die Wahl des Liganden ist hierbei entscheidend, da er die Reaktivität und Stabilität des Katalysators maßgeblich beeinflusst. Sterisch anspruchsvolle, elektronenreiche Phosphinliganden sind oft am effektivsten.[6]

Katalytischer Zyklus der Buchwald-Hartwig-Aminierung

Pd0 L₂Pd⁰ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar-X PdII L₂(Ar)(X)Pdᴵᴵ OxiAdd->PdII LigEx Amin-Koordination & Deprotonierung PdII->LigEx + RNH₂ - HX (Base) Amido L₂(Ar)(NRH)Pdᴵᴵ LigEx->Amido RedElim Reduktive Eliminierung Amido->RedElim RedElim->Pd0 + Ar-NHR

Abbildung 3: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.

Detailliertes Protokoll:

  • Vorbereitung: Ein ofengetrockneter Schlenk-Kolben wird mit dem Arylhalogenid (1,0 Äquivalent), dem Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), dem Phosphinliganden (z. B. XPhos, 2-4 mol%) und der Base (z. B. Natrium-tert-butoxid oder Cäsiumcarbonat, 1,4 Äquivalente) befüllt.

  • Inertisierung: Der Kolben wird mehrfach evakuiert und mit Argon oder Stickstoff gefüllt.

  • Lösungsmittel und Reagenzien: Wasserfreies, entgastes Lösungsmittel (z. B. Toluol oder Dioxan) wird zugegeben, gefolgt von 5-tert-Butylpyridin-2-amin (1,2 Äquivalente).

  • Reaktion: Die Mischung wird unter Inertgasatmosphäre auf 80-110 °C erhitzt und gerührt, bis die Ausgangsmaterialien vollständig umgesetzt sind (Kontrolle via LC-MS, typischerweise 4-24 Stunden).

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung durch eine kurze Celite®-Säule filtriert, um den Palladiumkatalysator zu entfernen, und mit Ethylacetat nachgespült.

  • Isolierung und Reinigung: Das Filtrat wird im Vakuum eingeengt und der Rückstand durch Säulenchromatographie gereinigt.

Tabelle 2: Typische Bedingungen für die Buchwald-Hartwig-Aminierung

ArylhalogenidPd-QuelleLigandBaseLösungsmittelTemperatur
4-BromanisolPd(OAc)₂BINAPCs₂CO₃Toluol100 °C
3-ChlorpyridinPd₂(dba)₃XPhosNaOt-BuDioxan110 °C
PhenyltriflatPd₂(dba)₃RuPhosK₃PO₄Toluol90 °C

Zusammenfassung und Ausblick

Die Derivatisierung von 5-tert-Butylpyridin-2-amin ist ein vielseitiges Werkzeug in der Wirkstoffforschung. Die in diesem Leitfaden beschriebenen Methoden – Acylierung, Sulfonylierung, Alkylierung und Arylierung – stellen robuste und reproduzierbare Protokolle dar, um die Eigenschaften dieses wichtigen Bausteins gezielt zu modulieren. Die Wahl der Methode hängt von der gewünschten Zielstruktur und der Kompatibilität mit anderen funktionellen Gruppen im Molekül ab. Ein tiefgreifendes Verständnis der zugrunde liegenden Mechanismen, wie hier dargelegt, ist der Schlüssel zur erfolgreichen Planung und Durchführung dieser Synthesen.

Referenzen

  • Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. Verfügbar unter: 1

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Verfügbar unter: --INVALID-LINK--

  • Novartis OAK. (2015). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. OAK Open Access Archive. Verfügbar unter: 2

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Verfügbar unter: 4

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Verfügbar unter: --INVALID-LINK--

  • Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online. Verfügbar unter: --INVALID-LINK--

  • PubChem. 5-[(5-Tert-butyl-3-pyridinyl)oxy]pyridin-2-amine. National Center for Biotechnology Information. Verfügbar unter: --INVALID-LINK--

  • Chemistry Connected. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Verfügbar unter: --INVALID-LINK--

References

Application Notes and Protocols for N-Alkylation Reactions of 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated 2-aminopyridines are privileged structural motifs in medicinal chemistry and materials science. The introduction of alkyl groups onto the nitrogen atom of the 2-aminopyridine scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. 5-tert-butylpyridin-2-amine is a valuable starting material, with the tert-butyl group providing a bulky, lipophilic handle that can be advantageous for optimizing drug candidates. However, this steric bulk also presents a significant challenge for N-alkylation, often leading to low reactivity and competing side reactions.

This comprehensive guide provides detailed application notes and protocols for the successful N-alkylation of this compound. It is intended for researchers, scientists, and drug development professionals seeking to diversify this important scaffold. We will explore various synthetic strategies, from classical direct alkylation to modern catalytic methods, with a focus on overcoming the challenges posed by steric hindrance. Each section provides not only step-by-step protocols but also the underlying chemical principles and practical insights to ensure reproducible and efficient synthesis.

Core Concepts and Strategic Considerations

The N-alkylation of this compound can be approached through several distinct methodologies. The choice of strategy is often dictated by the nature of the desired alkyl group, the scale of the reaction, and the functional group tolerance required. The primary challenge stems from the steric hindrance imposed by the tert-butyl group, which can impede the approach of alkylating agents to the exocyclic amino group.

Key strategies to address this include:

  • Direct Alkylation: A classical SN2 approach using alkyl halides. This method is straightforward but can be hampered by low reactivity and the potential for over-alkylation.

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine or enamine intermediate from an aldehyde or ketone, followed by in-situ reduction. This is a highly versatile and controllable method for introducing a wide range of alkyl groups.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds. While typically used for aryl-amine coupling, it can be adapted for N-alkylation with certain alkyl halides.

The following sections will provide detailed protocols and mechanistic insights for each of these approaches, tailored for the specific challenges of this compound.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is the most traditional approach to forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic alkyl halide. For sterically hindered amines like this compound, harsher reaction conditions are often necessary to overcome the activation energy barrier.

Mechanistic Rationale

The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the carbon atom of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction. Over-alkylation to form a tertiary amine can be a significant side reaction, as the mono-alkylated product is often more nucleophilic than the starting primary amine.

Caption: SN2 mechanism for direct N-alkylation of a primary amine.

Detailed Experimental Protocol: N-Benzylation

This protocol describes the N-benzylation of this compound using benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.2-0.5 M).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture vigorously and add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure N-benzyl-5-tert-butylpyridin-2-amine.

ParameterValue
Reactants This compound, Benzyl bromide
Base K₂CO₃
Solvent DMF
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 60-75%

Characterization Data (Hypothetical for N-benzyl-5-tert-butylpyridin-2-amine):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 2.4 Hz, 1H), 7.40-7.25 (m, 5H), 7.20 (dd, J = 8.8, 2.4 Hz, 1H), 6.40 (d, J = 8.8 Hz, 1H), 5.10 (br s, 1H, NH), 4.60 (d, J = 5.6 Hz, 2H), 1.30 (s, 9H).

  • MS (ESI): m/z calculated for C₁₆H₂₀N₂ [M+H]⁺, found [M+H]⁺.

Protocol 2: Reductive Amination

Reductive amination is a highly effective and versatile method for N-alkylation that offers greater control over the degree of alkylation compared to direct alkylation. The reaction proceeds by the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by dehydration to form an imine (from an aldehyde) or an enamine (from a ketone). A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond of the imine to the desired N-alkylated amine. The choice of a mild reducing agent is crucial to avoid the reduction of the starting carbonyl compound.

Caption: General workflow for reductive amination.

Detailed Experimental Protocol: N-Methylation

This protocol describes the N-methylation of this compound using formaldehyde via reductive amination.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (0.2 M).

  • Add formaldehyde solution (2.5 eq) to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. (Caution: Hydrogen gas evolution).

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to yield pure N-methyl-5-tert-butylpyridin-2-amine.

ParameterValue
Reactants This compound, Formaldehyde
Reducing Agent NaBH₄
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 3-6 hours
Typical Yield 70-85%

Characterization Data (Hypothetical for N-methyl-5-tert-butylpyridin-2-amine):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.00 (d, J = 2.3 Hz, 1H), 7.15 (dd, J = 8.7, 2.3 Hz, 1H), 6.35 (d, J = 8.7 Hz, 1H), 4.80 (br s, 1H, NH), 2.95 (d, J = 5.1 Hz, 3H), 1.28 (s, 9H).

  • MS (ESI): m/z calculated for C₁₀H₁₆N₂ [M+H]⁺, found [M+H]⁺.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[1][2] While traditionally used for coupling amines with aryl halides, it can be adapted for the N-alkylation of amines with certain alkyl halides, particularly for challenging substrates where other methods fail. The choice of ligand is critical for the success of this reaction.

Mechanistic Rationale

The catalytic cycle is believed to involve the oxidative addition of the alkyl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this intermediate then furnishes the N-alkylated product and regenerates the Pd(0) catalyst.[1][3]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd R'Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R'-X) AmineCoord [R'Pd(II)(NH₂R)L₂]⁺X⁻ OxAdd->AmineCoord + R-NH₂ Amido R'Pd(II)(NHR)L₂ AmineCoord->Amido - Base·HX Amido->Pd0 Reductive Elimination Product R-NH-R' Amido->Product Product Formation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Ethylation

This protocol outlines a hypothetical procedure for the N-ethylation of this compound using ethyl bromide, employing a Buchwald-Hartwig approach.

Materials:

  • This compound

  • Ethyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hexane

  • Celite

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and sodium tert-butoxide (1.5 eq).

  • Add this compound (1.0 eq) to the tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene via syringe, followed by ethyl bromide (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with hexane and filter through a pad of Celite.

  • Wash the Celite pad with additional hexane.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired N-ethyl-5-tert-butylpyridin-2-amine.

ParameterValue
Reactants This compound, Ethyl bromide
Catalyst System Pd(OAc)₂ / Xantphos
Base NaOtBu
Solvent Toluene
Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 50-70% (highly dependent on ligand and conditions)

Characterization Data (Hypothetical for N-ethyl-5-tert-butylpyridin-2-amine):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, J = 2.4 Hz, 1H), 7.12 (dd, J = 8.8, 2.4 Hz, 1H), 6.32 (d, J = 8.8 Hz, 1H), 4.75 (br s, 1H, NH), 3.30 (q, J = 7.2 Hz, 2H), 1.35 (t, J = 7.2 Hz, 3H), 1.27 (s, 9H).

  • MS (ESI): m/z calculated for C₁₁H₁₈N₂ [M+H]⁺, found [M+H]⁺.

Safety and Handling

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Alkylating agents such as benzyl bromide and ethyl bromide are lachrymatory and potentially carcinogenic; handle with extreme care.

  • Sodium borohydride reacts with acidic and protic solvents to release flammable hydrogen gas. Additions should be done slowly and at low temperatures.

  • Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere where specified.

  • Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

Specific Hazards:

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.

  • Formaldehyde: Is a known carcinogen and sensitizer. Use in a well-ventilated area is crucial.

  • Buchwald-Hartwig Reactions: These reactions can be exothermic.[1] Careful temperature control is advised, especially on a larger scale.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently active alkylating agent; Steric hindrance; Inactive catalyst (Buchwald-Hartwig); Insufficiently strong base.Increase reaction temperature and/or time; Switch to a more reactive alkylating agent (e.g., iodide instead of bromide); For Buchwald-Hartwig, screen different ligands; Use a stronger base (e.g., NaH or NaOtBu for direct alkylation).
Over-alkylation Mono-alkylated product is more nucleophilic; High concentration of alkylating agent.Use a large excess of the starting amine; Add the alkylating agent slowly or via syringe pump; Switch to reductive amination, which is inherently more selective for mono-alkylation.
Side Product Formation Elimination (E2) with bulky bases; Reaction with solvent (e.g., DMF).Use a less hindered base (e.g., K₂CO₃ instead of NaOtBu); Choose a non-reactive solvent like toluene or dioxane.

Conclusion

The N-alkylation of this compound presents a synthetic challenge due to steric hindrance, but it can be effectively achieved through careful selection of methodology and optimization of reaction conditions. Direct alkylation offers a simple, albeit sometimes low-yielding, approach. Reductive amination provides a highly versatile and selective route to a wide array of N-alkylated products. For particularly challenging transformations, the Buchwald-Hartwig amination, with appropriate ligand selection, offers a powerful alternative. By understanding the mechanistic principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize novel N-alkylated this compound derivatives for their research and development programs.

References

Application Notes & Protocols: Strategic Acylation of 2-Amino-5-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-tert-butylpyridine Acylation

2-Amino-5-tert-butylpyridine is a key structural motif and a valuable building block in medicinal chemistry and drug discovery.[1] Its incorporation into molecular scaffolds is often driven by the desire to enhance metabolic stability, modulate lipophilicity, and introduce a hydrogen bond donor/acceptor vector through the 2-aminopyridine moiety. The acylation of this compound to form N-(5-tert-butylpyridin-2-yl)amides is a critical transformation, serving as a cornerstone reaction for library synthesis and lead optimization.

The primary challenge in the acylation of 2-aminopyridines is achieving high regioselectivity. The molecule presents two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic pyridine ring nitrogen. The desired transformation exclusively targets the exocyclic amine, as its nucleophilicity is significantly greater than that of the sp²-hybridized, electron-deficient ring nitrogen. This guide provides a comprehensive overview of robust and field-proven protocols for the selective acylation of 2-amino-5-tert-butylpyridine, detailing the mechanistic rationale behind each method to empower researchers to make informed experimental choices.

Core Mechanistic Principles: Ensuring Selective Amide Bond Formation

Successful acylation hinges on activating a carboxylic acid or employing a highly reactive acylating agent that will be preferentially attacked by the most nucleophilic site on 2-amino-5-tert-butylpyridine.

  • Nucleophilic Catalysis: In many acylation reactions, particularly those using acid anhydrides or chlorides, a base like pyridine or 4-(Dimethylamino)pyridine (DMAP) is used. These are not merely acid scavengers; they act as nucleophilic catalysts.[2][3] The catalyst first attacks the acylating agent to form a highly reactive acylpyridinium salt intermediate.[4][5] This intermediate is then readily attacked by the exocyclic amine of the substrate to form the desired amide, regenerating the catalyst in the process. DMAP is a superior catalyst to pyridine for this purpose due to the greater stability and reactivity of the corresponding N-acylpyridinium ion.[4]

  • Carbodiimide and Urionium-Based Activation: When starting from a carboxylic acid, coupling agents are required. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the acid's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. To improve efficiency and mitigate side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active HOBt-ester, which is more stable and provides a cleaner reaction.[6] Urionium salts like HATU operate similarly but generate a more reactive activated species, making them ideal for challenging couplings.[7][8]

Below is a diagram illustrating the general pathways for acylation.

Acylation_Pathways cluster_0 Method 1: Reactive Acylating Agents cluster_1 Method 2: Carboxylic Acid Activation AcidChloride Acid Chloride (R-COCl) ReactiveIntermediate Acylpyridinium Ion [R-CO-Cat]⁺ AcidChloride->ReactiveIntermediate + Catalyst AcidAnhydride Acid Anhydride (R-CO)₂O AcidAnhydride->ReactiveIntermediate + Catalyst Catalyst Catalyst (e.g., DMAP) Product N-Acylated Product ReactiveIntermediate->Product + Amine CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., O-Acylisourea) CarboxylicAcid->ActiveEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC, HATU) ActiveEster->Product + Amine Amine 2-Amino-5-tert- butylpyridine

Caption: General pathways for the acylation of 2-amino-5-tert-butylpyridine.

Protocols for Acylation

The choice of protocol depends on the availability of the starting materials (carboxylic acid vs. acid chloride/anhydride), the scale of the reaction, and the steric or electronic properties of the acyl group.

Protocol 1: Acylation with Acid Chlorides

This method is highly effective and rapid due to the high reactivity of acid chlorides. It is particularly suitable for acyl groups that are readily available as their corresponding chlorides.

Rationale: The reaction's high rate is driven by the excellent leaving group ability of the chloride ion. A stoichiometric amount of a non-nucleophilic base is required to scavenge the HCl generated, preventing the protonation and deactivation of the starting amine. Cooling the reaction is critical to control exothermicity and prevent side reactions.

Detailed Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-tert-butylpyridine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Add a tertiary amine base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add the desired acid chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acylation with Acid Anhydrides

Acid anhydrides are excellent reagents for introducing simple acyl groups (e.g., acetyl, propionyl). The reaction can be catalyzed efficiently by DMAP.

Rationale: While less reactive than acid chlorides, anhydrides are often more stable and easier to handle.[9] The reaction produces a carboxylic acid byproduct, which must be neutralized by a base. Using pyridine as a solvent serves the dual purpose of solvent and catalyst.[5][10] For less reactive systems, catalytic DMAP in a solvent like DCM provides superior results by forming the highly reactive N-acylpyridinium intermediate.

Detailed Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2-amino-5-tert-butylpyridine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add a tertiary amine base (e.g., TEA or DIPEA, 1.5 eq) to the solution.

  • Add the acid anhydride (1.2 eq) to the stirred solution.

  • Stir the reaction at room temperature for 2-16 hours, or gently heat to reflux if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and saturated aqueous NaHCO₃ to remove the carboxylic acid byproduct and catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue via silica gel column chromatography.

Protocol 3: Amide Coupling with Carboxylic Acids using EDC/HOBt

This is one of the most common and versatile methods in modern synthesis, avoiding the need to prepare reactive acid chlorides or anhydrides.

Rationale: This protocol relies on the in situ activation of a stable carboxylic acid. EDC is a zero-buy, water-soluble coupling agent, meaning its urea byproduct can be easily removed with an aqueous wash.[11][12] HOBt is a crucial additive that minimizes a key side reaction—racemization at the α-carbon of the carboxylic acid—and prevents the formation of an unreactive N-acylurea byproduct by forming a more reactive HOBt active ester.[6][13]

EDC_HOBt_Workflow Start Combine: - Carboxylic Acid (1.0 eq) - 2-Amino-5-tert-butylpyridine (1.1 eq) - HOBt (1.2 eq) - DIPEA (2.5 eq) - Anhydrous DMF Cool Cool to 0 °C (Ice Bath) Start->Cool AddEDC Add EDC (1.2 eq) Portion-wise Cool->AddEDC Stir Warm to RT Stir 4-24 h AddEDC->Stir Monitor Monitor Progress (TLC / LC-MS) Stir->Monitor Workup Aqueous Workup: - Dilute with EtOAc - Wash with aq. NaHCO₃ - Wash with Brine Monitor->Workup Reaction Complete Purify Dry, Concentrate & Purify via Chromatography Workup->Purify

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M), add 2-amino-5-tert-butylpyridine (1.1 eq).[8]

  • Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine to remove acidic and water-soluble components.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Comparative Analysis and Data Summary

The selection of an appropriate protocol is a balance of reagent availability, cost, reaction time, and substrate compatibility.

MethodKey ReagentsTypical SolventTemp.Typical TimeAdvantagesDisadvantages
Acid Chloride R-COCl, TEA/DIPEADCM, THF0 °C to RT1-4 hFast, high-yielding, uses common reagents.Requires synthesis of acid chloride; moisture sensitive; highly exothermic.
Acid Anhydride (R-CO)₂, DMAP, TEADCM, PyridineRT to Reflux2-16 hReagents are often more stable than acid chlorides.Less reactive; may require heat; byproduct removal.
EDC/HOBt Coupling R-COOH, EDC, HOBt, DIPEADMF, DCM0 °C to RT4-24 hHigh functional group tolerance; mild conditions; water-soluble byproducts.[6][12]Slower reaction times; EDC can degrade on storage.
HATU Coupling R-COOH, HATU, DIPEADMFRT1-6 hVery fast and efficient, especially for difficult couplings.[7][8]Higher cost of reagent; byproduct removal required.

Field-Proven Insights & Troubleshooting

  • Problem: The reaction stalls or gives low conversion, particularly with EDC/HOBt.

    • Cause & Solution: 2-aminopyridines can be less nucleophilic than anilines. If standard EDC/HOBt fails, switching to a more powerful uronium-based reagent like HATU or HBTU is often successful.[7][14] Alternatively, converting the carboxylic acid to the acid chloride with oxalyl chloride or thionyl chloride before reacting it with the amine provides a more reactive electrophile.[14] Ensure all reagents are anhydrous, as water will consume the activated species.

  • Problem: Purification is difficult due to residual DMF.

    • Cause & Solution: DMF is a high-boiling point solvent. After the primary aqueous workup, a wash with a 5% LiCl aqueous solution can help pull residual DMF from the organic layer.[12] Alternatively, if the product is stable, DMF can be removed under high vacuum at elevated temperatures (e.g., 50-70 °C), or by azeotropic distillation with a solvent like toluene.[12]

  • Problem: The TLC shows multiple spots and the reaction is messy.

    • Cause & Solution: This can arise from side reactions or degradation. For acid chloride reactions, ensure slow addition at 0 °C to control the exotherm. For coupling reactions, ensure the quality of the coupling agent is high (use fresh EDC). If the acyl group contains sensitive functionality, a milder, lower-temperature protocol is advised.

References

Application Note: 5-tert-Butylpyridin-2-amine as a Versatile Scaffold for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique structural and electronic properties.[1][2][3][4][5] This application note presents 5-tert-butylpyridin-2-amine as a strategic building block for the construction of diverse and targeted compound libraries. We provide an in-depth analysis of its reactivity, detailed protocols for key synthetic transformations including N-acylation and Suzuki-Miyaura cross-coupling, and strategic guidance for library design. The inclusion of the 5-tert-butyl group offers distinct advantages, including improved metabolic stability and modulation of physicochemical properties, making this scaffold particularly valuable for modern drug discovery programs.

Introduction: The Strategic Value of the 5-tert-Butyl-2-aminopyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in thousands of clinically relevant molecules.[1] Within this class, the 2-aminopyridine framework is particularly significant, acting as a versatile pharmacophore that can engage with a wide range of biological targets through hydrogen bonding and other key interactions.[4][6][7][8] It is a bioisostere of aniline but often avoids the toxicological liabilities associated with aniline's oxidation.[8]

The selection of this compound as a foundational building block is a deliberate strategic choice. The tert-butyl group, a bulky and lipophilic moiety, provides several key benefits:

  • Metabolic Stability: It can act as a "metabolic shield," blocking positions susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Modulation of Physicochemical Properties: The group increases lipophilicity, which can enhance membrane permeability and influence solubility.

  • Probing Steric Pockets: Its defined steric profile is ideal for exploring and selectively fitting into hydrophobic pockets within target proteins, potentially increasing potency and selectivity.[6]

This guide provides researchers with the foundational knowledge and actionable protocols to effectively utilize this high-value building block in both solution-phase and solid-phase synthesis for the generation of compound libraries.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the building block's characteristics is paramount for successful reaction planning and execution.

PropertyValue
Chemical Name 5-(tert-Butyl)pyridin-2-amine
CAS Number 866620-21-5
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in methanol, dichloromethane, DMSO

The reactivity of this compound is dominated by two key sites: the exocyclic amino group and the pyridine ring itself.

  • The 2-Amino Group: This primary amine is a potent nucleophile, serving as the primary handle for diversification. It readily undergoes acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of a vast array of functional groups.

  • The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring can be halogenated (e.g., at the 3-position) to install a handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern library synthesis.

Caption: Key reactive sites of this compound.

Core Synthetic Protocols for Library Generation

The following protocols are designed to be robust and adaptable for library synthesis. They include checkpoints for reaction monitoring and detailed workup procedures to ensure high purity of the final compounds.

Protocol 1: Parallel N-Acylation

This protocol describes the reaction of the 2-amino group with a library of acyl chlorides to generate a diverse set of amides.

Materials:

  • This compound

  • Library of diverse acyl chlorides (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Reaction vessels (e.g., 96-well plate or individual vials)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: In each reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv, e.g., 0.1 mmol, 15.0 mg) in anhydrous DCM (1 mL).

  • Base Addition: Add TEA or DIPEA (1.5 equiv, e.g., 0.15 mmol, 21 µL for TEA) to each vessel and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Prepare stock solutions of each acyl chloride in anhydrous DCM. Add the respective acyl chloride solution (1.1 equiv, e.g., 0.11 mmol) dropwise to each corresponding reaction vessel at 0 °C (ice bath).

  • Reaction: Allow the reactions to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 mL).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 1 mL).

    • Combine the organic layers, wash with brine (1 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude products via flash column chromatography or preparative HPLC to yield the desired N-acylated products.

Scientist's Insight: The choice of a non-nucleophilic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.[9] Running the initial addition at 0 °C helps control the exothermicity of the acylation. For less reactive amines or acylating agents, a catalyst such as 4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts.

Caption: Workflow for parallel N-acylation of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol enables the formation of C-C bonds, typically to create bi-aryl structures. It requires a halogenated precursor, such as 3-bromo-5-tert-butylpyridin-2-amine.

Materials:

  • 3-Bromo-5-tert-butylpyridin-2-amine (1.0 equiv)

  • Library of arylboronic acids or esters (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: To a reaction vessel, add 3-bromo-5-tert-butylpyridin-2-amine (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and the base (2.0 equiv).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Track the disappearance of the bromo-starting material using LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired bi-aryl product.

Scientist's Insight: The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation.[10][11][12] The choice of catalyst, ligand, and base is critical and often substrate-dependent. For challenging couplings, using a more active pre-catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos) may be necessary. Degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst. The primary amino group on the pyridine ring can sometimes inhibit the catalyst; if this is observed, protection of the amine (e.g., as a Boc-carbamate) prior to coupling may be required.[13]

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Compound Library Design Strategies

This compound is an ideal starting point for both diversity-oriented and target-focused library design.[14][15][16][17][18] By combining the core protocols, multi-dimensional libraries can be rapidly assembled.

StrategyDescriptionR¹ Variation (Acylation)R² Variation (Coupling)
Focused Library A library designed to explore SAR around a known active scaffold. One vector is typically held constant while the other is varied.VariedConstant
Diversity Library A library designed to cover a broad chemical space to find novel hits. Both vectors are varied widely.VariedVaried
Fragment Library The core itself and simple, small derivatives can be used in fragment-based screening campaigns.H, Me, small groupsH, Me, small groups

digraph "Library_Design" {
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

// Node Styles start_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent_node [fillcolor="#F1F3F4", fontcolor="#202124"]; process_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; library_node [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="this compound\n(Core Scaffold)", class="start_node"]; B1 [label="Halogenation\n(e.g., NBS)", class="process_node"]; C1 [label="3-Bromo Core", fillcolor="#FBBC05", fontcolor="#202124"];

B2 [label="N-Acylation", class="process_node"]; R1 [label="R¹-COCl Library\n(Acyl Chlorides)", class="reagent_node"]; C2 [label="Acylated Core", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Suzuki Coupling", class="process_node"]; R2 [label="R²-B(OH)₂ Library\n(Boronic Acids)", class="reagent_node"]; E [label="Final Compound Library\n(Multi-Vector Diversity)", class="library_node"];

// Edges A -> B1 -> C1; C1 -> B2; R1 -> B2; B2 -> C2; C2 -> D; R2 -> D; D -> E; }

Caption: Multi-vector library diversification strategy.

Safety and Handling

Substituted aminopyridines should be handled with care in a well-ventilated chemical fume hood.[19][20]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory.

  • Toxicology: Aminopyridines are classified as toxic if swallowed or in contact with skin and can cause skin and eye irritation.[19][21][22][23]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[19]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of compound libraries in drug discovery. Its strategic design combines the privileged 2-aminopyridine scaffold with a metabolically robust tert-butyl group. The straightforward reactivity of the amino group and the potential for C-C bond formation via cross-coupling provide multiple vectors for rapid diversification. The protocols and strategies outlined in this note offer a robust framework for researchers to leverage this scaffold in their quest for novel, high-quality therapeutic leads.

References

Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with profound implications for pharmaceuticals, materials science, and agrochemicals.[1][2] Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination stands as a particularly powerful and versatile tool, enabling the coupling of a wide array of amines and aryl halides.[3][4][5] This guide provides an in-depth exploration of the experimental procedures for this pivotal transformation. Moving beyond a mere recitation of steps, this document elucidates the underlying principles governing the selection of catalysts, ligands, bases, and solvents. Detailed, field-proven protocols are presented, designed to be self-validating and adaptable to a diverse range of substrates. This application note is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the full potential of palladium-catalyzed C-N bond formation.

Introduction: The Strategic Importance of C-N Bond Formation

The arylamine motif is a ubiquitous structural feature in a vast number of biologically active molecules and functional organic materials.[6] Historically, the synthesis of these compounds was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance inherent to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[3][7] The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a mild and general method for the construction of C-N bonds.[3][7] This palladium-catalyzed cross-coupling reaction offers significant advantages, including broader substrate scope and milder reaction conditions, making it an indispensable tool in both academic and industrial laboratories.[1][8]

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[9][10]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[7][9]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the catalytically active Pd(0) species.[3][9]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[3][7] The judicious choice of ligand is crucial to promote the desired reductive elimination pathway over competing side reactions.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L Pd(0) Catalyst Ar-Pd(II)(L)-X Oxidative Addition Complex Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Amido Complex Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (R'R''NH, Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Ar-NR'R'' Product Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components of the Reaction: A Deep Dive

The success of a Buchwald-Hartwig amination is contingent on the careful selection of each reaction component. This section provides a detailed analysis of the key players in this transformation.

Palladium Precursors
PrecursorFormulaOxidation StateNotes
Palladium(II) AcetatePd(OAc)₂+2Commonly used, but can be less reliable for generating the active catalyst.[11]
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃0A common Pd(0) source, though dba can sometimes interfere with catalysis.[12]
Palladium(II) ChloridePdCl₂+2Less commonly used, but effective in some cases.[8]
Palladium Precatalystse.g., G6 Precatalysts+2Pre-formed complexes of Pd with a ligand, offering improved stability and reliability.[13]

For enhanced reproducibility and efficiency, especially in complex systems, the use of well-defined palladium precatalysts is highly recommended.[12][13] These air- and moisture-stable Pd(II) sources generate the active LPd(0) species in a more controlled manner.[12]

Ligands: The Key to Success

The choice of ligand is arguably the most critical factor in a Buchwald-Hartwig amination. The ligand stabilizes the palladium center, influences its reactivity, and promotes the desired reductive elimination step. Over the years, several generations of phosphine ligands have been developed, each expanding the scope and utility of the reaction.[3]

Ligand TypeExamplesKey Features & Applications
First Generation P(o-tolyl)₃Effective for secondary amines and aryl bromides.[3]
Bidentate Phosphines BINAP, DPPFExtended the scope to primary amines and aryl iodides/triflates.[3][9]
Bulky, Electron-Rich Monophosphines XPhos, SPhos, RuPhos, BrettPhosHighly active for a broad range of substrates, including challenging aryl chlorides.[3][14]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrOffer an alternative to phosphine ligands with good activity.[6]

The use of bulky, electron-rich dialkylbiaryl phosphine ligands has been a major breakthrough, enabling the coupling of a wide variety of amines with aryl chlorides, bromides, iodides, and triflates under milder conditions.[3]

Bases: The Driving Force

The base plays a crucial role in the deprotonation of the amine, a key step in the catalytic cycle.[9] The choice of base is highly dependent on the substrate's functional group tolerance.

BasepKa of Conjugate AcidCommon Applications & Considerations
Sodium tert-butoxide (NaOtBu) ~19A strong, widely used base effective for a broad range of substrates.[15][16] Can be incompatible with base-sensitive functional groups.[4][16]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Another strong base, often used in challenging couplings.[15][16]
Cesium Carbonate (Cs₂CO₃) ~10A weaker base suitable for substrates with sensitive functional groups.[15][16]
Potassium Phosphate (K₃PO₄) ~12A moderately weak base that offers a good balance of reactivity and functional group tolerance.[15][16]

For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred.[16] In some cases, a combination of an organic and inorganic base can be beneficial.[15] It's important to note that the solubility of inorganic bases can impact reaction rates, and grinding the base or adding celite can be beneficial in scale-up reactions.[15]

Solvents: The Reaction Medium

A variety of solvents can be employed for Buchwald-Hartwig aminations. The choice of solvent can influence solubility, reaction temperature, and catalyst stability.

SolventTypeNotes
Toluene/Xylene AromaticCommonly used, offering a good balance of solubility and a high boiling point.[16]
1,4-Dioxane EtherFrequently used, but is considered a high-impact solvent.[16][17]
Tetrahydrofuran (THF) / 2-Methyltetrahydrofuran (2-MeTHF) EtherEthereal solvents are common, with 2-MeTHF being a greener alternative.[16]
tert-Amyl alcohol AlcoholCan be effective in certain systems.[15]

It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit the catalyst.[15][16]

Experimental Protocols

The following protocols are provided as a general guideline. Note: These are representative, non-optimized procedures, and reaction conditions should be optimized for specific substrates.

Protocol 1: General Procedure for the Amination of an Aryl Bromide with a Primary Amine

This protocol is a good starting point for a wide range of aryl bromides and primary aliphatic or aromatic amines.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a septum

Procedure:

  • To the oven-dried reaction vial, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Seal the vial with the septum and purge with argon or nitrogen for 10 minutes.

  • Under an inert atmosphere, add the anhydrous toluene, followed by the primary amine.

  • Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol_1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add solids (ArBr, Pd₂(dba)₃, XPhos, NaOtBu) to oven-dried vial B Seal vial and purge with inert gas A->B C Add anhydrous toluene and amine B->C D Heat at 100 °C for 12-24 h C->D E Monitor by TLC or GC-MS D->E F Cool and quench with aq. NH₄Cl E->F G Extract with ethyl acetate F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the amination of an aryl bromide.

Protocol 2: Amination of a Challenging Aryl Chloride with a Secondary Amine

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[9][16] This protocol employs a more active catalyst system to address this challenge.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • tBuXPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the oven-dried Schlenk flask, add the aryl chloride and the tBuXPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the LHMDS.

  • Add the anhydrous 1,4-dioxane, followed by the secondary amine.

  • Heat the reaction mixture to 110 °C and stir for 18-36 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench with water.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor reagent purity, incorrect base or ligand.[18]Use a pre-catalyst, ensure all reagents and solvents are pure and dry, screen different ligands and bases.[11][18]
Hydrodehalogenation β-hydride elimination is competing with reductive elimination.Switch to a bulkier ligand, lower the reaction temperature.
Formation of Biaryl Byproducts Homocoupling of the aryl halide.Optimize catalyst and ligand loading, consider a different ligand.[16]
Reaction Stalls Catalyst deactivation.[18]Increase catalyst loading, switch to a more robust ligand or pre-catalyst.

For challenging substrates like 2-halopyridines, catalyst poisoning by the pyridine nitrogen is a common issue.[18] Employing sterically hindered ligands can mitigate this problem.[18]

Conclusion

The palladium-catalyzed C-N bond formation, particularly the Buchwald-Hartwig amination, is a powerful and versatile transformation that has become an indispensable tool for synthetic chemists. A deep understanding of the interplay between the palladium source, ligand, base, and solvent is crucial for successful and reproducible outcomes. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this methodology to their synthetic challenges, accelerating the discovery and development of novel molecules.

References

Application Notes & Protocols: Strategic Incorporation of 5-tert-butylpyridin-2-amine into Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine scaffold is a privileged motif in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules. The strategic introduction of a tert-butyl group at the C5-position, yielding 5-tert-butylpyridin-2-amine, offers a compelling building block for drug discovery programs. This fragment provides a valuable alternative to traditional anilines, often improving key physicochemical properties such as metabolic stability and lipophilic ligand efficiency.[1] The bulky tert-butyl group can serve as a steric shield, increasing the stability of the molecule, and can favorably modulate electronic properties and solubility.[2][3] This guide provides in-depth technical protocols and expert insights for the effective incorporation of this compound into complex molecular architectures, focusing on the formation of robust carbon-nitrogen and carbon-carbon bonds essential for the synthesis of active pharmaceutical ingredients (APIs).[4][][6]

Core Concepts & Strategic Value

The this compound moiety is more than a simple building block; it is a strategic tool for overcoming common challenges in drug development. Its primary amine offers a versatile handle for a wide array of synthetic transformations, while the pyridine ring acts as a bioisostere for phenyl groups, often enhancing solubility and providing a key hydrogen bond acceptor.

Key Advantages:

  • Metabolic Stability: The tert-butyl group is sterically hindered and lacks α-protons, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[7] This can significantly improve the pharmacokinetic profile of a drug candidate.

  • Modulated Lipophilicity: While lipophilic, the introduction of the pyridine nitrogen atom provides a more favorable overall physicochemical profile compared to its direct carbocyclic analogue, 4-tert-butylaniline.[1]

  • Synthetic Versatility: The 2-amino group readily participates in essential bond-forming reactions, including amide couplings, sulfonamide formations, urea linkages, and palladium-catalyzed cross-coupling reactions.

Logical Workflow for API Synthesis

The following diagram illustrates a typical workflow for utilizing this compound as a core scaffold in a drug discovery campaign.

G cluster_0 Scaffold Preparation cluster_1 Core Coupling Reactions cluster_2 API Finalization A Starting Materials B Synthesis of This compound A->B C This compound D Amide Coupling (with R-COOH) C->D E Sulfonamide Synthesis (with R-SO2Cl) C->E F Urea Formation (with R-NCO) C->F G Buchwald-Hartwig (with Ar-X) C->G I Key Intermediates D->I E->I F->I G->I H Suzuki Coupling (on derivatized scaffold) H->I J Further Functionalization & Purification I->J K Final API J->K

Caption: High-level workflow for API synthesis.

Safety & Handling

Critical Safety Warning: this compound is a hazardous substance. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling.[8]

  • Hazards: Fatal if swallowed or in contact with skin (Acute Toxicity, Oral: Category 1; Dermal: Category 2). Causes skin irritation and serious eye damage. May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety goggles and face shield), and a properly fitted respirator.[8][9][10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash skin thoroughly after handling.[8]

  • Storage: Store locked up in a tightly closed container in a dry, well-ventilated place.[8]

Physicochemical Data:

PropertyValueSource
Molecular FormulaC₉H₁₄N₂[1]
Molecular Weight150.22 g/mol [1]
AppearanceSolid[8]
Melting Point89 - 91 °C[8]

Core Synthetic Protocols

The following protocols are designed as robust starting points. Researchers must optimize conditions for their specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol is suitable for coupling with carboxylic acids that are stable to chlorination. The conversion of the carboxylic acid to the more reactive acyl chloride facilitates a smooth reaction with the moderately nucleophilic aminopyridine.

G reagents Carboxylic Acid (R-COOH) + SOCl₂ or (COCl)₂ acyl_chloride Acyl Chloride (R-COCl) reagents->acyl_chloride Activation product Target Amide acyl_chloride->product Coupling amine This compound + Base (e.g., Pyridine, TEA) amine->product

Caption: Workflow for Amide Coupling via Acyl Chloride.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or Toluene). Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C, along with a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Amide Coupling: In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C. Add a solution of the crude acyl chloride in anhydrous DCM dropwise.

  • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the target amide.

Causality: The 2-amino group of the pyridine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the pyridine ring. Activating the carboxylic acid as an acyl chloride dramatically increases its electrophilicity, ensuring an efficient coupling reaction.[11]

Protocol 2: Sulfonamide Synthesis

Sulfonamides are key bioisosteres for carboxylic acids and amides.[12] This protocol describes the standard method of reacting the amine with a sulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous pyridine or DCM at 0 °C, add the desired aryl or alkyl sulfonyl chloride (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully add water to quench the reaction. If DCM was used as the solvent, add a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography or recrystallization to obtain the desired sulfonamide.

Field Insight: For substrates where the sulfonyl chloride is unstable or inaccessible, modern methods can be employed. For example, primary sulfonamides can be generated directly from Grignard or organolithium reagents using N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a method that is tolerant of sensitive functional groups.[13][14]

Protocol 3: Urea Formation via Isocyanate

Ureas are common pharmacophores found in numerous drugs.[15] The most direct method for their synthesis is the reaction of an amine with an isocyanate.[11]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM in a round-bottom flask under an inert atmosphere.

  • Add the corresponding isocyanate (1.0 eq) dropwise as a solution in the same solvent at room temperature. The reaction is often exothermic.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the consumption of starting materials by TLC or LC-MS.

  • Work-up and Purification: If a precipitate forms, it is often the desired urea product and can be collected by filtration.

  • If no precipitate forms, concentrate the reaction mixture in vacuo.

  • Purify the crude product by trituration with a suitable solvent (e.g., ether or hexane), recrystallization, or flash column chromatography.

Alternative Strategy: If the required isocyanate is not available, it can be generated in situ from a carboxylic acid via a Curtius rearrangement, or by using phosgene equivalents like triphosgene or carbonyldiimidazole (CDI).[11] Extreme caution must be exercised when handling phosgene or its equivalents due to their high toxicity.

Protocol 4: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of the aminopyridine with aryl or heteroaryl halides.[16][17] This protocol provides a general starting point using a common catalyst system.[18][19]

G amine This compound product N-Aryl Product amine->product aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaO-t-Bu) catalyst->product Catalytic Cycle (Oxidative Addition, Reductive Elimination)

Caption: Key components of a Buchwald-Hartwig reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).

  • Evacuate and backfill the vessel with argon or nitrogen (repeat three times).

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (typically 8-24 hours), as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise Note: The choice of ligand and base is critical. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., RuPhos, XPhos) may be required. Cesium carbonate or K₃PO₄ can be used as milder bases for substrates with base-sensitive functional groups.[20]

Summary of Reaction Conditions

The following table summarizes typical conditions for the key transformations described.

Reaction TypeCoupling PartnerCatalyst / ReagentBaseSolventTemp. (°C)Typical Yield
Amide Coupling R-COClNonePyridine / TEADCM0 to RT70-95%
Sulfonamide R-SO₂ClNonePyridinePyridine/DCM0 to RT65-90%
Urea Formation R-NCONoneNoneTHF / DCMRT80-99%
Buchwald-Hartwig Ar-BrPd₂(dba)₃ / XantphosNaOtBuToluene80-11060-85%

Yields are representative and highly dependent on the specific substrates used.

References

Synthesizing Innovation: A Step-by-Step Guide to Crafting Analogs from 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aminopyridine scaffold is a cornerstone of modern pharmacophore design. Its inherent biological relevance and versatile chemical handles make it an invaluable starting point for the synthesis of novel molecular entities.[1] Among these, 5-tert-butylpyridin-2-amine stands out as a particularly useful building block, offering a lipophilic tert-butyl group that can enhance binding affinity and modulate pharmacokinetic properties.[2][3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of diverse analogs from this compound. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Strategic Overview: Pathways to Diversification

The synthetic routes outlined herein focus on three powerful and widely applicable transformations in contemporary organic chemistry: halogenation as a gateway to cross-coupling reactions, palladium-catalyzed Suzuki-Miyaura coupling for the formation of C-C bonds, and Buchwald-Hartwig amination for the construction of C-N linkages. Additionally, we will explore the synthesis of fused heterocyclic systems through the construction of imidazo[1,2-a]pyridines.

G A This compound B Halogenation (e.g., Bromination) 2-Bromo-5-tert-butylpyridine A->B Activation E Imidazo[1,2-a]pyridine Synthesis (α-haloketones) A->E Annulation C Suzuki-Miyaura Coupling (Arylboronic Acids) B->C C-C Bond Formation D Buchwald-Hartwig Amination (Aryl/Alkyl Amines) B->D C-N Bond Formation F 2-Aryl-5-tert-butylpyridines C->F G N-Substituted-5-tert-butylpyridin-2-amines D->G H 7-tert-butylimidazo[1,2-a]pyridines E->H

Figure 1: A high-level overview of the synthetic strategies for diversifying this compound.

Foundational Step: Halogenation of this compound

To unlock the potential of palladium-catalyzed cross-coupling reactions, a halogen atom must be introduced onto the pyridine ring, typically at a position amenable to oxidative addition. Bromination is a common and effective strategy.

Protocol 1: Bromination of this compound

This protocol describes the selective bromination of this compound to yield 2-bromo-5-tert-butylpyridine. The amino group of the starting material directs the electrophilic aromatic substitution.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolve the starting material in acetonitrile (approximately 10 mL per 1 g of amine).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-bromo-5-tert-butylpyridine.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.[4][5]

  • Acetonitrile (ACN): A polar aprotic solvent that is suitable for this type of reaction.

  • Low Temperature: The initial cooling helps to control the exothermicity of the reaction and improve selectivity.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in medicinal chemistry.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5-tert-butylpyridine with Arylboronic Acids

This protocol provides a general procedure for the synthesis of 2-aryl-5-tert-butylpyridine derivatives.

Materials:

  • 2-Bromo-5-tert-butylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 2-bromo-5-tert-butylpyridine (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid2-Phenyl-5-tert-butylpyridine85-95
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-5-tert-butylpyridine80-90
33-Thienylboronic acid2-(Thiophen-3-yl)-5-tert-butylpyridine75-85

Causality of Experimental Choices:

  • Palladium(II) acetate and XPhos: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the Suzuki coupling of electron-rich heteroaryl halides. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Potassium phosphate: A moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Dioxane/Water: A common solvent system for Suzuki couplings, where water is necessary to facilitate the transfer of the organic group from boron to palladium.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, offering a powerful alternative to classical methods.[7][8]

Protocol 3: Buchwald-Hartwig Amination of 2-Bromo-5-tert-butylpyridine with Anilines

This protocol details the synthesis of N-aryl-5-tert-butylpyridin-2-amine derivatives.

Materials:

  • 2-Bromo-5-tert-butylpyridine (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask

  • Inert atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add 2-bromo-5-tert-butylpyridine (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Seal the flask, remove it from the glovebox (if applicable), and add anhydrous toluene (5 mL) followed by the aniline derivative (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 6-18 hours.

  • Monitor the reaction progress by LC-MS or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G A Start B Combine Aryl Halide, Amine, Base, Pd Precatalyst, and Ligand in Schlenk Flask A->B C Evacuate and Backfill with Inert Gas B->C D Add Anhydrous Solvent C->D E Heat Reaction Mixture with Stirring D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Purification (Column Chromatography) H->I J Product I->J

Figure 2: A generalized workflow for the Buchwald-Hartwig amination protocol.

Fused Heterocycle Synthesis: Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.

Protocol 4: Synthesis of 7-tert-butylimidazo[1,2-a]pyridine Derivatives

This protocol describes the condensation of this compound with an α-haloketone.

Materials:

  • This compound (1.0 equiv)

  • α-Bromoacetophenone derivative (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the α-bromoacetophenone derivative (1.0 mmol), and sodium bicarbonate (2.0 mmol).

  • Add ethanol (10 mL) and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Characterization of Analogs

Thorough characterization of the synthesized analogs is essential to confirm their structure and purity. The following table provides expected NMR spectral data for a representative product from each class of reaction.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Bromo-5-tert-butylpyridine 7.5-7.6 (m, 2H), 7.3-7.4 (m, 1H), 1.35 (s, 9H)155.1, 149.8, 139.0, 120.9, 34.5, 30.9
2-Phenyl-5-tert-butylpyridine 8.6 (d, 1H), 7.9 (d, 2H), 7.7 (dd, 1H), 7.3-7.5 (m, 4H), 1.4 (s, 9H)157.0, 150.1, 139.5, 136.8, 129.0, 128.8, 127.0, 119.8, 34.6, 31.2
N-Phenyl-5-tert-butylpyridin-2-amine 8.1 (d, 1H), 7.5 (dd, 1H), 7.2-7.4 (m, 4H), 6.9-7.0 (t, 1H), 6.7 (d, 1H), 1.3 (s, 9H)156.5, 148.0, 142.1, 138.2, 129.3, 121.5, 117.8, 107.5, 34.2, 31.4

Safety and Handling

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): Corrosive and harmful if swallowed. Causes severe skin burns and eye damage.[1][9][10][11] Handle with care and avoid inhalation of dust.

  • Palladium Catalysts (e.g., Pd(OAc)₂): May cause skin and eye irritation. The toxicological properties may not be fully investigated.[2][12][13][14]

  • Phosphine Ligands (e.g., XPhos): May be harmful if swallowed or inhaled. Handle in an inert atmosphere as they can be air-sensitive.[3][15][16]

  • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-tert-butylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. As a crucial building block in medicinal chemistry, improving the yield and purity of this compound is paramount.[1][2] This guide provides in-depth, experience-driven advice to navigate the complexities of its synthesis.

Part 1: Overview of Common Synthetic Routes

Choosing the correct synthetic strategy is the first step toward a high-yielding reaction. The two most prevalent methods for synthesizing this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the classical Chichibabin reaction.

  • Buchwald-Hartwig Amination : This is a modern, versatile, and generally high-yielding cross-coupling reaction.[3] It involves the reaction of a 2-halo-5-tert-butylpyridine with an amine source, catalyzed by a palladium complex. This method offers mild conditions and broad functional group tolerance, making it the preferred route in many discovery and process chemistry labs.[4][5]

  • Chichibabin Amination : A classical method involving the direct amination of a pyridine ring using sodium amide (NaNH₂).[6] This reaction typically requires harsh conditions, such as high temperatures, and can suffer from side reactions and issues with regioselectivity, particularly with substituted pyridines.[6][7]

Decision Workflow for Synthetic Route Selection

The following diagram outlines a logical approach to selecting the most appropriate synthetic route based on available starting materials and laboratory capabilities.

Synthetic Route Selection start Start: Synthesize This compound sm_avail Starting Material Available? start->sm_avail buchwald Route 1: Buchwald-Hartwig Amination sm_avail->buchwald  2-Halo-5-tert-butylpyridine   chichibabin Route 2: Chichibabin Reaction sm_avail->chichibabin  3-tert-butylpyridine   buchwald_pros Pros: - High Yields - Mild Conditions - Functional Group Tolerant buchwald->buchwald_pros buchwald_cons Cons: - Expensive Catalyst/Ligands - Requires Inert Atmosphere buchwald->buchwald_cons chichibabin_pros Pros: - Inexpensive Reagents - Atom Economical chichibabin->chichibabin_pros chichibabin_cons Cons: - Harsh Conditions (High Temp.) - Safety Hazards (NaNH₂, H₂) - Potential for Dimerization chichibabin->chichibabin_cons

Caption: Decision tree for selecting a synthetic route.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Buchwald-Hartwig Amination Issues

Question: My Buchwald-Hartwig amination of 2-chloro-5-tert-butylpyridine is giving low to no yield. What are the most common points of failure?

Answer: This is a common issue often traced back to one of five key areas: catalyst system, base, solvent, temperature, or atmosphere.

  • Inactive Catalyst System: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.

    • Cause: Incomplete deoxygenation of your reaction mixture allows for the oxidation of the Pd(0) catalyst to inactive Pd(II) species. The phosphine ligands are also prone to oxidation.

    • Solution: Ensure your solvent is thoroughly sparged with an inert gas (Argon or Nitrogen) before use. Maintain a positive pressure of inert gas throughout the entire setup and reaction time. Use freshly opened, high-purity ligands and palladium precursors.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich and sterically accessible substrate like 2-chloro-5-tert-butylpyridine, a bulky, electron-rich phosphine ligand is required.

    • Cause: Using a less bulky ligand (e.g., PPh₃) may not be sufficient to promote the reductive elimination step, which is often rate-limiting.[3]

    • Solution: Employ sterically hindered biaryl phosphine ligands like XPhos, SPhos, or RuPhos. These ligands accelerate both the oxidative addition and reductive elimination steps.

  • Incorrect Base or Base Strength: The base's role is to deprotonate the amine (or the N-H bond in the palladium complex) to form the palladium-amido intermediate.[4][5]

    • Cause: Using a weak base like K₂CO₃ may not be strong enough for the amination of an electron-rich aryl chloride. Conversely, while strong, NaOtBu can be incompatible with other functional groups if present.[8]

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[9] Ensure it is handled in a glovebox as it is highly hygroscopic. Cesium carbonate (Cs₂CO₃) is a good, albeit more expensive, alternative with good functional group tolerance.[8]

  • Solvent Purity: The presence of water or other protic impurities can negatively impact the reaction.

    • Cause: Water can hydrolyze the strong base and interfere with the catalytic cycle.

    • Solution: Use anhydrous, high-purity solvents. Toluene and dioxane are common choices. If you suspect solvent quality, distill it over a suitable drying agent before use.

Question: I am observing significant hydrodehalogenation (replacement of the halogen with hydrogen) of my 2-bromo-5-tert-butylpyridine starting material. How can I minimize this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.

  • Mechanism: This side reaction can occur via a β-hydride elimination pathway from the palladium-amido intermediate, especially if the amine has β-hydrogens.[3]

  • Troubleshooting Steps:

    • Ligand Choice: Switch to a ligand that promotes faster reductive elimination. The bulky biaryl phosphine ligands mentioned previously (XPhos, etc.) are excellent for this, as they make the C-N bond-forming step kinetically more favorable than the side reaction.

    • Base: Ensure your base is completely anhydrous. The presence of water can facilitate protonolysis of the aryl-palladium intermediate.

    • Amine Source: If you are using a primary amine, this is less of an issue. If using ammonia or an ammonia equivalent, ensure it is delivered under controlled, anhydrous conditions.

Chichibabin Reaction Issues

Question: When I run the Chichibabin reaction on 3-tert-butylpyridine, I isolate very little of the desired 2-amino product and a large amount of a high-molecular-weight solid. What is happening?

Answer: You are likely observing the formation of a bipyridine dimer, a significant side reaction in Chichibabin chemistry, especially with sterically hindered pyridines.[6]

  • Cause: At atmospheric pressure, the reaction of 4-tert-butylpyridine with NaNH₂ is known to yield 89% of the dimer product and only 11% of the desired amine.[6] A similar trend can be expected for the 3-tert-butyl isomer.

  • Solution: The key to suppressing dimerization is to run the reaction under pressure.

    • High-Pressure Conditions: Performing the reaction in an autoclave under an atmosphere of nitrogen or ammonia (e.g., 350 psi) has been shown to dramatically shift the equilibrium in favor of the aminated product. For 4-tert-butylpyridine, this changed the yield to 74% amine and only 26% dimer.[6]

    • Safety: This requires specialized high-pressure equipment and stringent safety protocols due to the evolution of flammable hydrogen gas.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the general reactivity trend for the halide in 2-halo-5-tert-butylpyridine for the Buchwald-Hartwig reaction?

A: The reactivity trend follows the C-X bond strength: I > Br > OTf >> Cl . Aryl iodides and bromides are generally more reactive and require less forcing conditions. Aryl chlorides are more challenging due to the stronger C-Cl bond, making the initial oxidative addition step more difficult. Their use necessitates the use of more specialized, electron-rich, and bulky phosphine ligands to achieve good yields.[5]

Q: Can I use aqueous ammonia as the amine source for the Buchwald-Hartwig reaction?

A: It is highly discouraged. While ammonia is the ultimate nitrogen source, using aqueous solutions will introduce water, which can kill the catalyst and hydrolyze the base. Instead, use an ammonia surrogate like benzophenone imine followed by hydrolysis, or use a specialized catalyst system designed for direct amination with ammonia gas under anhydrous conditions.

Q: What are the primary safety hazards associated with the Chichibabin reaction?

A: The Chichibabin reaction has significant safety hazards:

  • Sodium Amide (NaNH₂): A highly reactive and pyrophoric solid. It reacts violently with water to produce ammonia gas and sodium hydroxide. It must be handled under a strictly inert atmosphere.

  • Hydrogen Gas (H₂): The reaction evolves hydrogen gas as a byproduct.[6] Hydrogen is extremely flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, away from ignition sources, and with proper pressure relief systems if run in a sealed vessel.

Part 4: Optimized Experimental Protocols

Protocol 1: High-Yield Buchwald-Hartwig Amination

This protocol is adapted from literature procedures for the amination of bromopyridines and is optimized for yield and reliability.[9]

Diagram of Catalytic Cycle

Buchwald-Hartwig Cycle cluster_0 Catalytic Cycle A Pd(0)L₂ B [Ar-Pd(II)(X)]L₂ (Oxidative Addition) A->B Ar-X C [Ar-Pd(II)(NHR)]L₂ (Amine Coordination & Deprotonation) B->C + RNH₂ - NaX, - H-Base⁺ C->A Reductive Elimination D Ar-NHR (Product) C->D

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Reagents & Equipment:

  • 2-Bromo-5-tert-butylpyridine (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ammonia source (e.g., Benzophenone imine, 1.2 eq, followed by a separate hydrolysis step) or a primary/secondary amine.

  • Schlenk flask, magnetic stirrer, inert gas line (Argon).

Procedure:

  • Setup: In a glovebox, add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.02 eq) to an oven-dried Schlenk flask equipped with a stir bar.

  • Reagent Addition: Remove the flask from the glovebox and connect it to an inert gas line. Add anhydrous toluene via cannula, followed by 2-bromo-5-tert-butylpyridine (1.0 eq) and the amine source (1.2 eq).

  • Reaction: The mixture will typically turn deep red or brown. Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and quench carefully with water. Dilute with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

References

Technical Support Center: Purification of Crude 5-tert-butylpyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-tert-butylpyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key building block in high purity. Here, we address common issues in a practical question-and-answer format, grounded in established chromatographic principles and field-tested expertise.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the column chromatography of this compound?

A1: The primary challenge arises from the basic nature of the aminopyridine moiety. The lone pair of electrons on the pyridine nitrogen and the amino group can strongly interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction leads to several common problems, including significant peak tailing, irreversible adsorption of the compound to the stationary phase, and potential on-column degradation. These issues can result in poor separation, low recovery, and inaccurate assessment of purity.

Q2: What is a good starting point for selecting a mobile phase for the purification of this compound?

A2: A common and effective mobile phase system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A good starting point for thin-layer chromatography (TLC) analysis is a 9:1 or 4:1 mixture of hexanes:ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude material.

Q3: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?

A3: Streaking, or peak tailing, is a classic sign of strong interaction between your basic compound and the acidic silica gel. To counteract this, a small amount of a basic modifier should be added to your mobile phase. Triethylamine (TEA) is a common and effective choice. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound and allowing it to elute more symmetrically.

Troubleshooting Guide

Issue 1: Severe Peak Tailing and Poor Resolution

Q: I've tried a standard hexane/ethyl acetate gradient, but my this compound is coming off the column as a broad, tailing peak, and it's co-eluting with impurities. What should I do?

A: This is a very common issue. Here is a systematic approach to resolve it:

Root Cause Analysis: The basic nitrogen atoms in your compound are interacting strongly with the acidic silanol groups on the silica surface, leading to a non-uniform elution front.

Solution:

  • Introduce a Basic Modifier: The most effective solution is to add a small percentage of triethylamine (TEA) to your mobile phase. Start with 0.5-1% (v/v) TEA in your hexane/ethyl acetate mixture. This will neutralize the active silanol sites and significantly improve peak shape.[1][2][3]

  • Optimize the Solvent System:

    • TLC First: Before running the column, optimize your solvent system using TLC plates. Your goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot.[4] A good starting point is 10-20% ethyl acetate in hexanes, with 1% TEA.

    • Gradient Elution: For your column, start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 1% TEA) and gradually increase the polarity (e.g., to 30% ethyl acetate in hexanes with 1% TEA). This will help to first elute non-polar impurities, followed by your product, and finally more polar impurities.

dot

Troubleshooting_Peak_Tailing Start Crude this compound (Peak Tailing Observed) TLC_Analysis Prepare TLC with Hexane/EtOAc (e.g., 8:2) Start->TLC_Analysis Add_TEA Add 1% Triethylamine to Mobile Phase TLC_Analysis->Add_TEA Observe_TLC Observe TLC Plate Add_TEA->Observe_TLC Good_Rf Rf ~ 0.2-0.4? Symmetrical Spot? Observe_TLC->Good_Rf Run_Column Proceed with Column Chromatography (Gradient Elution with 1% TEA) Good_Rf->Run_Column Yes Adjust_Polarity Adjust EtOAc Percentage Good_Rf->Adjust_Polarity No End Pure Product Run_Column->End Adjust_Polarity->TLC_Analysis

Caption: Workflow for troubleshooting peak tailing.

Issue 2: The Compound Won't Elute from the Column

Q: I've loaded my crude this compound onto the column, but even with a high concentration of ethyl acetate, it's not coming off. What's happening?

A: This indicates very strong adsorption to the silica gel, which can happen if the basicity of the compound dominates its interaction with the stationary phase.

Root Cause Analysis: The compound is irreversibly bound to the acidic sites on the silica. The polarity of the mobile phase alone is insufficient to disrupt this interaction.

Solution:

  • Switch to a More Polar Mobile Phase System: If ethyl acetate/hexane is not sufficient, a more polar system is required. A common next step is to use dichloromethane (DCM) and methanol (MeOH). Start with a TLC analysis using 95:5 DCM:MeOH.

  • Incorporate a Basic Modifier: As with the previous issue, adding 1% triethylamine to the DCM/MeOH mobile phase is crucial to prevent irreversible adsorption.

  • Consider an Alternative Stationary Phase: If your compound is particularly stubborn, silica gel may not be the ideal stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[5]

    • Amine-functionalized silica: This is a specialty stationary phase that has a basic surface, which is ideal for purifying amines without the need for mobile phase additives.

Issue 3: Low Recovery of the Purified Product

Q: After column chromatography and evaporation of the solvents, my yield of this compound is very low. Where did my compound go?

A: Low recovery can be due to several factors, from irreversible adsorption to on-column degradation.

Root Cause Analysis & Solutions:

  • Irreversible Adsorption: As discussed, if a basic modifier like TEA is not used, a significant portion of your product can remain permanently stuck to the silica gel.

  • On-Column Degradation: Although this compound is generally stable, prolonged exposure to acidic silica can potentially cause degradation for some sensitive aminopyridines.[5]

    • Run the column faster: Use flash chromatography with applied pressure to minimize the residence time of your compound on the column.

    • Deactivate the silica: Before loading your sample, you can flush the column with your mobile phase containing triethylamine to neutralize the silica.

  • Co-elution with a Non-UV-Active Impurity: If you are monitoring your fractions by TLC with a UV lamp, a non-UV-active impurity might be co-eluting with your product, making it seem like you have a larger volume of pure fractions than you actually do. Staining the TLC plate with a visualizing agent like potassium permanganate can help to identify these impurities.

  • Product Volatility: While this compound is a solid at room temperature, ensure you are not using excessive heat during solvent evaporation, which could lead to loss of product through sublimation.

Experimental Protocols

Protocol 1: TLC Analysis for Method Development
  • Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • In separate small beakers or vials, prepare a few different mobile phase systems. A good starting range would be:

    • 90:10 Hexane:Ethyl Acetate + 1% Triethylamine

    • 80:20 Hexane:Ethyl Acetate + 1% Triethylamine

    • 70:30 Hexane:Ethyl Acetate + 1% Triethylamine

  • Spot your crude material onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber saturated with your chosen mobile phase.

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from any visible impurities.[4]

Protocol 2: Flash Column Chromatography Purification

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate + 1% TEA).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Allow the silica to settle, and do not let the solvent level drop below the top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:

      • 5% EtOAc in hexanes (+1% TEA) for 2 column volumes

      • 10% EtOAc in hexanes (+1% TEA) for 5 column volumes

      • 20% EtOAc in hexanes (+1% TEA) for 5-10 column volumes

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

dot

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Prep_Slurry Prepare Silica Slurry in Low Polarity Solvent (+1% TEA) Pack_Column Pack Column Prep_Slurry->Pack_Column Prep_Sample Prepare Sample (Dry Loading) Load_Sample Load Sample onto Column Prep_Sample->Load_Sample Start_Elution Start Elution with Low Polarity Mobile Phase Load_Sample->Start_Elution Gradient Gradually Increase Polarity (Increase % EtOAc) Start_Elution->Gradient Collect_Fractions Collect Fractions Gradient->Collect_Fractions TLC_Analysis Monitor Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate Evaporate Solvent Combine_Fractions->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

References

Technical Support Center: Recrystallization of 2-amino-5-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-5-tert-butylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this valuable building block. As a compound with both a basic amino group and a bulky, lipophilic tert-butyl group, its crystallization behavior can present unique challenges. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 2-amino-5-tert-butylpyridine?

The main challenge arises from the molecule's amphiphilic nature. The polar 2-aminopyridine head provides sites for hydrogen bonding, while the large nonpolar tert-butyl tail influences its solubility in organic solvents. Pyridine and its derivatives can also exhibit problematic crystallization behavior compared to their non-heteroaromatic counterparts.[1] This balance can make solvent selection tricky, often leading to issues like "oiling out" or low recovery.

Q2: How do I select a suitable solvent for the recrystallization of 2-amino-5-tert-butylpyridine?

A systematic approach to solvent screening is crucial. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[2] Given the structure of 2-amino-5-tert-butylpyridine, a good starting point is to test solvents of intermediate polarity.

A general rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[1] However, for crystallization, a slight mismatch is needed. The following table provides a starting point for solvent screening.

Solvent ClassRecommended SolventsRationale & Expected Behavior
Alcohols Isopropanol, EthanolThe hydroxyl group can interact with the aminopyridine moiety. The alkyl chain provides solubility for the tert-butyl group. Often a good starting point.
Esters Ethyl AcetateA moderately polar solvent that can often provide the desired solubility differential between hot and cold conditions.
Aromatic TolueneThe aromatic ring can interact with the pyridine ring, and it is a good solvent for nonpolar compounds. Use with caution as it can sometimes lead to oiling out due to high solubility.
Ketones Acetone, Methyl Ethyl KetoneGood solvents for many organic compounds, but their lower boiling points can sometimes lead to rapid, less selective crystallization.
Mixed Solvents Heptane/Ethyl Acetate, Toluene/Heptane, Ethanol/WaterA powerful technique when a single solvent is not ideal. A "good" solvent dissolves the compound, and a "poor" solvent (antisolvent) is added to induce crystallization.

Q3: Can I use water as a recrystallization solvent?

While water is generally a poor solvent for nonpolar organic molecules, it can be effective for compounds with sufficient polarity, especially at high temperatures.[1] For 2-amino-5-tert-butylpyridine, water alone is unlikely to be suitable due to the hydrophobic tert-butyl group. However, it can be an excellent anti-solvent in a mixed solvent system with a water-miscible organic solvent like ethanol or isopropanol.

Troubleshooting Guide

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Q: I've dissolved my 2-amino-5-tert-butylpyridine in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This is common when the compound's melting point is lower than the temperature of the solution when it becomes supersaturated, or if the compound is highly impure, leading to a significant melting point depression.[2] The oily phase is often a supersaturated solution of your compound and can trap impurities, defeating the purpose of recrystallization.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed step1 Re-heat the solution to dissolve the oil. start->step1 step2 Add more of the primary solvent (10-20% volume increase). step1->step2 If single solvent step6 Consider salt formation (e.g., HCl salt). step1->step6 Alternative approach step3 Cool the solution very slowly. Insulate the flask. step2->step3 step4 Did crystals form? step3->step4 step5 Try a lower boiling point solvent or a different solvent system. step4->step5 No end Successful Crystallization step4->end Yes fail Re-evaluate purification strategy (e.g., chromatography). step5->fail step6->end

Caption: Decision tree for troubleshooting oiling out.

Detailed Steps:

  • Re-dissolve and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.

  • Slow Cooling: Cool the solution as slowly as possible. A fast cooling rate is a common cause of oiling out. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in glass wool or paper towels to insulate it.[2]

  • Scratching and Seeding: If no crystals form upon slow cooling, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to induce crystallization.[3]

  • Change Solvent System: If oiling out persists, the solvent system is likely not optimal. If you are using a high-boiling solvent like toluene, switch to a lower-boiling one like ethyl acetate or isopropanol. If using a single solvent, try a mixed solvent system. For instance, dissolve the compound in a minimal amount of hot ethanol and slowly add warm water until the solution becomes slightly turbid. Then, clarify the solution by adding a few drops of hot ethanol and allow it to cool slowly.

Issue 2: Poor or No Crystal Formation

Q: My solution has cooled to room temperature (and even in an ice bath), but no crystals have formed. What should I do?

A: This indicates that your solution is not sufficiently supersaturated at lower temperatures.

Solutions:

  • Too Much Solvent: You may have used an excessive amount of solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration.[2] Allow it to cool again.

  • Induce Crystallization: As mentioned previously, scratching the flask or adding a seed crystal can initiate nucleation.[3]

  • Use an Anti-solvent: If you are using a single solvent system, you can try to induce crystallization by slowly adding a miscible "anti-solvent" in which your compound is insoluble. For 2-amino-5-tert-butylpyridine, if dissolved in a polar solvent like ethanol, a nonpolar anti-solvent like heptane could be effective. Add the anti-solvent dropwise at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly.

Issue 3: Low Recovery of Crystalline Product

Q: I've successfully formed crystals, but my final yield is very low. How can I improve it?

A: Low yield can be due to several factors.

Optimization Strategies:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.[2]

  • Sufficient Cooling: Ensure the crystallization mixture has been thoroughly cooled. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Evaporate a small portion of the filtrate to see if more solid precipitates. If so, you may be able to obtain a second crop of crystals by concentrating the mother liquor and re-cooling, although this second crop may be less pure.

Issue 4: Persistent Impurities or Color

Q: My recrystallized product is still colored or shows impurities by TLC/NMR. What's wrong?

A: This suggests that the chosen solvent is not effectively separating the impurities or that the impurities have co-crystallized with your product.

Purification Enhancement:

  • Decolorizing Carbon: If the impurity is colored, you can use a small amount of activated charcoal. Add the charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[3] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Alternative Solvent: The impurity may have similar solubility properties to your product in the chosen solvent. Experiment with a different solvent system that may better discriminate between the product and the impurity.

  • Acid-Base Extraction Pre-Purification: For aminopyridines, an acid wash can be an effective pre-purification step.[4] Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 2-amino-5-tert-butylpyridine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent. This cleaner crude material can then be recrystallized.

Experimental Protocol: General Recrystallization of 2-amino-5-tert-butylpyridine

G start Crude 2-amino-5-tert-butylpyridine step1 Select Solvent (e.g., Isopropanol) start->step1 step2 Dissolve in Minimum Hot Solvent step1->step2 step3 Hot Gravity Filtration (if needed) step2->step3 Insoluble impurities present step4 Slow Cooling to Room Temperature step2->step4 No insoluble impurities step3->step4 step5 Cool in Ice Bath step4->step5 step6 Vacuum Filtration step5->step6 step7 Wash with Cold Solvent step6->step7 end Pure Crystalline Product step7->end

Caption: Standard recrystallization workflow.

  • Dissolution: Place the crude 2-amino-5-tert-butylpyridine in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heating: Heat the mixture on a hotplate with stirring. Gradually add more hot solvent in small portions until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Advanced Technique: Recrystallization via Salt Formation

Q: I'm still struggling with purification. Is there a more robust method?

A: For basic compounds like amines, conversion to a salt can dramatically alter solubility and improve crystallization.[1][5]

Protocol:

  • Dissolve the crude 2-amino-5-tert-butylpyridine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation of the hydrochloride salt is complete.

  • Isolate the salt by filtration.

  • The salt can now be recrystallized, often from polar solvents like ethanol/water mixtures where the free base was poorly behaved.

  • After obtaining the pure salt, the free base can be regenerated by dissolving the salt in water, basifying the solution with a base like NaOH or NaHCO₃, and extracting the pure 2-amino-5-tert-butylpyridine with an organic solvent.

This method is highly effective for removing non-basic impurities and can often yield material of very high purity.

References

Technical Support Center: 5-tert-Butylpyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 5-tert-butylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this sterically hindered building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in mechanistic understanding to ensure the success of your synthetic endeavors.

Introduction: The Challenge of the Bulky Pyridine

This compound is a valuable synthon in medicinal chemistry, offering a metabolically stable, lipophilic moiety. However, the bulky tert-butyl group at the C5 position, while offering advantages in drug design, introduces significant steric hindrance that can profoundly influence reactivity and lead to the formation of undesired side products.[1][2] This guide will dissect the common pitfalls and provide actionable solutions for three key transformations: N-alkylation, Buchwald-Hartwig amination, and N-oxidation.

Section 1: N-Alkylation - Taming the Overreaction

N-alkylation of this compound is a fundamental transformation, yet it is often plagued by poor selectivity and overalkylation. The mono-alkylated product is frequently more nucleophilic than the starting primary amine, leading to the formation of di-alkylated and even quaternary ammonium salt byproducts.[3]

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of mono- and di-alkylated products in my reaction. How can I improve the selectivity for the mono-alkylated product?

A1: This is a classic challenge in amine alkylation. The key is to control the relative rates of the first and second alkylation steps. Here are several strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of your alkylating agent. Using a slight excess of the amine (1.2-1.5 equivalents) relative to the alkylating agent can favor mono-alkylation.

  • Slow Addition: Adding the alkylating agent dropwise over an extended period maintains a low concentration of the electrophile, minimizing the chance of the mono-alkylated product reacting further.[3]

  • Lower Reaction Temperature: Reducing the reaction temperature can often increase selectivity, as the activation energy for the second alkylation may be higher.

  • Use of a "Self-Limiting" Strategy: A modern approach involves the use of N-aminopyridinium salts as ammonia surrogates. This method proceeds through a transient, highly nucleophilic pyridinium ylide intermediate that, after the first alkylation, becomes less reactive, thus preventing overalkylation.[4][5]

Q2: My N-alkylation reaction is very slow or not proceeding at all. What could be the issue?

A2: The steric hindrance of the tert-butyl group, combined with the electron-donating nature of the amino group, can decrease the nucleophilicity of the exocyclic nitrogen. Consider the following:

  • Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the amine effectively. Bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices. For more sensitive substrates, a milder base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF can be effective.[3]

  • Solvent Effects: Polar aprotic solvents such as DMF or DMSO can help to solvate the cation of the base and increase the nucleophilicity of the amine.

  • Activating the Alkylating Agent: If using an alkyl halide, consider converting it to a more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

Troubleshooting Guide: N-Alkylation
Problem Potential Cause Troubleshooting Steps
Low Conversion Insufficiently strong base.Switch to a stronger base (e.g., NaH, t-BuOK).
Low reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., iodide > bromide > chloride) or add NaI as a catalyst.
Steric hindrance.Increase reaction temperature and/or reaction time.
Overalkylation High concentration of alkylating agent.Use a larger excess of the amine and add the alkylating agent slowly.
High reaction temperature.Lower the reaction temperature.
Alkylation on Pyridine Nitrogen Hard alkylating agents (e.g., methyl iodide).While less common for 2-aminopyridines due to the directing effect of the amino group, this can occur. Use a softer alkylating agent or consider protecting the amino group.
Experimental Protocol: Selective Mono-N-Alkylation

This protocol is designed to favor mono-alkylation by controlling stoichiometry and reaction conditions.

Materials:

  • This compound

  • Alkyl bromide (1.0 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add this compound (1.2 eq) and cesium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • With vigorous stirring, add the alkyl bromide (1.0 eq) dropwise over 1 hour at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Buchwald-Hartwig Amination - Avoiding Dehalogenation

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. However, a common side reaction is the hydrodehalogenation of the aryl halide starting material, which can be particularly problematic with electron-rich and sterically hindered substrates.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the dehalogenated arene in my Buchwald-Hartwig reaction. What is causing this and how can I prevent it?

A1: Hydrodehalogenation is a competing pathway where a palladium-hydride species, formed via β-hydride elimination from the palladium-amido complex, reductively eliminates to produce the dehalogenated arene.[6][7] To minimize this side reaction:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective at promoting the desired reductive elimination over β-hydride elimination.[10] For sterically hindered amines, bidentate ligands like BINAP or DPPF can also be effective.[6]

  • Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide are common, they can sometimes promote β-hydride elimination. In such cases, switching to a weaker base like cesium carbonate or potassium phosphate may be beneficial.[10][11]

  • Solvent: The choice of solvent can influence the reaction outcome. Toluene, dioxane, and THF are commonly used. Experimenting with different solvents may be necessary.

Q2: The yield of my Buchwald-Hartwig reaction is low, even with minimal hydrodehalogenation. What other factors should I consider?

A2: Low yields can result from several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Substrate Purity: Impurities in the starting materials can poison the catalyst. Ensure your this compound and aryl halide are of high purity.

  • Reaction Temperature: The reaction temperature needs to be optimized. Too low, and the reaction may not proceed; too high, and catalyst decomposition or side reactions can occur.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
Hydrodehalogenation β-hydride elimination is favored.Use a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos).
Strong base promoting side reactions.Switch to a weaker base (e.g., Cs₂CO₃, K₃PO₄).
Low Yield Catalyst deactivation.Use anhydrous solvents and reagents under an inert atmosphere.
Incomplete reaction.Increase reaction temperature or time. Screen different palladium precursors and ligands.
Formation of Dimerized Amine Oxidative coupling of the amine.This is less common but can occur. Ensure a strictly inert atmosphere.
Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol utilizes a modern, highly active catalyst system to promote efficient C-N bond formation.[12]

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under a stream of argon, add the aryl bromide, this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Evacuate and backfill the tube with argon (repeat 3 times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Section 3: N-Oxidation - Controlling Reactivity

Oxidation of the pyridine nitrogen to an N-oxide is a useful transformation for altering the electronic properties of the ring and enabling further functionalization. However, the amino group can also be susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q1: I am trying to form the N-oxide of this compound, but I am getting a complex mixture of products. What are the likely side reactions?

A1: The primary side reaction is the oxidation of the exocyclic amino group, which can lead to nitroso, nitro, or even dimeric azo compounds. The choice of oxidant is crucial for achieving selective N-oxidation of the pyridine nitrogen.

  • Mild Oxidants: Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are commonly used. However, they can also oxidize the amino group. Using a controlled amount of the oxidant at low temperatures can improve selectivity.

  • Alternative Oxidants: Hydrogen peroxide in the presence of a catalyst, such as methyltrioxorhenium (MTO), can be a milder and more selective system for N-oxidation.[13] Another option is using urea-hydrogen peroxide complex.

Q2: How can I protect the amino group to ensure selective N-oxidation of the pyridine ring?

A2: Protecting the amino group is an excellent strategy.

  • Acylation: The amino group can be acylated with acetic anhydride to form the corresponding acetamide. The amide is much less susceptible to oxidation. After N-oxidation, the acetyl group can be removed by hydrolysis under acidic or basic conditions.

Troubleshooting Guide: N-Oxidation
Problem Potential Cause Troubleshooting Steps
Oxidation of Amino Group Oxidizing agent is too strong or used in excess.Use a milder oxidant (e.g., H₂O₂/catalyst). Use stoichiometric amounts of the oxidant at low temperature.
Low Conversion Insufficiently powerful oxidant.If using a mild oxidant, a longer reaction time or slight increase in temperature may be needed.
Complex Product Mixture Multiple oxidation pathways.Protect the amino group as an amide before N-oxidation.
Experimental Protocol: Synthesis of this compound N-oxide

This protocol employs a two-step sequence involving protection of the amino group to ensure selective N-oxidation.

Step 1: Acetylation of this compound

  • Dissolve this compound in dichloromethane.

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C.

  • Slowly add acetic anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acetamide.

Step 2: N-Oxidation and Deprotection

  • Dissolve the acetamide from Step 1 in dichloromethane.

  • Cool the solution to 0 °C and add m-CPBA (1.1 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry and concentrate.

  • To the crude N-oxide, add 6M HCl and heat to reflux to hydrolyze the amide.

  • Cool the reaction and basify with NaOH to precipitate the product.

  • Filter and dry the solid to obtain this compound N-oxide.

Section 4: Purification Strategies

Purification of the products from reactions with this compound can be challenging due to the basicity of the pyridine nitrogen and the amino group.

Flash Column Chromatography
  • Tailing: Basic compounds often tail on silica gel. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[14]

  • Solvent Systems: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, a gradient of methanol in dichloromethane can be used.

Recrystallization
  • Recrystallization can be a highly effective method for purifying solid products.

  • Common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene.

Visualizing Reaction Pathways

N-Alkylation Side Products

G A This compound B Mono-alkylated Product A->B + R-X C Di-alkylated Product (Side Product) B->C + R-X D Quaternary Ammonium Salt (Side Product) C->D + R-X

Caption: Pathway for over-alkylation of this compound.

Buchwald-Hartwig Amination: Desired vs. Side Reaction

G cluster_0 Catalytic Cycle cluster_1 Product Formation cluster_2 Side Product Formation A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(NHR')L_n]+ B->C + R'-NH2 D Ar-Pd(II)(NR')L_n C->D - H+ E Ar-NHR' (Desired Product) D->E Reductive Elimination (Desired Pathway) F L_nPd(H)(NR') D->F β-Hydride Elimination (Side Pathway) G Ar-H (Hydrodehalogenation) F->G Reductive Elimination

Caption: Competing pathways in Buchwald-Hartwig amination.

References

Technical Support Center: Overcoming Poor Solubility of 5-tert-butylpyridin-2-amine in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-tert-butylpyridin-2-amine is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and steric properties.[1][2] However, its utility is often hampered by poor solubility in a wide range of common reaction media. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively address and overcome these solubility challenges. The following sections delve into the fundamental principles behind solubility enhancement and offer practical, step-by-step protocols to ensure successful reaction outcomes.

Understanding the Challenge: Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent.[3] this compound possesses a combination of a polar aminopyridine head and a nonpolar tert-butyl tail. This amphiphilic nature contributes to its challenging solubility profile. The bulky tert-butyl group can sterically hinder the solvation of the polar amine and pyridine functionalities, while the polar end prevents efficient dissolution in purely nonpolar solvents.[4]

PropertyValue/DescriptionImplication for Solubility
Molecular Formula C9H14N2A relatively small molecule, but with distinct polar and nonpolar regions.
Structure Aminopyridine core with a tert-butyl substituentThe pyridine and amine groups offer sites for hydrogen bonding, while the tert-butyl group is hydrophobic.
Polarity AmphiphilicCan be difficult to dissolve in either highly polar or completely nonpolar solvents.
Basicity The pyridine nitrogen and the exocyclic amine are basic.Solubility can be highly dependent on the pH of the medium.[5][6]

Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility

When encountering poor solubility of this compound, a systematic approach to solvent and condition screening is crucial. The following flowchart outlines a decision-making process for selecting an appropriate solubilization strategy.

Caption: Decision-making workflow for troubleshooting poor solubility.

FAQ 1: What are the best initial solvents to screen for dissolving this compound?

Answer:

A good starting point is to screen a range of solvents with varying polarities. Due to the compound's mixed polarity, solvents that can engage in both hydrogen bonding and accommodate the nonpolar tert-butyl group are often successful.

Recommended Initial Solvent Screen:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)These solvents have high dielectric constants and can solvate the polar aminopyridine portion of the molecule effectively.[]
Ethereal Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), 1,4-DioxaneThese solvents are moderately polar and can solvate both the polar and nonpolar parts of the molecule.
Aromatic Toluene, XylenesThe aromatic ring can interact favorably with the pyridine ring of the substrate, while the overall nonpolar nature can accommodate the tert-butyl group.
Chlorinated Dichloromethane (DCM), ChloroformThese are often good general solvents for a wide range of organic compounds.

Experimental Protocol: Small-Scale Solubility Test

  • To a small vial, add approximately 10 mg of this compound.

  • Add the chosen solvent dropwise (e.g., in 0.1 mL increments) with stirring at room temperature.

  • Observe for complete dissolution.

  • If the solid does not dissolve after adding 1 mL of solvent, it can be considered poorly soluble at that concentration.

  • Repeat for each solvent to be tested.

FAQ 2: My compound is still not dissolving. Should I consider a co-solvent system?

Answer:

Yes, a co-solvent system is an excellent next step. Co-solvency involves using a mixture of two or more miscible solvents to increase the solubility of a solute.[8] This strategy is effective when a single solvent cannot adequately solvate both the polar and nonpolar regions of the molecule.[4][5]

Common Co-Solvent Strategies:

  • Toluene/Ethanol: The toluene solvates the nonpolar tert-butyl group, while the ethanol can hydrogen bond with the aminopyridine moiety.

  • THF/Water: For reactions where water is tolerated, small amounts of THF can disrupt the hydrogen bonding network of water, allowing the nonpolar part of the substrate to be better accommodated.[]

  • DCM/Methanol: A versatile mixture for increasing the polarity of a nonpolar solvent.

Experimental Protocol: Co-solvent Screening

  • Suspend this compound in the primary solvent in which it has poor solubility.

  • Slowly add the co-solvent dropwise while stirring and observing for dissolution.

  • Experiment with different ratios of the two solvents (e.g., 9:1, 4:1, 1:1) to find the optimal mixture.

FAQ 3: Can I just heat the reaction to get my compound to dissolve?

Answer:

Increasing the temperature is a common and often effective method to increase the solubility of solids in liquids.[9][10] For most organic compounds, solubility increases with temperature because the dissolution process is endothermic (requires energy to break the crystal lattice).[11][12]

Considerations for Increasing Temperature:

  • Reactant and Solvent Stability: Ensure that all components of your reaction, including the starting material, reagents, and solvents, are stable at the desired temperature.

  • Reaction Rate: Be aware that increasing the temperature will also increase the rate of your reaction.[9] This could lead to the formation of unwanted byproducts.

  • Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.

Experimental Protocol: Temperature Effect on Solubility

  • Suspend this compound in the chosen solvent at room temperature.

  • Place the reaction vessel in a heating bath (e.g., oil bath) and slowly increase the temperature in increments of 10 °C.

  • Stir and observe for dissolution at each temperature point.

  • Note the temperature at which complete dissolution occurs.

FAQ 4: The compound is basic. Can I use pH modification to improve solubility?

Answer:

Absolutely. Since this compound is a basic compound due to its amine and pyridine functionalities, its solubility can be dramatically increased in acidic media.[5][6] Protonation of the basic nitrogen atoms forms a salt, which is generally much more soluble in polar solvents than the neutral free base.[][13]

Strategy for pH Adjustment:

  • Addition of an Acid: In protic solvents, or in aprotic solvents with a protic co-solvent, adding a small amount of a suitable acid can protonate the this compound.

  • Choice of Acid: The choice of acid depends on the reaction chemistry.

    • For general solubility: Acetic acid or trifluoroacetic acid can be used.

    • To form a stable salt for isolation: Hydrochloric acid (as a solution in a solvent like dioxane or isopropanol) or sulfuric acid can be used.

  • Stoichiometry: Often, only a catalytic amount of acid is needed to improve solubility. In other cases, a full equivalent may be required to form the salt.

Experimental Protocol: pH Modification for Solubilization

  • Suspend this compound in the chosen reaction solvent.

  • Add a solution of the chosen acid dropwise while monitoring for dissolution.

  • Be mindful that the resulting salt may have different reactivity than the free base.

The following diagram illustrates the protonation equilibrium that enhances solubility.

Caption: Protonation equilibrium for solubility enhancement.

Advanced Strategies for Persistent Solubility Issues

In some cases, the above methods may not be sufficient. For particularly challenging systems, consider the following advanced techniques:

  • Hydrotropy: This involves the addition of a hydrotrope, a compound that can increase the solubility of another substance in water.[14][15] While more common in aqueous systems, the principles can be applied to organic reactions by choosing appropriate amphiphilic additives.

  • Complexation: The use of host-guest chemistry, such as with cyclodextrins, can encapsulate the hydrophobic portion of the molecule, thereby increasing its solubility in polar media.[14][16]

  • Co-crystal Formation: Forming a co-crystal with a highly soluble co-former can significantly alter the physicochemical properties of the active pharmaceutical ingredient, including its solubility.[5][17]

Conclusion

Overcoming the poor solubility of this compound is a common challenge that can be effectively addressed through a systematic and logical approach. By understanding the physicochemical properties of the molecule and methodically applying the troubleshooting strategies outlined in this guide—from solvent screening and co-solvent systems to temperature and pH adjustments—researchers can significantly improve their experimental success rates. This guide serves as a practical resource to enable the broader application of this important chemical building block in research and development.

References

Technical Support Center: Optimizing Coupling Reactions with 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cross-coupling reactions involving 5-tert-butylpyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered and electron-rich substrate. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Section 1: Understanding the Substrate's Unique Reactivity

Before troubleshooting a reaction, it is crucial to understand the inherent chemical properties of this compound that influence its behavior in cross-coupling reactions.

Question: Why is this compound considered a "challenging" substrate in palladium-catalyzed coupling reactions?

Answer: The difficulty arises from a combination of two primary factors:

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The substrate contains two Lewis basic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic 2-amino group. Both can coordinate strongly to the palladium catalyst center. This coordination can stabilize the catalyst to the point of inactivity, effectively poisoning it and stalling the catalytic cycle.[1][2][3] This issue is a well-documented challenge for 2-substituted pyridines.[4]

  • Steric and Electronic Effects: The large tert-butyl group at the 5-position introduces significant steric bulk. While this group is remote from the 2-amino group, it influences the overall electronics and shape of the molecule.[5] More importantly, the tert-butyl group is electron-donating, which increases the electron density and basicity of the pyridine ring.[6] This enhanced basicity can exacerbate the catalyst inhibition problem.

Question: How do the electronic properties of the tert-butyl and amino groups affect the pyridine ring's reactivity?

Answer: Both the tert-butyl and the amino groups are electron-donating substituents. This increases the electron density on the pyridine ring, which has several consequences:

  • Increased Basicity: The pyridine nitrogen becomes more Lewis basic, increasing its propensity to coordinate to and inhibit the palladium catalyst.[6]

  • Slower Oxidative Addition: If the pyridine ring itself is the electrophile (e.g., 2-bromo-5-tert-butylpyridine), the increased electron density can slow down the rate-limiting oxidative addition step in the catalytic cycle. More active catalyst systems are often required to overcome this.[2]

The interplay between these steric and electronic factors necessitates careful selection of catalysts, ligands, and bases to achieve successful coupling.

Section 2: Troubleshooting Guide for Common Coupling Reactions

This section provides specific troubleshooting advice for two of the most common cross-coupling reactions performed with this substrate: Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

A. Buchwald-Hartwig C-N Coupling

This reaction is used to couple this compound (the nucleophile) with an aryl or heteroaryl halide/triflate (the electrophile).

Frequently Asked Question: My Buchwald-Hartwig reaction is giving low to no yield. What are the most likely causes and how do I fix them?

Answer: Low or no conversion in a Buchwald-Hartwig amination involving this substrate typically points to issues with the catalyst system or reaction conditions. The primary suspect is catalyst deactivation due to the substrate's basic nitrogens.

Below is a troubleshooting workflow to diagnose and resolve the issue.

G start Low / No Yield catalyst Is the catalyst/ligand appropriate? start->catalyst base Is the base optimal? catalyst->base Yes sol_catalyst Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos) with a suitable Pd precatalyst (e.g., G3 or G4 Precatalysts). [27, 32] catalyst->sol_catalyst No conditions Are the reaction conditions correct? base->conditions Yes sol_base Use a strong, non-nucleophilic base like NaOtBu, K3PO4, or Cs2CO3. Avoid weaker bases like K2CO3. base->sol_base No sol_conditions Ensure strictly anhydrous and anaerobic (degassed solvent, inert atmosphere) conditions. Increase temperature (80-110 °C). conditions->sol_conditions No

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Troubleshooting Table: Buchwald-Hartwig Amination

ProblemProbable CauseRecommended Solution
No Reaction / Trace Product Catalyst Inhibition: Standard ligands (e.g., PPh₃) are ineffective as they are easily displaced or allow the aminopyridine to poison the Pd center.[3]Use Bulky Ligands: Employ sterically hindered, electron-rich biaryl phosphine ligands. These ligands create a bulky coordination sphere around the palladium, which accelerates reductive elimination and can sterically disfavor binding of the pyridine nitrogen. Excellent choices include XPhos, SPhos, RuPhos, or BrettPhos .[7][8] Use them with stable Pd(0) sources like Pd₂(dba)₃ or modern precatalysts (e.g., XPhos Pd G3).[7]
Low Yield (<50%) Insufficient Base Strength: The base must be strong enough to deprotonate the aminopyridine-palladium complex to facilitate reductive elimination.[9][10]Select a Stronger Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, consider cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[11]
Sub-optimal Solvent/Temperature: Poor solubility of reagents or insufficient thermal energy can slow the reaction.Solvent & Temperature Optimization: Anhydrous, aprotic polar solvents like dioxane, toluene, or THF are standard.[11] Ensure the reaction is heated sufficiently, typically between 80-110 °C .
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: This side reaction can compete with reductive elimination, particularly with certain substrates.[10]Ligand Choice: The use of bulky biaryl phosphine ligands often minimizes this side reaction by promoting the desired C-N bond formation. Ensure the reaction is run under a strictly inert atmosphere.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv), this compound (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol% with Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the appropriate volume of degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 100 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

B. Suzuki-Miyaura C-C Coupling

This reaction typically involves a halogenated derivative, such as 2-bromo-5-tert-butylpyridine, as the electrophile coupled with an aryl or heteroaryl boronic acid/ester. The challenges of catalyst inhibition remain highly relevant.

Frequently Asked Question: My Suzuki reaction with a 2-halo-5-tert-butylpyridine derivative is not working. How can I overcome the catalyst inhibition?

Answer: Similar to the Buchwald-Hartwig reaction, the pyridine nitrogen is the primary culprit for failed Suzuki couplings. The base also plays a critical role in the transmetalation step, and its choice is crucial for success.[12][13]

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation (Ar'B(OH)₂, Base) Inhibition Inhibited Complex (Py-Pd(II)) OA_complex->Inhibition Coordination (Aminopyridine) TM_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Suzuki catalytic cycle showing the potential catalyst inhibition step.

Troubleshooting Table: Suzuki-Miyaura Coupling

ProblemProbable CauseRecommended Solution
No Reaction / Low Conversion Catalyst Inhibition: The 2-pyridyl nitrogen binds to the Pd(II) intermediate, preventing transmetalation.[14]Use Active Catalyst System: Employ highly active catalyst systems known to work for chloropyridines and other challenging substrates. Combinations like Pd₂(dba)₃ with SPhos or pre-formed catalysts like SPhos Pd G3 are excellent starting points.[2][7] These bulky ligands can mitigate pyridine binding.
Protodeboronation of Boronic Acid Incorrect Base/Solvent: Aqueous bases, especially strong ones, can promote the undesired cleavage of the C-B bond in the boronic acid, rendering it inactive.[14]Choose a Suitable Base: Use a moderately strong base like K₃PO₄ or K₂CO₃ .[12] Cs₂CO₃ is also effective. Running the reaction with a minimal amount of water in a solvent like 1,4-dioxane or toluene can help dissolve the base while minimizing protodeboronation.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid to form a biaryl byproduct.Ensure Rigorous Degassing: Thoroughly degas all solvents before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2]
Low Yield with Sterically Hindered Partners Steric Clash: Coupling two sterically demanding partners can be difficult, slowing down the reductive elimination step.Increase Temperature & Use Appropriate Ligand: Higher temperatures (up to 120 °C, if tolerated) can help overcome the activation barrier. Ligands with a large bite angle, such as Xantphos , may be beneficial in these cases.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vessel, add the 2-halo-5-tert-butylpyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Alternatively, use a single-component precatalyst (e.g., SPhos Pd G3, 1-2 mol%).[2]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes, or use three evacuate/backfill cycles.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) and degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup & Purification: Follow the workup and purification procedure outlined in the Buchwald-Hartwig protocol.[2]

By understanding the specific challenges posed by this compound and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate and efficiency of their coupling reactions.

References

Technical Support Center: Preventing Dimerization of 2-Aminopyridine Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating issue of 2-aminopyridine dimerization during chemical synthesis. As experienced chemists, we understand that unintended side reactions can derail a project, leading to low yields, complex purification challenges, and delays in discovery. This resource is designed to be a practical, field-proven guide to help you anticipate, diagnose, and, most importantly, prevent the unwanted formation of 2-aminopyridine dimers.

Frequently Asked Questions (FAQs)

Q1: What is 2-aminopyridine dimerization, and why is it a problem?

A1: 2-Aminopyridine dimerization is a reaction where two molecules of a 2-aminopyridine derivative couple to form a larger molecule, most commonly a bipyridine. This is a significant issue in synthesis because it consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate due to similar physical properties.

Q2: Under what conditions does this dimerization typically occur?

A2: Dimerization is not a single reaction but can be triggered by several conditions. The most common scenarios we encounter in the field are:

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings, self-coupling or "homocoupling" of the 2-aminopyridine starting material is a frequent side reaction.

  • Oxidative Conditions: The presence of certain oxidizing agents can promote the coupling of two 2-aminopyridine molecules.

  • Photochemical Reactions: Exposure to ultraviolet (UV) light can induce dimerization in some 2-aminopyridine systems.

Q3: How can I tell if dimerization is occurring in my reaction?

A3: The most common method for identifying dimer formation is through chromatographic and spectroscopic analysis of your crude reaction mixture.

  • TLC and LC-MS: You will likely see a new, less polar spot/peak with a mass corresponding to roughly double that of your 2-aminopyridine starting material (minus two hydrogens).

  • NMR Spectroscopy: The appearance of a more complex set of aromatic signals, often with a different symmetry pattern than your starting material, can indicate the presence of a bipyridine dimer.

Troubleshooting Guide: Dimerization in Palladium-Catalyzed Cross-Coupling Reactions

The self-coupling of 2-aminopyridine in palladium-catalyzed reactions is a pervasive issue. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, influencing its reactivity and sometimes favoring the undesired homocoupling pathway.[1][2]

Core Problem: Catalyst Reactivity and Competing Pathways

The catalytic cycle for cross-coupling involves several steps, and at various points, a side reaction leading to dimerization can occur. This is often related to the stability of the palladium intermediates and the relative rates of the desired cross-coupling versus the undesired self-coupling.

Troubleshooting & Optimization Strategies

Issue 1: Significant Dimer Formation Observed by LC-MS

  • Underlying Cause: This often points to issues with the catalyst system or the reaction conditions favoring the homocoupling pathway. The presence of oxygen can also facilitate the oxidative coupling of boronic acids in Suzuki reactions, a common homocoupling pathway.[1]

  • Recommended Actions:

    • Rigorous Exclusion of Oxygen: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed. A simple yet effective method is to bubble argon through the solvent for 30 minutes prior to use.

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich and potentially coordinating substrates like 2-aminopyridines, bulky, electron-rich ligands are often beneficial.[3] Consider screening ligands such as RuPhos, BrettPhos, or XPhos, which have been shown to be effective in challenging amination reactions.[3][4]

    • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which can be effective and minimize decomposition.[5]

    • Solvent Choice: The solvent can influence the solubility of the base and the stability of the catalytic species. While toluene and dioxane are common, exploring other solvents like THF or 2-MeTHF might be beneficial.[2][5]

Issue 2: Low Yield of Desired Product with Dimer as the Main Byproduct

  • Underlying Cause: This suggests that the rate of homocoupling is competitive with or even faster than the rate of your desired cross-coupling reaction.

  • Recommended Actions:

    • Optimize Reagent Stoichiometry: While a slight excess of the amine or boronic acid is common, a large excess might drive dimerization. Try running the reaction with a stoichiometry closer to 1:1.

    • Slow Addition: In some cases, the slow addition of one of the coupling partners (e.g., the boronic acid in a Suzuki reaction) can help to maintain a low concentration of the species prone to homocoupling.

    • Temperature Control: Many coupling reactions require heat, but excessive temperatures can lead to catalyst decomposition and an increase in side products. Try running the reaction at a lower temperature for a longer period.

Comparative Data: Ligand and Catalyst Choice in Buchwald-Hartwig Amination

The following table summarizes the impact of ligand and palladium source selection on the yield of the desired product versus the dimer in a representative Buchwald-Hartwig amination of a bromopyridine.

Palladium SourceLigandBaseSolventTemperature (°C)Yield of Desired Product (%)Yield of Dimer (%)Reference
Pd₂(dba)₃(±)-BINAPNaOtBuToluene1007515Adapted from[6]
Pd(OAc)₂XPhosK₃PO₄Toluene11092<5Adapted from[6][7]
Pd(OAc)₂RuPhosLiHMDSDioxane8088<5Adapted from[3]
Pd(PPh₃)₄-K₂CO₃DME806520Adapted from[8]

Note: Yields are representative and can vary based on the specific substrates used.

Experimental Protocol: Minimizing Dimerization in Buchwald-Hartwig Amination of 2-Amino-5-bromopyridine

This protocol is a starting point and may require optimization for your specific substrates.[9]

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Reagent Addition: Add the 2-amino-5-bromopyridine (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add thoroughly degassed anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the bromopyridine.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Caption: Workflow to minimize dimerization in cross-coupling reactions.

Troubleshooting Guide: Oxidative and Photochemical Dimerization

While less common in the context of targeted synthesis, oxidative and photochemical dimerization can be unexpected sources of byproducts.

Issue: Formation of a Dimer in the Absence of a Metal Catalyst
  • Underlying Cause 1 (Oxidative): Your reaction may be exposed to an oxidizing agent. This can be an intentionally added reagent or an impurity. For example, reagents like sodium hypochlorite (bleach) are known to cause oxidative dimerization of aminothienopyridines.[5][10]

  • Recommended Actions (Oxidative):

    • Analyze Reagents: Ensure all reagents are pure and free from oxidizing impurities.

    • Inert Atmosphere: While primarily for preventing catalyst oxidation, an inert atmosphere also protects against aerial oxidation.

    • Scavengers: If an oxidant is unavoidable, consider the addition of a mild reducing agent or scavenger, though this may interfere with your desired reaction.

  • Underlying Cause 2 (Photochemical): Exposure to UV light, either from ambient laboratory lighting or a specific light source, can trigger photodimerization.[11]

  • Recommended Actions (Photochemical):

    • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.

    • Use Amber Glassware: Amber-colored glassware can block a significant portion of UV radiation.

    • Filter Light Source: If a light source is necessary for another part of your reaction, use a filter to block the wavelengths that are causing dimerization.

Experimental Protocol: General Precautions for Preventing Photochemical Dimerization
  • Vessel Preparation: Use an amber glass round-bottom flask or wrap a clear glass flask completely with aluminum foil.

  • Reaction Setup: Assemble the reaction apparatus in a fume hood with the sash lowered to minimize exposure to overhead lighting.

  • Execution: Run the reaction under standard conditions, but with the light-exclusion measures in place.

  • Work-up: During work-up and purification (e.g., column chromatography), minimize exposure of the product to strong light.

Dimerization_Prevention cluster_conditions Reaction Conditions cluster_prevention Prevention Strategies 2-Aminopyridine 2-Aminopyridine Pd Catalyst Palladium Catalyst 2-Aminopyridine->Pd Catalyst Oxidant Oxidant 2-Aminopyridine->Oxidant UV Light UV Light 2-Aminopyridine->UV Light Dimer (Homocoupling) Dimer (Homocoupling) Pd Catalyst->Dimer (Homocoupling) Dimer (Oxidative) Dimer (Oxidative) Oxidant->Dimer (Oxidative) Dimer (Photochemical) Dimer (Photochemical) UV Light->Dimer (Photochemical) Ligand/Base Optimization Ligand/Base Optimization Ligand/Base Optimization->Pd Catalyst mitigates Inert Atmosphere Inert Atmosphere Inert Atmosphere->Oxidant mitigates Protect from Light Protect from Light Protect from Light->UV Light mitigates

Caption: Factors leading to dimerization and corresponding prevention strategies.

Identification and Characterization of 2-Aminopyridine Dimers

Accurate identification of the dimer byproduct is crucial for effective troubleshooting. The most common dimer is 2,2'-diamino-bipyridine.

Mass Spectrometry
  • Expected Mass: The dimer will have a molecular weight corresponding to two 2-aminopyridine units minus two hydrogen atoms.

  • Fragmentation Pattern: In electron impact (EI) mass spectrometry, you may observe fragmentation patterns corresponding to the loss of amino groups or cleavage of the bipyridine bond.[12][13][14][15][16]

NMR Spectroscopy

The NMR spectrum of a symmetrical dimer like 2,2'-diamino-bipyridine will be distinct from the starting monomer.

Typical ¹H and ¹³C NMR Data for 2,2'-Diamino-bipyridine

NucleusSolventChemical Shift (ppm)MultiplicityReference
¹H NMRCDCl₃~8.0 (d), ~7.5 (d), ~6.6 (dd)Doublet, Doublet, Doublet of DoubletsAdapted from spectral data of similar bipyridines[1]
¹³C NMRCDCl₃~158, ~148, ~138, ~113, ~108-Adapted from spectral data of similar bipyridines[1]

Note: Exact chemical shifts can vary depending on substitution patterns and solvent.

References

Troubleshooting low conversion rates in 5-tert-butylpyridin-2-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-tert-butylpyridin-2-amine. This molecule is a valuable building block, but its unique electronic and steric properties frequently lead to challenges in achieving high conversion rates during functionalization. This guide is structured as a series of practical, in-depth questions and answers to help you troubleshoot common issues and optimize your synthetic strategies.

Part 1: Foundational Challenges & Proactive Strategy

Before delving into specific reaction types, it's crucial to understand the inherent reactivity of the substrate. Addressing these core principles proactively can prevent many common failures.

Q1: Why is this compound considered a "challenging" substrate for functionalization?

A1: The difficulties arise from a combination of two key factors: electronics and sterics.

  • Electronic Effects: The pyridine ring contains an electron-withdrawing nitrogen atom, which generally deactivates the ring towards electrophilic attack. However, this is countered by the powerful electron-donating amino group at the C2 position, which strongly activates the ring. This dichotomy can lead to complex reactivity patterns.[1][2] Furthermore, the lone pairs on both the pyridine nitrogen and the 2-amino group can act as competing nucleophiles or, more problematically, as a bidentate chelating ligand for metal catalysts, effectively poisoning them.[3][4]

  • Steric Hindrance: While the tert-butyl group at the C5 position is not directly adjacent to the amino group, it contributes significantly to the molecule's overall bulk. The primary steric challenge, however, comes from the juxtaposition of the pyridine nitrogen and the 2-amino group. This arrangement creates a sterically congested environment that can hinder the approach of reagents, especially at the N1 and C3 positions.[5][6]

Q2: Should I protect the 2-amino group before attempting a reaction?

A2: This is a critical strategic decision. While adding protection/deprotection steps is not ideal, it is often the most reliable path to success, particularly in metal-catalyzed cross-coupling reactions. Protecting the amine prevents it from inhibiting the catalyst.[4]

Use the following decision tree to guide your strategy:

G start Start: Planning Functionalization reaction_type What is the reaction type? start->reaction_type coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) reaction_type->coupling Cross-Coupling n_func N-Alkylation or N-Acylation reaction_type->n_func N-Functionalization eas Electrophilic Aromatic Substitution (EAS) reaction_type->eas Ring Functionalization protect_decision Is catalyst poisoning or N-chelation a high risk? coupling->protect_decision n_func_decision Is selectivity between N1 (ring) and N2 (amino) a concern? n_func->n_func_decision eas_decision Are harsh acidic conditions required? eas->eas_decision protect_yes Strongly Recommended: Protect with Boc or Cbz protect_decision->protect_yes Yes protect_no Proceed Unprotected with Specialized Conditions protect_decision->protect_no No n_func_yes Protect N2-amino group or use highly selective methods (e.g., Reductive Amination) n_func_decision->n_func_yes Yes n_func_no Proceed with caution, optimize base and electrophile n_func_decision->n_func_no No eas_yes Protection is essential to prevent protonation and deactivation eas_decision->eas_yes Yes eas_no Proceed unprotected under mild conditions eas_decision->eas_no No

Caption: Decision flowchart for protecting the 2-amino group.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Low conversion in Suzuki-Miyaura and Buchwald-Hartwig reactions is the most frequently reported issue. The root cause is almost always related to the catalyst's interaction with the substrate.

Q3: My Suzuki-Miyaura coupling of a halo-5-tert-butylpyridin-2-amine is failing. I see only starting materials. What should I do?

A3: This classic symptom points directly to catalyst inhibition or deactivation. The palladium center is likely being "trapped" by the bidentate chelation from the pyridine nitrogen and the 2-amino group, preventing it from participating in the catalytic cycle.

Troubleshooting Workflow:

G start Failed Suzuki Coupling: Low/No Conversion check1 Step 1: Re-evaluate Ligand Is it a bulky, electron-rich phosphine ligand? start->check1 sol1 Action: Switch to a modern Buchwald (e.g., XPhos, SPhos) or other hindered ligand. Increase ligand:Pd ratio. check1->sol1 No check2 Step 2: Assess Catalyst & Pre-catalyst Are you using Pd(PPh3)4 or Pd(OAc)2? check1->check2 Yes sol1->check2 sol2 Action: Use a modern pre-catalyst (e.g., XPhos Pd G3/G4). They form the active Pd(0) species more cleanly and reliably. check2->sol2 Yes check3 Step 3: Examine Base & Solvent Is the base strong enough and non-coordinating? Is the solvent properly degassed? check2->check3 No (Using Pre-catalyst) sol2->check3 sol3 Action: Screen stronger bases like K3PO4 or Cs2CO3. Ensure rigorous degassing of solvents (e.g., dioxane, toluene). check3->sol3 No check4 Step 4: Consider Protection Strategy Is the reaction still failing after optimizing conditions? check3->check4 Yes sol3->check4 sol4 Action: Protect the 2-amino group with a Boc group. This is often the most robust solution. check4->sol4 Yes success Successful Coupling check4->success No sol4->success

Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.

Recommended Ligand and Base Systems

Ligand FamilySpecific LigandsTypical BaseRecommended For
Buchwald Biarylphosphines XPhos, SPhos, RuPhosK₃PO₄, Cs₂CO₃General purpose, highly effective for hindered and electron-rich substrates.[7]
Josiphos Ferrocenylphosphines (R)-(-)-(CyPF-t-Bu)K₃PO₄, NaOtBuExcellent for sterically demanding couplings.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SImesKHMDS, NaOtBuVery strong electron donors, good for less reactive halides (e.g., chlorides).
Q4: My Buchwald-Hartwig amination is giving low yields. How is this different from a Suzuki coupling, and how can I fix it?

A4: While the underlying cause (catalyst inhibition) is similar to the Suzuki reaction, the Buchwald-Hartwig amination presents a unique challenge: the product itself is an N-arylated 2-aminopyridine, which can be an even more potent chelating ligand for the palladium catalyst than the starting material. This product inhibition can stall the reaction.

Key Solutions:

  • Use of Specialized Ligands: This is the most critical factor. The development of sterically hindered, electron-rich biarylphosphine ligands by the Buchwald group was specifically aimed at overcoming these challenges.[8][9] Using ligands like XPhos or RuPhos is often non-negotiable.

  • Employ Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 and G4 palladacycles) are designed for clean, rapid generation of the active monoligated Pd(0) species. This minimizes side reactions and improves catalyst lifetime.

  • Base Selection is Crucial: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be screened.[8][10]

Visualizing the Problem: Catalyst Deactivation Pathway

G cluster_cycle Productive Catalytic Cycle cluster_trap Deactivation Pathway pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-X pd2 Ar-Pd(II)L(X) oa->pd2 assoc Amine Association pd2->assoc HNR'R'' -HX chelate Inactive Pd(II) Chelate pd2->chelate Chelation Trap re Reductive Elimination assoc->re re->pd0 product Product (Ar-NR'R'') re->product substrate 5-tBu-Pyridin-2-amine (Starting Material) substrate->chelate

Caption: Buchwald-Hartwig cycle showing the catalyst deactivation trap.

Part 3: Troubleshooting N-Functionalization

Directly targeting the 2-amino group can be complicated by competing reactions at the pyridine ring nitrogen (N1).

Q5: I'm attempting a simple N-alkylation with an alkyl halide, but the reaction is slow, and I get a mixture of products, including some insoluble material.

A5: This is a classic selectivity problem. You are likely facing two issues:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the adjacent amino group compared to a simple aniline.

  • Competing N1-Alkylation: The pyridine nitrogen can also be alkylated by the alkyl halide, forming a pyridinium salt. These salts are often insoluble and precipitate from the reaction, further complicating the mixture.

Recommended Solutions:

  • Use a Strong Base: To selectively functionalize the amino group, first deprotonate it with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperature. This generates the much more nucleophilic amide anion, which will preferentially react with the alkylating agent.

  • Switch to Reductive Amination: A more elegant and often higher-yielding approach is reductive amination.[11] React the this compound with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for the amino group and proceeds under much milder conditions.

Experimental Protocol: Selective N-Monoalkylation via Reductive Amination
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvent: Dissolve the components in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Palladium Catalyst Removal from 5-tert-butylpyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from reactions involving 5-tert-butylpyridin-2-amine. Our focus is to move beyond generic advice and address the specific chemical behaviors of this sterically hindered, strongly coordinating substrate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered by scientists working with this specific substrate.

Q1: Why is palladium removal from my this compound reaction so inefficient compared to other substrates?

A1: The difficulty stems from the molecular structure of this compound. The pyridine nitrogen and the exocyclic amine act as a powerful bidentate ligand, forming a highly stable chelate complex with the palladium center. The bulky tert-butyl group provides steric hindrance, which kinetically and thermodynamically stabilizes this complex, effectively "hiding" the palladium and making it less accessible to standard scavengers.[1]

Q2: What are the primary methods for palladium removal, and how do they work?

A2: The main strategies involve capturing the palladium species onto a solid phase for easy removal by filtration.

  • Adsorption on Activated Carbon: A cost-effective method where palladium species are physically adsorbed onto the high-surface-area carbon particles.[2][3] However, its non-specific nature can lead to product loss.[4]

  • Scavenging with Functionalized Silica: Silica particles are chemically modified with functional groups that have a high affinity for palladium, such as thiols, thioureas, or polyamines.[4][5][6][7] These offer higher selectivity than carbon.[5]

  • Aqueous Washes/Extractions: Using aqueous solutions of chelating agents like N-acetylcysteine or sodium diethyldithiocarbamate can pull palladium into the aqueous phase. This is often used in combination with other methods.[8]

Q3: What are the regulatory limits for residual palladium that I need to meet?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in final drug products.[9][10] Palladium is a Class 2B element, and for oral medications, the permitted daily exposure (PDE) limit is typically 10 ppm, depending on the maximum daily dose of the drug.[6][11][12] Ensuring levels are well below this threshold is a critical aspect of process development.[13]

Q4: How do I choose the right scavenging method for my specific reaction?

A4: The choice is highly dependent on your reaction conditions (solvent, temperature), the specific palladium catalyst and ligands used, and the downstream processing steps.[4] A screening approach is almost always necessary. Start by considering the solubility of your product and the nature of the palladium species. A logical workflow can help guide your decision.

Section 2: Scavenging Strategy & Workflow

A systematic approach is crucial for efficiently identifying an effective palladium removal protocol. The following workflow diagram outlines a typical decision-making process.

Scavenging_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Screening cluster_2 Phase 3: Analysis & Optimization Start Crude Reaction Mixture (High Pd ppm) Assess Assess Solubility & Stability (Product & Impurities) Start->Assess Decision Choose Primary Method Assess->Decision Carbon Activated Carbon (Cost-effective, non-specific) Decision->Carbon Product is robust & non-polar Silica Functionalized Silica (High selectivity, higher cost) Decision->Silica High product value & risk of product loss Wash Aqueous Wash (Good for salts, often adjunctive) Decision->Wash Product is a salt or soluble in biphasic system Analyze Analyze Residual Pd (ICP-MS) Carbon->Analyze Silica->Analyze Wash->Analyze Result Result < ICH Limit? Analyze->Result Pass Process Complete Result->Pass Yes Fail Troubleshoot & Optimize Result->Fail No Fail->Decision Re-screen or Combine Methods

Caption: Decision workflow for selecting a palladium scavenging strategy.

Section 3: Troubleshooting Guide

This Q&A guide addresses specific problems you may encounter during your experiments.

Problem 1: I've treated my reaction mixture with activated carbon, but the palladium level remains high (>100 ppm). What's going wrong?

  • Potential Cause 1: Strong Chelation. The stable Pd-(this compound) complex is not readily adsorbed by standard activated carbon. The palladium is "kinetically trapped" by your product.

    • Suggested Solution: Increase the thermal energy of the system. Heat the slurry to 45-60 °C for several hours (4-18h). This can help promote the dissociation of the Pd-amine complex, allowing the carbon to adsorb the palladium.[4]

  • Potential Cause 2: Incorrect Carbon Type. Not all activated carbons are the same. Some have different surface areas, pore sizes, and surface chemistry (e.g., acid-washed).

    • Suggested Solution: Screen different grades of activated carbon. For example, Darco® KB-B is often cited for its effectiveness in removing palladium from API streams.[4] Consider a carbon-chelator binary system; adding a small amount of a chelating agent like 2,4,6-trimercaptotriazine (TMT) alongside the carbon can create a synergistic effect.[4]

  • Potential Cause 3: Insufficient Contact Time or Amount. Adsorption is an equilibrium process and requires sufficient time and scavenger quantity.

    • Suggested Solution: Increase the weight percent of carbon (e.g., from 5 wt% to 10-20 wt% relative to your product) and extend the stirring time to 18-24 hours. Monitor Pd levels at intermediate time points to gauge effectiveness.

Problem 2: My functionalized silica scavenger (e.g., Thiol or Thiourea) is not performing as expected. Why?

  • Potential Cause 1: Steric Hindrance. The bulky tert-butyl group on your substrate can sterically block the palladium center, preventing it from accessing the functional groups on the silica surface.[1][14]

    • Suggested Solution: Use a scavenger with a more accessible or aggressive binding site. For hindered complexes, scavengers like SiliaMetS® DMT (the silica-bound equivalent of trimercaptotriazine) are often more effective than simple thiols.[15]

  • Potential Cause 2: Solvent Incompatibility. While silica scavengers are compatible with a wide range of solvents, their efficiency can be solvent-dependent.[4][16] A solvent that strongly solvates the palladium complex may inhibit its binding to the scavenger.

    • Suggested Solution: If possible, perform a solvent swap into a less coordinating solvent (e.g., from DMF to THF or Toluene) before adding the scavenger. Consult the manufacturer's technical data for optimal solvents.

  • Potential Cause 3: Insufficient Equivalents. The stoichiometry of binding is critical.

    • Suggested Solution: It is recommended to start with at least 4 molar equivalents of the scavenger relative to the initial palladium concentration.[15][17] If initial Pd levels are unknown, a common starting point is to use a weight ratio (e.g., 10 wt% scavenger to crude product).

Problem 3: I am losing a significant amount of my this compound product during the scavenging process.

  • Potential Cause: Non-Specific Adsorption. This is a common issue with activated carbon, which can adsorb the organic product alongside the metal.[4] It can also occur with silica scavengers if a large excess is used.

    • Suggested Solution 1 (for Carbon): Minimize the amount of carbon used and thoroughly wash the carbon filter cake with fresh, hot solvent after filtration to recover adsorbed product.[16]

    • Suggested Solution 2 (for Silica): Switch to a more selective scavenger. Perform a small-scale screening of several scavenger types (e.g., thiol, thiourea, diamine) to find one with high affinity for palladium but low affinity for your product. Optimize the scavenger-to-palladium ratio to avoid using a large excess.[16]

Problem Summary Primary Cause Recommended First Action
High Pd after Carbon Tx Strong Pd-Amine ChelationIncrease temperature (45-60 °C) and treatment time (4-18h).
Silica Scavenger Ineffective Steric HindranceSwitch to a scavenger for hindered complexes (e.g., DMT-functionalized silica).[15]
Significant Product Loss Non-Specific AdsorptionReduce scavenger amount; thoroughly wash filter cake with fresh solvent.
Inconsistent Results Variable Pd SpeciationStandardize work-up procedure before scavenging; consider a pre-treatment step (e.g., pH adjust).

Section 4: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Optimized Activated Carbon Slurry Treatment

This protocol is a robust starting point for using activated carbon.

  • Preparation: After completion of the reaction, work up the mixture to remove any water-soluble components. Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Addition of Carbon: Add a high-quality activated carbon (e.g., Darco® KB-B, 10 wt% relative to the mass of the crude product) to the solution.

  • Slurry & Heat: Stir the suspension vigorously at 50 °C for a minimum of 4 hours. For particularly stubborn cases, this can be extended up to 18 hours.[4][18]

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to completely remove the fine carbon particles.

  • Wash & Recovery: Wash the Celite®/carbon cake thoroughly with fresh solvent (2-3 times the volume of the cake) to recover any adsorbed product.

  • Analysis: Combine the filtrate and washes, concentrate under reduced pressure, and submit a sample of the purified product for residual palladium analysis by ICP-MS.[19]

Protocol 2: Screening and Application of Functionalized Silica Scavengers

This protocol outlines how to efficiently screen and select the best silica scavenger.

  • Screening Setup: In parallel vials, dissolve a small, known amount of your crude product in your process solvent. Add a different type of scavenger to each vial (e.g., SiliaMetS® Thiol, SiliaMetS® Thiourea, SiliaMetS® DMT).[5] Use 4-5 molar equivalents of scavenger relative to the calculated initial amount of palladium.

  • Agitation: Stir the vials at room temperature for 2 hours. For an optimized screen, set up a parallel experiment at a higher temperature (e.g., 50 °C).

  • Sampling & Analysis: Filter each sample and analyze the filtrate for palladium content. This will quickly identify the most effective scavenger and optimal temperature.

  • Scaled-Up Application: Once the best scavenger is identified, apply it to the bulk of your material using the optimized conditions (scavenger type, equivalents, temperature, and time) determined from the screen.

  • Work-up: After the specified time, filter off the silica scavenger. Wash the silica with fresh solvent to ensure complete recovery of your product.[17]

  • Final Analysis: Concentrate the combined filtrate and submit for final ICP-MS analysis.[19][20]

Section 5: Troubleshooting Logic Diagram

When initial attempts fail, a logical progression of troubleshooting steps is necessary.

Troubleshooting_Logic Start Initial Scavenging Fails (Pd > ICH Limit) Q1 Was temp increased (to 50-60°C)? Start->Q1 A1_Yes Increase scavenger equivalents (e.g., 4eq -> 8eq) or time (4h -> 18h) Q1->A1_Yes Yes A1_No Re-run experiment at 50-60°C Q1->A1_No No Q2 Did you screen scavenger types? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider a combination approach: 1. Aqueous Wash (N-acetylcysteine) 2. Treat organic layer with best scavenger Q2->A2_Yes Yes A2_No Screen a panel: Thiol, Thiourea, DMT, Triamine Q2->A2_No No Q3 Is product loss a major issue? A2_Yes->Q3 A2_No->Q3 A3_Yes Switch to a more selective silica scavenger. Minimize equivalents. Ensure thorough filter cake wash. Q3->A3_Yes Yes A3_No Focus on Pd removal efficacy. Q3->A3_No No End Re-analyze via ICP-MS A3_Yes->End A3_No->End

References

Stability issues and proper storage of 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the stability, storage, and handling of 5-tert-butylpyridin-2-amine, designed for professionals in research and drug development.

Technical Support Center: this compound

Welcome to the technical support guide for this compound (CAS 866620-21-5). This document provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and troubleshooting of common experimental issues encountered with this compound. As a key building block in medicinal chemistry, understanding its handling characteristics is paramount for ensuring experimental reproducibility and success.[1]

Chemical Profile and Stability Overview

This compound is a substituted aminopyridine. While the product is chemically stable under standard ambient conditions (room temperature), its functionality—a primary aromatic amine on a pyridine ring—imparts sensitivities that must be managed to preserve its integrity.[2]

The primary stability concerns are susceptibility to oxidation and potential light sensitivity. The amine group can be oxidized, leading to the formation of colored impurities and a decrease in purity over time.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₄N₂ChemScene[3]
Molecular Weight 150.22 g/mol ChemScene[3]
Appearance SolidAmbeed[4]
Storage Temperature Room Temperature or 4°CChemScene[3], BLDpharm[5]
Potential Degradation Pathways

The diagram below illustrates the key environmental factors that can impact the stability of this compound. Exposure to atmospheric oxygen and light are the primary drivers of degradation.

Caption: Potential stability issues for this compound.

Frequently Asked Questions: Storage and Handling

Proper storage and handling are the first line of defense against chemical degradation.

Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry, well-ventilated place.[2][6] For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) in a dark place is strongly recommended.[4][5] While some suppliers state room temperature is acceptable, refrigeration at 4°C can further slow potential degradation.[3]

Q2: Why is an inert atmosphere so important?

The primary amine group on the pyridine ring is susceptible to oxidation by atmospheric oxygen. This process can be slow but is often catalyzed by light and trace metal impurities. Oxidation leads to the formation of various byproducts, which may be colored (e.g., yellow to brown) and can interfere with subsequent reactions. Storing under an inert gas displaces oxygen, effectively preventing this degradation pathway.

Q3: The material safety data sheet (MSDS) mentions this compound is toxic. What precautions should I take?

Yes, this compound is classified as toxic if swallowed or in contact with skin.[6] It also causes skin and eye irritation and may cause respiratory irritation.[7] Therefore, stringent safety protocols must be followed:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[7]

  • Handling: Avoid creating dust. Do not get the compound in your eyes, on your skin, or on your clothing.[7] Wash hands thoroughly after handling.[6]

Q4: What materials or chemicals are incompatible with this compound?

Avoid contact with strong oxidizing agents, strong acids, and acid anhydrides.[8][9] Strong oxidizers can cause a vigorous reaction with the amine group, while strong acids will react to form salts, changing the compound's physical properties and reactivity.

Troubleshooting Experimental Issues

When experiments do not proceed as expected, a systematic approach to troubleshooting is essential. The workflow below provides a logical path for diagnosing issues that may be related to the quality of your starting material.

start Experimental Anomaly (Low Yield, Side Product, No Reaction) check_purity 1. Assess Reagent Purity (Visual Inspection, TLC, HPLC) start->check_purity purity_fail Impurity Detected check_purity->purity_fail Fail purity_pass Purity Confirmed check_purity->purity_pass Pass check_storage 2. Verify Storage & Handling (Age, Atmosphere, Light Exposure) storage_fail Improper Storage check_storage->storage_fail Fail storage_pass Proper Storage check_storage->storage_pass Pass review_protocol 3. Review Experimental Protocol (Stoichiometry, Solvent, Temp.) protocol_fail Protocol Error review_protocol->protocol_fail Fail protocol_pass Protocol Correct review_protocol->protocol_pass Pass solution_purify Action: Purify Reagent or Use New Batch purity_fail->solution_purify purity_pass->check_storage solution_discard Action: Use Fresh Reagent from Proper Storage storage_fail->solution_discard storage_pass->review_protocol solution_correct Action: Correct Protocol & Repeat Experiment protocol_fail->solution_correct solution_investigate Problem Likely Unrelated to Reagent. Investigate Other Variables. protocol_pass->solution_investigate

Caption: A systematic workflow for troubleshooting experimental anomalies.

Troubleshooting Guide
ProblemPotential Cause Related to ReagentRecommended Solution & Verification Step
Low or No Reaction Yield Degraded Starting Material: The amine may have oxidized due to improper storage (exposure to air/light), reducing the concentration of the active reagent.Verify Purity: Run a quick purity check using TLC or ¹H NMR. Compare against the reference spectrum or a new sample. If degradation is confirmed, use a fresh, properly stored batch of the reagent.
Formation of Unexpected Side Products Presence of Impurities: Degradation products from the starting material are participating in the reaction, leading to unforeseen side products.Analyze by LC-MS: Use a sensitive analytical technique like LC-MS to identify the masses of the side products. This can provide clues as to the structure of the impurities in your starting material.[10]
Inconsistent Results Between Batches Batch-to-Batch Purity Variation: The purity of different lots of the reagent may vary. Age-Related Degradation: An older batch, even if stored correctly, may have slowly degraded over time.Standardize and Qualify: Before starting a new campaign, qualify the new batch of this compound by running a standard reaction and analyzing the purity via HPLC.[11] Always note the lot number and date of receipt in your experimental records.
Compound Appears Discolored (Yellow/Brown) Oxidation: The appearance of color is a strong indicator of oxidative degradation. Aminopyridines are known to form colored byproducts upon exposure to air.Do Not Use Without Verification: While slight discoloration may not always impact a reaction, it signals compromised purity. A quantitative purity analysis (e.g., qNMR or HPLC with a standard) is required before use.[12] If purity is below your experimental tolerance, purification or replacement is necessary.

Advanced Topics & Protocols

Q5: How can I quantitatively assess the purity of my this compound?

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of pharmaceutical intermediates.[10][11] A reverse-phase method is typically suitable for pyridine derivatives.

Protocol: HPLC Purity Assessment

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) is a good starting point. For example, a 10-90% acetonitrile gradient over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum (typically around 254 nm or 280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).[10]

  • Analysis: Inject the sample and record the chromatogram. Purity can be calculated using the area percent method, assuming all impurities have a similar response factor. For higher accuracy, use a certified reference standard.

References

Technical Support Center: Managing Exothermic Reactions Involving 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling reactions with 5-tert-butylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing potential exothermic events during its use. The following information is curated to ensure scientific integrity and promote safe laboratory practices.

Introduction: Understanding the Hazard Potential

This compound is a valuable building block in pharmaceutical and materials science.[1][2] Its structure, featuring a sterically hindered tert-butyl group on a pyridine ring with an amino substituent, presents a unique reactivity profile. While not inherently explosive, the presence of the amino group and the aromatic ring system suggests the potential for exothermic behavior under certain reaction conditions, particularly in nitration, diazotization, or reactions with strong oxidizing agents.[3] A lack of awareness and control can lead to thermal runaway reactions, which pose significant safety risks.[4]

This guide provides a proactive approach to managing these risks through predictive assessment, real-time monitoring, and emergency preparedness.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Predictive Assessment of Exothermic Risk

Question 1: I am planning a reaction with this compound and a strong electrophile. How can I assess the potential for a dangerous exotherm before running the reaction?

Answer:

A proactive approach to safety is critical. Before any experiment, a thorough thermal hazard assessment is recommended. This involves both theoretical evaluation and practical screening using microscale techniques.

Recommended Actions:

  • Literature Review: While specific calorimetric data for every reaction of this compound may not be available, review literature for similar compounds (other substituted aminopyridines) reacting under analogous conditions. Pay close attention to any reported temperature spikes, special cooling requirements, or incidents.

  • Computational Screening (Optional but Recommended): If resources permit, computational chemistry can predict reaction enthalpies. While not a substitute for experimental data, it can provide a valuable initial assessment of the potential energy release.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful tool for a quick, small-scale assessment of thermal stability of the starting material and the reaction mixture.[5]

    • Purpose: To determine the onset temperature of decomposition and the energy released. A low onset temperature for decomposition is a significant warning sign.

    • Sample Preparation: A small sample (1-5 mg) of the reaction mixture (pre-mixed at a low temperature) is sealed in a crucible.

    • Analysis: The sample is heated at a controlled rate (e.g., 2-10 °C/min) to identify exothermic events.[5]

Data Presentation: Interpreting DSC Results

DSC Observation Interpretation & Action
No significant exotherm below 200°CThe reaction mixture is likely stable under the proposed conditions. Proceed with caution and real-time monitoring.
Sharp exotherm starting at a low temperature (e.g., < 150°C)High Risk. The reaction has a high potential for thermal runaway. Do not proceed at the planned scale. Re-evaluate the process, consider alternative reagents, or design a semi-batch process with controlled addition.
Broad, slow exothermThe reaction is exothermic but may be controllable. Proceed with a very small-scale reaction with excellent temperature control and monitoring.

Question 2: What are the key warning signs of a potential thermal runaway reaction when working with this compound?

Answer:

Recognizing the early signs of a developing thermal runaway is crucial for preventing accidents.

Key Indicators:

  • Unexpected Temperature Increase: A temperature rise that is faster than expected or continues to increase even when external heating is removed.

  • Pressure Buildup: In a closed system, a rapid increase in pressure is a critical danger sign, often indicating gas evolution from a decomposition reaction.[3]

  • Color Change: A sudden and dramatic color change can indicate a change in the reaction pathway or the onset of decomposition.

  • Gas Evolution: Visible bubbling or foaming that is not attributable to solvent boiling.

  • Localized Hotspots: In larger scale reactions, the formation of localized hot spots can initiate a runaway.

Section 2: Real-Time Monitoring and Control

Question 3: I have assessed the risk and am proceeding with a potentially exothermic reaction. What are the best practices for real-time monitoring and control?

Answer:

For reactions with a known or suspected exothermic profile, continuous monitoring and robust control measures are essential. Reaction calorimetry is the gold standard for this purpose.

Experimental Protocol: Reaction Calorimetry (RC1) for a Generic Electrophilic Substitution

  • Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1) is configured to maintain the reactor temperature at a set point by adjusting the temperature of the jacket fluid. The instrument continuously measures the temperature difference between the reactor and the jacket to calculate the heat flow.

  • Calibration: The calorimeter is calibrated to accurately measure the heat transfer coefficient.

  • Procedure:

    • Charge the reactor with this compound and the solvent.

    • Establish a stable baseline temperature.

    • Add the electrophilic reagent dropwise or via a syringe pump at a controlled rate.

    • Monitor the heat flow in real-time. A sharp increase in heat flow indicates the exothermic reaction.

    • The rate of addition can be controlled to ensure that the heat generated does not exceed the cooling capacity of the reactor.

Visualization of a Controlled vs. Runaway Reaction

G cluster_0 Controlled Reaction cluster_1 Runaway Reaction a Start Reagent Addition b Heat Flow Increases a->b c Addition Rate Controlled b->c d Cooling System Compensates c->d e Reaction Proceeds Safely d->e f Uncontrolled Reagent Addition g Heat Generation >> Heat Removal f->g h Temperature & Pressure Rise g->h i Decomposition Begins h->i j Vessel Failure i->j

Caption: Logical flow of a controlled versus a runaway exothermic reaction.

Section 3: Emergency Preparedness and Quenching

Question 4: Despite all precautions, the reaction temperature is rising uncontrollably. What is the appropriate quenching procedure?

Answer:

An effective quenching plan should be in place before starting any potentially hazardous reaction. The goal of quenching is to rapidly cool the reaction and stop the chemical process.[6]

Emergency Quenching Protocol:

  • Immediate Cooling: If not already at maximum, immediately engage full cooling on the reactor jacket. Have an external ice bath ready to immerse the reaction flask.[6]

  • Stop Reagent Addition: Immediately stop the addition of any reagents.

  • Inert Atmosphere: Ensure the reaction is under an inert atmosphere to prevent flammable solvents from igniting if the temperature rises significantly.[7]

  • Quenching Agent: The choice of quenching agent is critical. It should react quickly with the reactive species without producing a large amount of gas or its own exotherm.

    • For reactions involving organometallics or strong bases: A stepwise quench is recommended. Start with a less reactive proton source like isopropanol, followed by a mixture of isopropanol/water, and finally water.[7][8]

    • For reactions with strong acids or electrophiles: A cold, dilute solution of a weak base like sodium bicarbonate can be used. Add the quenching agent slowly and cautiously, as the initial neutralization can also be exothermic.

Troubleshooting Quenching:

Issue Cause Solution
Quenching is also exothermicThe quenching agent is too reactive.Use a less reactive quenching agent or add it much more slowly with enhanced cooling.
Gas evolution is too rapidThe reaction is producing a large volume of gas, or the quenching reaction is generating gas (e.g., acid with carbonate).Ensure adequate venting through a bubbler or a pressure relief system.[7]
A solid precipitates upon quenching at low temperatureThe solvent or a reaction component is freezing.This is often expected when quenching at low temperatures. Allow the mixture to warm slowly after the exotherm is controlled.[6]

Visualization of a Stepwise Quenching Strategy

G A Runaway Condition Detected B Stop Reagent Feed & Apply Max Cooling A->B C Slowly Add Isopropanol B->C D Monitor for Vigorous Reaction C->D E Add Isopropanol/Water Mixture D->E If reaction subsides F Add Water E->F G Neutralize (if necessary) F->G H Reaction Quenched G->H

Caption: A stepwise workflow for safely quenching a runaway reaction.

Conclusion

Managing exothermic reactions involving this compound requires a diligent and informed approach. By combining predictive hazard assessment, real-time monitoring, and a well-defined emergency plan, researchers can safely handle this versatile compound. Always prioritize safety and consult with your institution's safety officer before performing any new or scaled-up reaction.

References

Scaling up the synthesis of 5-tert-butylpyridin-2-amine for pilot production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-tert-butylpyridin-2-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth transition from laboratory-scale synthesis to pilot production. The information presented here is grounded in established chemical principles and practical experience in process scale-up.

I. Introduction to the Synthesis of this compound

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules with therapeutic potential.[1] Its synthesis, while achievable at the lab scale, presents unique challenges when scaling up for pilot production. The most common synthetic route involves the Chichibabin reaction, a direct amination of the pyridine ring using sodium amide (NaNH₂).[2][3] While effective, this reaction is known for its harsh conditions and the use of hazardous reagents, necessitating careful control and optimization for safe and efficient large-scale production.[4]

This guide will focus on troubleshooting and frequently asked questions related to the Chichibabin reaction and alternative synthetic strategies for producing this compound.

II. Troubleshooting Guide for Synthesis Scale-Up

This section addresses specific problems that may arise during the pilot-scale synthesis of this compound.

Issue 1: Low Conversion of Starting Material (3-tert-butylpyridine)

  • Question: We are observing a significant amount of unreacted 3-tert-butylpyridine in our pilot batch, even after extended reaction times. What are the likely causes and how can we improve the conversion?

  • Answer: Low conversion in a scaled-up Chichibabin reaction can stem from several factors. Here's a systematic approach to troubleshooting:

    • Inadequate Mixing: On a larger scale, ensuring uniform mixing of the heterogeneous sodium amide slurry in a high-boiling solvent like xylene or toluene is critical.[3] Inefficient agitation can lead to localized "hot spots" and areas where the reagents are not in sufficient contact.

      • Solution: Verify that the mechanical stirrer is appropriately sized and designed for the reactor volume. The impeller design should promote both axial and radial flow to keep the sodium amide suspended. Consider increasing the stirring speed, but be cautious of splashing.

    • Purity and Activity of Sodium Amide: Sodium amide is highly reactive and can decompose upon exposure to air and moisture, forming sodium hydroxide and sodium oxide, which are ineffective for the amination.[5]

      • Solution: Always use freshly opened, high-purity sodium amide.[6] If the reagent has been stored for some time, it's advisable to test its activity on a small scale before committing to a large batch. Store sodium amide under an inert atmosphere (nitrogen or argon).[5]

    • Insufficient Temperature: The Chichibabin reaction typically requires high temperatures (130-140°C) to proceed at a reasonable rate.[7] In a large reactor, achieving and maintaining a uniform internal temperature can be challenging.

      • Solution: Ensure the reactor's heating system is calibrated and capable of providing consistent heat. Use multiple temperature probes to monitor the temperature at different points within the reactor.

    • Reaction Stoichiometry: An insufficient amount of sodium amide will naturally lead to incomplete conversion.

      • Solution: While a 1:1 molar ratio is theoretically required, in practice, a slight excess of sodium amide (e.g., 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.

Issue 2: Formation of Impurities and Side Products

  • Question: Our crude product shows significant impurities by HPLC analysis. What are the common side reactions, and how can they be minimized?

  • Answer: The high temperatures and strong basicity of the Chichibabin reaction can lead to several side products.

    • Formation of 4-amino Isomer: While the 2-position is electronically favored for nucleophilic attack, some amination at the 4-position can occur, leading to the formation of 4-amino-5-tert-butylpyridine.[3]

      • Mitigation: Lowering the reaction temperature, if feasible without significantly impacting the conversion rate, can sometimes improve regioselectivity. However, the most effective solution is typically a robust purification method.

    • Dimerization and Polymerization: At high temperatures, pyridine derivatives can undergo side reactions leading to oligomeric or polymeric materials.

      • Mitigation: Strict temperature control is crucial. Avoid localized overheating. The gradual addition of the 3-tert-butylpyridine to the hot sodium amide slurry can help to control the exotherm and minimize these side reactions.[7]

    • Reaction with Solvent: Solvents like xylene and toluene are generally considered inert, but under the harsh conditions of the Chichibabin reaction, some side reactions with the solvent can occur, leading to minor impurities.

      • Mitigation: Ensure the use of high-purity, dry solvents.

Issue 3: Difficult and Inefficient Product Isolation and Purification

  • Question: We are struggling with the work-up and purification of the final product. The quenching step is difficult to control, and the subsequent extraction and crystallization are giving low yields.

  • Answer: The work-up of a large-scale Chichibabin reaction requires careful planning and execution.

    • Hazardous Quenching: The reaction mixture contains unreacted sodium amide, which reacts violently with water.[5]

      • Safe Quenching Protocol:

        • Cool the reaction mixture to room temperature under an inert atmosphere.

        • Slowly and carefully add a proton source that is less reactive than water, such as isopropanol or tert-butanol, to quench the excess sodium amide. This should be done at a controlled rate to manage the exotherm and hydrogen gas evolution.

        • Once the initial vigorous reaction has subsided, water can be slowly added to hydrolyze the sodium salt of the product and dissolve the inorganic salts.

    • Emulsion Formation during Extraction: The presence of sodium salts and potentially some polymeric byproducts can lead to the formation of stable emulsions during the aqueous work-up and extraction with an organic solvent.

      • Solution:

        • Addition of a saturated brine solution can help to break up emulsions.

        • Filtration through a pad of celite before extraction can remove some of the solid materials that stabilize emulsions.

        • Allowing the mixture to stand for an extended period may also help the layers to separate.

    • Low Crystallization Yield: The presence of impurities can inhibit the crystallization of the desired product.

      • Solution:

        • Consider a column chromatography step on a small portion of the crude material to identify the major impurities. This can help in designing a more effective purification strategy.

        • A multi-step purification process involving an initial distillation or sublimation to remove non-volatile impurities, followed by recrystallization, may be necessary.

        • Experiment with different recrystallization solvents or solvent mixtures to find the optimal conditions for selective crystallization of this compound.

III. Frequently Asked Questions (FAQs)

Synthesis and Mechanism

  • Q1: What is the detailed mechanism of the Chichibabin reaction for the synthesis of this compound?

    • A1: The Chichibabin reaction is a nucleophilic aromatic substitution.[8] The mechanism involves the following key steps:[2][9]

      • Nucleophilic Attack: The amide anion (NH₂⁻), a strong nucleophile, attacks the electron-deficient C2 position of the pyridine ring. This forms a negatively charged intermediate known as a σ-adduct or Meisenheimer complex.[8]

      • Aromatization: The aromaticity of the pyridine ring is restored by the elimination of a hydride ion (H⁻). This is the rate-determining step and is energetically unfavorable.[8]

      • Deprotonation and Hydrogen Evolution: The eliminated hydride ion is a very strong base and deprotonates the amino group of another product molecule or ammonia (if present), forming hydrogen gas (H₂). This irreversible gas evolution helps to drive the reaction to completion.[2]

      • Work-up: The resulting sodium salt of the aminopyridine is then protonated during the aqueous work-up to yield the final product.[2]

  • Q2: Why is the amination favored at the 2-position over the 4-position?

    • A2: The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the α-positions (C2 and C6) and the γ-position (C4) more electrophilic and susceptible to nucleophilic attack. The attack at the 2-position is generally favored due to the greater inductive effect of the nearby nitrogen atom, making it the most electron-deficient carbon.[2]

Alternative Synthetic Routes

  • Q3: Are there any milder or more scalable alternatives to the Chichibabin reaction for producing this compound?

    • A3: Yes, several alternative methods for the amination of pyridines have been developed to avoid the harsh conditions of the Chichibabin reaction. While not all may be directly applicable to this compound without specific optimization, they represent important strategies to consider:

      • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It would require the synthesis of a 2-halo-5-tert-butylpyridine precursor. While this adds a step, the amination reaction itself is often high-yielding and proceeds under much milder conditions.[4]

      • Amination via Pyridine N-oxides: Pyridine N-oxides can be activated with reagents like p-toluenesulfonyl chloride (TsCl) or phosphorus oxychloride (POCl₃) to facilitate nucleophilic substitution with amines at the 2-position.[10][11] This method offers excellent regioselectivity for the 2-position.[11]

      • Nucleophilic Aromatic Substitution (SNA_r) on Halogenated Pyridines: If 2-chloro- or 2-bromo-5-tert-butylpyridine is available, direct amination via an S_NAr reaction with ammonia or an ammonia equivalent can be a viable route. This often requires high temperatures and pressures but can be a scalable process.[11]

Safety and Handling

  • Q4: What are the primary safety concerns when working with sodium amide on a pilot scale, and what precautions should be taken?

    • A4: Sodium amide is a highly hazardous material, and its use on a large scale requires strict safety protocols.[5]

      • Reactivity with Water and Air: It reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide. It can also ignite spontaneously in moist air.[5] All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).[6]

      • Peroxide Formation: On prolonged storage in contact with air, sodium amide can form shock-sensitive peroxides.[5] It is crucial to use fresh material and to date containers upon opening.[12]

      • Corrosivity: Sodium amide is highly corrosive to the skin, eyes, and respiratory tract.[12]

      • Personal Protective Equipment (PPE): Appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves, and safety goggles with a face shield, is mandatory.[6][13]

      • Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a supply of dry sand should be readily available.[5] Water should never be used to extinguish a sodium amide fire.[5]

  • Q5: Are there any specific handling recommendations for tert-butyllithium if it were to be used in an alternative synthesis?

    • A5: Tert-butyllithium (t-BuLi) is an extremely pyrophoric organometallic reagent that will ignite spontaneously on contact with air.[14] Its use requires specialized training and equipment.

      • Inert Atmosphere: All transfers and reactions must be performed under a strictly inert atmosphere (glovebox or Schlenk line).[15]

      • Safe Transfer Techniques: Use of syringes or cannulas for transferring the reagent is standard practice.[15][16]

      • Appropriate Solvents: Anhydrous, non-protic solvents are essential.

      • Quenching: Excess t-BuLi must be quenched carefully with a less reactive alcohol like isopropanol at low temperatures.[14]

IV. Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound via the Chichibabin Reaction

  • Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety procedures of your facility. A thorough risk assessment must be conducted before proceeding.

  • Reactor Preparation: Ensure a clean, dry, and inerted (purged with nitrogen) glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature probes.

  • Reagent Charging: Charge the reactor with anhydrous xylene (or toluene) and sodium amide (1.1-1.2 equivalents) under a positive pressure of nitrogen.

  • Heating: Heat the stirred slurry to 130-140°C.

  • Substrate Addition: Slowly add 3-tert-butylpyridine (1.0 equivalent) to the reactor over a period of 1-2 hours, maintaining the internal temperature. The addition is exothermic, and the rate should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: Maintain the reaction mixture at 130-140°C and monitor the progress by taking aliquots (quenched carefully) for HPLC or GC analysis.

  • Cooling and Quenching: Once the reaction is complete, cool the reactor to 20-30°C. Slowly add isopropanol to quench the excess sodium amide, ensuring the temperature does not exceed 50°C.

  • Work-up: After the quench is complete, slowly add water to the reaction mixture.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

V. Visualizations

Diagram 1: Chichibabin Reaction Mechanism

Chichibabin_Reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Aromatization cluster_step3 Step 3: Gas Evolution & Work-up Pyridine 3-tert-butylpyridine Sigma_Adduct σ-Adduct (Meisenheimer Complex) Pyridine->Sigma_Adduct + NH₂⁻ Amide NaNH₂ Amide->Sigma_Adduct Product_Salt Sodium 5-tert-butyl-2-aminopyridide Sigma_Adduct->Product_Salt - H⁻ Hydride H⁻ Final_Product This compound Product_Salt->Final_Product + H₂O H2 H₂ (gas) Hydride->H2 + NH₃ or Product-NH₂

Caption: Mechanism of the Chichibabin reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Mixing Verify Agitation Efficiency Start->Check_Mixing Check_Reagent Assess NaNH₂ Purity/Activity Check_Mixing->Check_Reagent OK Optimize_Mixing Increase Stirring Speed / Change Impeller Check_Mixing->Optimize_Mixing Issue Found Check_Temp Confirm Reaction Temperature Check_Reagent->Check_Temp OK Use_Fresh_Reagent Use Fresh, High-Purity NaNH₂ Check_Reagent->Use_Fresh_Reagent Issue Found Check_Stoich Review Stoichiometry Check_Temp->Check_Stoich OK Calibrate_Heating Calibrate Heating System / Use Multiple Probes Check_Temp->Calibrate_Heating Issue Found Adjust_Stoich Use Slight Excess of NaNH₂ Check_Stoich->Adjust_Stoich End Improved Conversion Optimize_Mixing->End Use_Fresh_Reagent->End Calibrate_Heating->End Adjust_Stoich->End

Caption: Troubleshooting low conversion issues.

VI. References

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. 4

  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters. 17

  • Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK. 1

  • A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. 10

  • A General and Efficient 2-Amination of Pyridines and Quinolines. ACS Publications. 11

  • Understanding Tert-Butyllithium: Properties, Applications, and Safe Handling. Fisher Scientific. 18

  • Standard Operating Procedure for the use of Sodium amide. Western Carolina University. 6

  • Sodium Amide. Princeton University Environmental Health & Safety. 5

  • C4‐selective amination of pyridines. ResearchGate. 19

  • Sodium amide Safety Data Sheet. AK Scientific, Inc.20

  • Material Safety Data Sheet - Sodium amide. Cole-Parmer. 12

  • 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. 14

  • Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses. 21

  • Chichibabin reaction. University of California, Irvine. 2

  • Sodium amide SDS. ECHEMI. 13

  • Chichibabin reaction. Grokipedia. 3

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. 15

  • Chichibabin reaction. Wikipedia. 8

  • Chichibabin Reaction. Name Reactions in Organic Synthesis. 9

  • Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues. Lookchem. 22

  • tert-butyllithium SOP template. Stanford Environmental Health & Safety. 16

  • ChiChibabin reaction || Detailed Mechanism. YouTube. 23

  • 2-amino-5-methyl pyridine and process of making it. Google Patents. 7

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Assignments for 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and predicted assignments for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-tert-butylpyridin-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative approach, grounding its predictions in the established spectral data of analogous compounds and fundamental principles of NMR spectroscopy. We will explore the causal relationships behind chemical shifts and coupling constants, providing a robust framework for spectral interpretation.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active compounds. The precise characterization of these molecules is paramount for drug discovery and development, with NMR spectroscopy standing as the premier tool for structural elucidation in solution. This compound is a useful fragment in drug discovery, and understanding its spectral properties is key to confirming its identity and purity. This guide will compare its expected NMR signature to that of the parent compound, 2-aminopyridine, to provide a clear rationale for the assignment of each resonance.

Predicted NMR Assignments for this compound

Below is the molecular structure with the standard numbering convention for the pyridine ring, which will be used for all assignments.

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments cluster_info Derived Information H1 ¹H NMR HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_Env Proton Environments Multiplicity H1->Proton_Env C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Types Carbon Environments (Aliphatic, Aromatic) C13->Carbon_Types COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity Direct ¹H-¹³C Bonds HSQC->CH_Connectivity Long_Range Long-Range Connectivity (Assigns Quaternary C) HMBC->Long_Range Proton_Env->COSY Final_Structure Final Structure Assignment HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range->Final_Structure

References

A Comparative Guide to HPLC and LC-MS for Purity Analysis of 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 5-tert-butylpyridin-2-amine, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of this compound. As a Senior Application Scientist, my aim is to not only present protocols but to delve into the rationale behind the methodological choices, ensuring a thorough understanding of each technique's strengths and limitations in this specific application.

The Analytical Challenge: Understanding Potential Impurities

A robust purity method must be capable of separating the main component from any potential impurities. For this compound, these can originate from the synthesis process or from degradation. A common synthetic route involves the reaction of 2-amino-5-bromopyridine with a tert-butylating agent.[1][2] Based on this, potential process-related impurities could include:

  • Starting materials: 2-aminopyridine, 5-bromopyridine.

  • Isomers: Positional isomers of the tert-butyl group on the pyridine ring.

  • Over-alkylated or under-alkylated products: Di-tert-butylated or non-butylated aminopyridines.

  • By-products from side reactions.

Degradation products can be formed under stress conditions such as exposure to acid, base, oxidation, heat, or light.[3] Common degradation pathways for pyridine derivatives can involve oxidation of the pyridine ring or reactions involving the amine group.[4] A stability-indicating method must be able to resolve all these potential impurities from the this compound peak.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Assay

Reversed-phase HPLC (RP-HPLC) with UV detection is a widely adopted and robust technique for the routine quality control of pharmaceutical compounds.[5] For a basic compound like this compound, a C18 column with an acidic mobile phase is a logical starting point to ensure good peak shape and retention. The acidic mobile phase protonates the basic amine group, minimizing undesirable interactions with residual silanols on the stationary phase and promoting a consistent ionized state for reproducible retention.

Experimental Protocol: HPLC-UV Method

Objective: To develop a stability-indicating HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for a wide range of small molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier ensures the analyte is protonated, leading to better peak shape for this basic compound.
Mobile Phase B AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient Elution 10% B to 90% B over 20 minutesA broad gradient is a good starting point to elute the main compound and a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard analytical flow rate.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a DAD allows for monitoring across a spectrum to ensure no impurities are missed.
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent. A higher concentration for the sample solution allows for the detection of low-level impurities.

System Suitability: Before sample analysis, inject the standard solution five times to ensure the system is performing adequately. Key parameters include:

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Theoretical Plates: Should be not less than 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0%.

Data Presentation: Expected Performance of the HPLC Method

The following table summarizes the expected validation parameters for the developed HPLC method, based on typical performance for similar analyses.

Validation ParameterExpected Result
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.01%
Limit of Quantitation (LOQ) ~0.03%

Liquid Chromatography-Mass Spectrometry (LC-MS): The Specialist for Identification and Trace Analysis

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[6] For impurity analysis, its primary advantage is the ability to provide molecular weight information, which is invaluable for the identification of unknown impurities and degradation products. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.[7]

LC-MS is particularly powerful for detecting and quantifying trace-level impurities, especially those that may be genotoxic, which often have very low permissible limits.[8][9]

Experimental Protocol: LC-MS Method

Objective: To develop a sensitive LC-MS method for the identification and quantification of trace impurities in this compound.

Instrumentation:

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer (or a high-resolution mass spectrometer like Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions (UPLC for higher resolution and speed):

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmA UPLC column for faster analysis and better resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 10 minutesA faster gradient suitable for UPLC.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometric Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic amine group is readily protonated in the positive ion mode.
Scan Mode Full Scan (for impurity identification) and Multiple Reaction Monitoring (MRM) (for quantification)Full scan provides molecular weights of all eluting compounds, while MRM offers high sensitivity and selectivity for target impurities.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C

Sample Preparation: Prepare solutions as for the HPLC method, but at lower concentrations (e.g., 0.01 mg/mL for the main compound) due to the higher sensitivity of the MS detector.

Data Presentation: Expected Performance of the LC-MS Method
Validation ParameterExpected Result
Linearity (R²) > 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0% for trace levels
Limit of Detection (LOD) < 0.001%
Limit of Quantitation (LOQ) < 0.005%

Visualizing the Workflow

HPLC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS Analysis Sample This compound Sample Dissolution Dissolve in appropriate diluent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System LC_System UPLC/HPLC System (C18 Column) Filtration->LC_System DAD_Detection DAD Detection (254 nm) HPLC_System->DAD_Detection Purity_Assay Purity and Assay Calculation (Area % and External Standard) DAD_Detection->Purity_Assay ESI_MS ESI-MS/MS (Positive Ion Mode) LC_System->ESI_MS Impurity_ID Impurity Identification (Full Scan & Fragmentation) ESI_MS->Impurity_ID Trace_Quant Trace Quantification (MRM) ESI_MS->Trace_Quant

Caption: Comparative workflow for HPLC-UV and LC-MS analysis of this compound.

Head-to-Head Comparison: HPLC vs. LC-MS

FeatureHPLC with UV DetectionLC-MS
Primary Application Routine purity testing, assay, and stability studies.Impurity identification, trace-level quantification, and structural elucidation.
Selectivity Based on chromatographic retention time and UV spectrum. Co-eluting impurities with similar UV spectra can be missed.Highly selective based on mass-to-charge ratio (m/z) and fragmentation patterns. Can distinguish co-eluting compounds with different masses.
Sensitivity Good, with LOQ typically around 0.03-0.05%.Excellent, with LOQ often below 0.005%, crucial for genotoxic impurities.
Identification Power Limited to comparison with reference standards.Provides molecular weight and structural information, enabling the identification of unknown impurities.
Robustness & Cost Highly robust, lower instrument and operational cost. Ideal for QC environments.More complex instrumentation, higher cost of purchase and maintenance. Requires more specialized expertise.
Method Development Relatively straightforward.More complex due to the need to optimize both chromatographic and mass spectrometric parameters.
Compliance Well-established for regulatory submissions for purity and assay.Essential for impurity identification and often required for the control of potentially genotoxic impurities.

Conclusion and Recommendations

Both HPLC with UV detection and LC-MS are indispensable tools for ensuring the quality of this compound. They are not mutually exclusive but rather complementary techniques that should be employed at different stages of the drug development process.

  • For routine quality control, release testing, and stability studies, a validated stability-indicating HPLC-UV method is the industry standard. It provides reliable and robust quantification of the main component and known impurities.

  • During process development, for the identification of unknown impurities, and in forced degradation studies, LC-MS is the superior technique. Its ability to provide molecular weight and structural information is critical for understanding the impurity profile of the compound.

  • For the control of potentially genotoxic impurities, the high sensitivity of LC-MS/MS is often a regulatory requirement.

Ultimately, a comprehensive analytical control strategy for this compound will leverage the strengths of both methods: HPLC for routine purity control and LC-MS for in-depth characterization and the monitoring of trace-level impurities. This dual approach ensures the highest standards of quality and safety for this important pharmaceutical intermediate.

References

A Comparative Guide to the Reactivity of 5-tert-butylpyridin-2-amine and Other Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Synthetic Strategies

In the landscape of pharmaceutical and materials science, aminopyridines serve as foundational scaffolds for a vast array of functional molecules. Their reactivity, a delicate interplay of electronic and steric factors, dictates their utility in complex synthetic pathways. This guide provides an in-depth comparison of 5-tert-butylpyridin-2-amine with other aminopyridine isomers, offering insights into how the strategic placement of substituents governs reaction outcomes. We will explore the nuances of their basicity, nucleophilicity, and susceptibility to electrophilic and palladium-catalyzed cross-coupling reactions, supported by experimental data and established chemical principles.

The Decisive Role of the Tert-Butyl Group: An Electronic and Steric Analysis

The tert-butyl group, a bulky electron-donating substituent, profoundly influences the chemical behavior of the aminopyridine core. Its impact is twofold:

  • Electronic Effects: As an alkyl group, the tert-butyl substituent exerts a positive inductive effect (+I), donating electron density to the pyridine ring.[1] This increases the electron density on the ring nitrogen, which generally enhances basicity and nucleophilicity.[2] This effect is most pronounced when the substituent is at the 4-position, as seen in the significantly higher pKa of 4-tert-butylpyridine (5.99) compared to pyridine (5.25).[1] In this compound, this electron-donating nature enhances the overall electron density of the aromatic system.

  • Steric Hindrance: The sheer size of the tert-butyl group can physically obstruct access to nearby reactive sites. When positioned ortho to the ring nitrogen (at the 2- or 6-position), it can shield the nitrogen's lone pair, hindering protonation and reactions with electrophiles.[1] A classic example is the dramatically lower basicity of 2,6-di-tert-butylpyridine (pKa of conjugate acid = 3.58) compared to pyridine.[1] In the case of this compound, the tert-butyl group is meta to the ring nitrogen and para to the amino group, minimizing direct steric hindrance at the nitrogen atoms.

Comparative Basicity and Nucleophilicity

The basicity of an aminopyridine is a critical parameter, influencing its behavior in acid-base reactions and as a nucleophile. The position of the amino group and other substituents determines which nitrogen atom is more basic.

CompoundpKa of Conjugate AcidKey Factors Influencing Basicity
Pyridine5.25[1]Baseline basicity.
2-Aminopyridine6.86[3]The +M effect of the amino group increases electron density on the ring nitrogen, making it more basic.
4-Aminopyridine9.17[3]The +M effect of the amino group strongly increases electron density at the ring nitrogen, leading to significantly higher basicity.
This compound (Predicted to be slightly higher than 2-aminopyridine)The +I effect of the tert-butyl group further increases the electron density of the ring, enhancing the basicity established by the 2-amino group.
4-tert-butylpyridine5.99[1]The +I effect of the tert-butyl group increases the basicity compared to pyridine.
2,6-di-tert-butylpyridine3.58[1]Severe steric hindrance around the ring nitrogen drastically reduces basicity, overriding the electronic donating effect.[4]

Analysis:

  • 4-Aminopyridine is the strongest base in this series due to the powerful electron-donating resonance effect of the amino group directed at the ring nitrogen.[3]

  • 2-Aminopyridine is also more basic than pyridine for the same reason, though the effect is less pronounced.[3]

  • The introduction of a tert-butyl group at the 5-position in this compound is expected to slightly increase its basicity compared to 2-aminopyridine, due to the additional electron-donating inductive effect.

  • The nucleophilicity of these amines generally follows their basicity trends, with secondary amines often being more nucleophilic than primary amines.[5] However, extreme steric hindrance can diminish nucleophilicity, as is the case with highly substituted pyridines.[6]

Reactivity in Key Synthetic Transformations

The utility of aminopyridines is demonstrated in their participation in a variety of chemical reactions. Here, we compare the expected reactivity of this compound with its isomers in several common transformations.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene.[2] However, the activating, ortho-, para-directing amino group facilitates these reactions.

  • 2-Aminopyridine: Undergoes electrophilic substitution, such as nitration or halogenation, primarily at the 5-position. The 3-position is also susceptible to substitution.

  • 4-Aminopyridine: Is highly activated towards EAS, with substitution occurring at the 3- and 5-positions.[7]

  • This compound: The 5-position is blocked by the bulky tert-butyl group. Therefore, electrophilic substitution is strongly directed to the 3-position. This regioselectivity can be a significant synthetic advantage. The electron-donating tert-butyl group further activates the ring towards this substitution.

The following diagram illustrates the directing effects in the electrophilic substitution of aminopyridines.

G cluster_2AP 2-Aminopyridine cluster_4AP 4-Aminopyridine cluster_5tBu2AP This compound 2AP N | C-NH2 || C | C || C | C pos5 5-position (major) 2AP->pos5 E+ pos3 3-position (minor) 2AP->pos3 E+ 4AP N | C || C-NH2 | C || C pos3_5 3,5-positions 4AP->pos3_5 E+ 5tBu2AP N | C-NH2 || C | C-tBu || C pos3_only 3-position (highly selective) 5tBu2AP->pos3_only E+

Caption: Directing effects in electrophilic aromatic substitution.

N-Functionalization (Alkylation and Acylation)

Reactions at the exocyclic amino group are common for aminopyridines. The nucleophilicity of the amino group is a key factor.

  • Alkylation: Can occur at either the ring nitrogen or the exocyclic amino nitrogen. Alkylation of the ring nitrogen is common in the absence of a strong, non-nucleophilic base.[3] With a strong base like sodium amide, deprotonation of the amino group leads to preferential N-alkylation at the exocyclic nitrogen.[3] For this compound, the steric bulk of the tert-butyl group is distant from the amino group and should not significantly hinder its reaction with electrophiles.

  • Acylation: This reaction typically occurs readily at the exocyclic amino group to form the corresponding amide. The reactivity is governed by the nucleophilicity of the amino group. The electron-donating tert-butyl group in this compound may slightly enhance the rate of acylation compared to 2-aminopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Aminopyridines are valuable substrates in cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, which are cornerstones of modern synthetic chemistry for forming C-N and C-C bonds, respectively.[8][9]

  • Buchwald-Hartwig Amination: This reaction is widely used to couple amines with aryl halides.[9] For this to be relevant to aminopyridines, one would typically start with a halo-aminopyridine. For instance, a bromo-substituted this compound could be coupled with another amine. The electronic properties of the tert-butyl group would likely have a minor effect on the reaction outcome compared to the choice of catalyst, ligand, and base. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes.[10][11]

  • Suzuki Coupling: This reaction couples an organoboron reagent with a halide or triflate.[12] A bromo-aminopyridine, for example, can be coupled with an arylboronic acid. The electron-rich nature of the aminopyridine ring, enhanced by the tert-butyl group, can be beneficial for the oxidative addition step in the catalytic cycle. A variety of heterobiaryl compounds have been synthesized via Suzuki-Miyaura coupling of heteroaryl halides with potassium aryltrifluoroborates.[13]

The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.

G Substrates Aminopyridine-X + Coupling Partner Reaction Reaction (e.g., Suzuki, Buchwald-Hartwig) Substrates->Reaction Catalyst Pd Catalyst + Ligand + Base Catalyst->Reaction Product Coupled Product Reaction->Product

Caption: General workflow for Pd-catalyzed cross-coupling.

Experimental Protocols

To provide a practical context for the discussed reactivity, here are representative protocols for key transformations.

Protocol 1: Electrophilic Bromination of this compound

This protocol is designed to selectively brominate the 3-position of the aminopyridine.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq.) in the same solvent to the cooled solution of the aminopyridine.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-bromo-5-tert-butylpyridin-2-amine.

Protocol 2: N-Acetylation of this compound

This protocol describes the formation of the corresponding acetamide.

  • Setup: To a solution of this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in an aprotic solvent like dichloromethane, add acetic anhydride (1.1 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(5-tert-butylpyridin-2-yl)acetamide.

  • Purification: If necessary, purify the product by recrystallization or column chromatography.

Conclusion

The reactivity of this compound is a compelling case study in the rational design of organic synthesis. The tert-butyl group at the 5-position provides a unique combination of electronic activation and steric control. Compared to other aminopyridines, it offers:

  • Enhanced Basicity: Slightly more basic than 2-aminopyridine due to the inductive effect of the tert-butyl group.

  • Regiocontrolled Electrophilic Substitution: The bulky tert-butyl group effectively blocks the 5-position, directing incoming electrophiles with high selectivity to the 3-position.

  • Favorable Profile for N-Functionalization: The steric hindrance of the tert-butyl group is remote from the 2-amino group, allowing for efficient acylation and alkylation.

  • Excellent Substrate for Cross-Coupling: The electron-rich nature of the ring makes it a suitable partner in palladium-catalyzed reactions.

Understanding these nuanced differences in reactivity allows researchers to strategically select the optimal aminopyridine isomer for a given synthetic challenge, ultimately accelerating the discovery and development of novel chemical entities.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 5-tert-butylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational design and development. For derivatives of 5-tert-butylpyridin-2-amine, a scaffold of significant interest in medicinal chemistry, understanding the spatial arrangement of atoms is paramount for elucidating structure-activity relationships (SAR) and optimizing molecular properties. This guide provides an in-depth, comparative analysis of X-ray crystal structure determination for this class of compounds, contextualized with alternative analytical techniques and supported by established experimental protocols.

The Indispensable Role of Single-Crystal X-ray Diffraction

While a suite of analytical methods can provide structural insights, single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous, high-resolution structural elucidation.[1][2] It provides a static, atomic-resolution snapshot of a molecule in its crystalline state, revealing precise bond lengths, bond angles, torsional angles, and the intricate network of intermolecular interactions that govern the crystal packing.[1][3] This level of detail is often unattainable by other methods and is crucial for understanding the subtle conformational preferences that can significantly impact biological activity.

Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands both skill and an element of serendipity. The general workflow is a multi-stage process, each with its own set of critical considerations.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction solution Structure Solution (e.g., Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Single Crystal Growth

The most critical and often challenging step is obtaining high-quality single crystals.[4] For this compound derivatives, which are typically solid at room temperature, slow evaporation is a common and effective technique.[5]

  • Solvent Selection: A crucial first step is the selection of an appropriate solvent or solvent system. The ideal solvent should fully dissolve the compound at an elevated temperature and allow for slow, controlled precipitation as the solvent evaporates or the solution cools. For aminopyridine derivatives, solvents such as ethanol, methanol, acetone, or mixtures thereof are often good starting points.[6]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial or beaker. This removes any particulate matter that could act as nucleation sites and lead to the formation of polycrystalline material.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule's properties requires a multi-faceted analytical approach. Spectroscopic and computational methods offer complementary information, particularly regarding the molecule's behavior in solution and its electronic properties.

FeatureX-ray CrystallographyNMR SpectroscopyFT-IR SpectroscopyComputational (DFT)
Sample Phase Solid (single crystal)Liquid (solution)Solid or LiquidIn silico
Information Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactionsConnectivity, relative stereochemistry, conformational dynamics in solutionPresence of functional groups, vibrational modes, hydrogen bondingOptimized geometry, electronic properties, predicted spectra
Resolution AtomicLower, provides an average structureFunctional group levelTheoretical, depends on level of theory
Limitations Requires a suitable single crystal, static pictureSignal overlap in complex molecules, less precise for bond lengths/anglesAmbiguous for complex structures, less quantitativeCan be computationally expensive, accuracy depends on the chosen method
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the covalent structure of a synthesized molecule in solution. For this compound derivatives, ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons and carbons of the pyridine ring, as well as the distinct signal for the tert-butyl group.[5][7] While NMR can provide through-space correlations (e.g., via NOESY experiments) that give clues about the solution-state conformation, it does not provide the precise bond lengths and angles that X-ray crystallography does.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, the N-H stretching vibrations of the amine group are particularly informative, often appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.[9] Shifts in these bands can indicate the presence and strength of hydrogen bonding, both in the solid state and in solution.[10][11]

Computational Chemistry (Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for complementing experimental data.[12][13][14] By performing geometry optimizations, researchers can predict the lowest energy conformation of a molecule in the gas phase or in a simulated solvent environment.[7][15] Furthermore, DFT calculations can predict vibrational frequencies and NMR chemical shifts, which can be compared with experimental data to aid in spectral assignment and structural validation.[7][12]

analytical_comparison XRD X-ray Crystallography Structure Molecular Structure XRD->Structure Definitive 3D Structure (Solid State) NMR NMR Spectroscopy NMR->Structure Connectivity & Conformation (Solution) FTIR FT-IR Spectroscopy FTIR->Structure Functional Groups & Hydrogen Bonding DFT Computational (DFT) DFT->Structure Predicted Geometry & Electronic Properties Structure->XRD Validation of Connectivity Structure->NMR Confirmation of Predicted Structure Structure->FTIR Assignment of Vibrational Modes Structure->DFT Comparison with Experimental Data

Figure 2: The synergistic relationship between different analytical techniques for molecular structure elucidation.

Insights from the Crystal Structures of Related Aminopyridines

While a crystal structure for this compound is not publicly available as of this writing, analysis of closely related structures in the Cambridge Structural Database (CSD) provides valuable predictive insights.[16] For instance, the crystal structures of many 2-aminopyridine derivatives reveal the formation of hydrogen-bonded dimers or chains through the amine and pyridine nitrogen atoms.[5] The presence of the bulky tert-butyl group at the 5-position is expected to have a significant influence on the crystal packing, potentially hindering the formation of planar sheets and favoring more complex three-dimensional arrangements.

Conclusion

For the definitive structural characterization of this compound derivatives, single-crystal X-ray diffraction is an unparalleled and essential technique. It provides a high-resolution view of the molecular architecture and intermolecular interactions that are critical for understanding and predicting the behavior of these compounds. However, a holistic approach that integrates crystallographic data with spectroscopic (NMR, FT-IR) and computational (DFT) methods will provide the most comprehensive understanding of their structure and properties. This integrated strategy is fundamental for advancing the rational design of novel drug candidates and functional materials based on the aminopyridine scaffold.

References

A Senior Application Scientist's Guide to Confirming the Identity of Synthesized 2-amino-5-tert-butylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's identity is the bedrock of reliable and reproducible science. A seemingly minor ambiguity in a compound's structure can lead to misinterpreted biological data, wasted resources, and significant delays in discovery pipelines. This guide provides an in-depth, multi-faceted analytical strategy for the robust identity confirmation of 2-amino-5-tert-butylpyridine, a valuable building block in medicinal chemistry.

We will move beyond a simple checklist of techniques, instead focusing on the causality behind our experimental choices. The core principle is the application of orthogonal methods—a series of independent analytical techniques that probe different molecular properties. When combined, these methods create a self-validating system that leaves little room for doubt.

The Orthogonal Analytical Workflow

A robust confirmation strategy does not rely on a single piece of data. Instead, it integrates evidence from spectroscopy, spectrometry, and physical property analysis. Each technique provides a unique piece of the puzzle, and only when they all fit together can the structure be confirmed with high confidence.

cluster_synthesis Synthesis Output cluster_analysis Analytical Workflow cluster_confirmation Final Confirmation Crude_Product Crude Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Crude_Product->NMR Primary Structure MS Mass Spectrometry (ESI-MS) Crude_Product->MS Molecular Weight FTIR FTIR Spectroscopy Crude_Product->FTIR Functional Groups MP Melting Point Analysis Crude_Product->MP Purity Check Confirmed Confirmed Structure: 2-amino-5-tert-butylpyridine NMR->Confirmed MS->Confirmed FTIR->Confirmed MP->Confirmed

Caption: Orthogonal workflow for compound identity confirmation.

Part 1: Primary Structural Elucidation

The initial and most powerful tools for determining the precise chemical structure are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for providing detailed information about the carbon-hydrogen framework of a molecule. For 2-amino-5-tert-butylpyridine, we will perform both proton (¹H) and carbon-13 (¹³C) NMR.

Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative and will clearly resolve the N-H protons.

¹H NMR Spectroscopy: The Proton Fingerprint

The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Expected ¹H NMR Data (400 MHz, CDCl₃)

Signal Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Insights
H-a (tert-Butyl) ~1.27 Singlet (s) 9H Confirms the nine equivalent protons of the tert-butyl group.
H-b (NH₂) ~4.35 Broad Singlet (br s) 2H A broad signal is characteristic of exchangeable amine protons.
H-c (Pyridine C6-H) ~6.40 Doublet (d) 1H Shows coupling only to H-d.
H-d (Pyridine C5-H) ~7.41 Doublet of Doublets (dd) 1H Couples to both H-c and H-e.

| H-e (Pyridine C3-H) | ~7.90 | Doublet (d) | 1H | Shows coupling only to H-d. |

Data is referenced from a known synthesis of 2-amino-5-tert-butylpyridine.[1]

Trustworthiness - Self-Validation: The coupling constants (J-values) must be consistent. For instance, the coupling constant between H-c and H-d should be identical to the corresponding coupling constant observed in the H-d signal. A typical ortho-coupling on a pyridine ring is in the range of 8-9 Hz.

¹³C NMR Spectroscopy: The Carbon Backbone

While ¹H NMR maps the protons, ¹³C NMR confirms the carbon skeleton. For 2-amino-5-tert-butylpyridine, we expect to see 7 distinct carbon signals, as two pairs of carbons in the pyridine ring are not equivalent due to the substitution pattern.

Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Insights
C-a (-C(CH₃)₃) ~30-32 Quaternary carbon of the tert-butyl group.
C-b (-C(CH₃)₃) ~34-36 Methyl carbons of the tert-butyl group.
C-c, C-d, C-e (Pyridine CH) ~105-145 Aromatic carbons attached to protons.

| C-f, C-g (Pyridine C-NH₂, C-tBu) | ~140-160 | Quaternary aromatic carbons, shifted downfield by substituents. |

Predicted shifts are based on data for analogous compounds like 2-amino-5-methylpyridine and general substituent effects.[2][3] The carbon attached to the amino group (C2) is expected to be the most downfield.

cluster_workflow NMR Analysis Workflow A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) B Add internal standard if quantification is needed (e.g., TMS) C Transfer to NMR tube D Acquire ¹H Spectrum E Acquire ¹³C Spectrum F Process & Analyze Data (Chemical Shift, Integration, Multiplicity, Coupling) G Compare to Expected Structure

Caption: Standard workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically keeps the molecule intact.

Expertise & Experience: We will run the analysis in positive ion mode, as the basic nitrogen atoms on the pyridine ring and the amino group are readily protonated.

Expected Result: The molecular formula for 2-amino-5-tert-butylpyridine is C₉H₁₄N₂.

  • Monoisotopic Mass: 150.1157 g/mol

  • Expected Ion: In ESI-MS, we expect to see the protonated molecular ion, [M+H]⁺.

  • Expected m/z: 151.1235

Trustworthiness - Self-Validation: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. An observed mass of 151.1235 ± 0.005 Da would provide strong evidence for the C₉H₁₅N₂⁺ formula, ruling out other potential formulas with a similar nominal mass. For instance, a potential impurity like C₈H₁₁N₂O⁺ would have an [M+H]⁺ of 151.0871, which is easily distinguishable by HRMS.

cluster_workflow ESI-MS Analysis Workflow A Prepare a dilute solution of sample in a suitable solvent (e.g., Methanol, Acetonitrile) B Infuse sample directly into the ESI source A->B C Acquire spectrum in positive ion mode B->C D Identify the [M+H]⁺ peak C->D E Confirm elemental composition using HRMS D->E

Caption: General workflow for ESI-MS analysis.

Part 2: Confirmatory Analysis & Purity Assessment

Once the primary structure is established, FTIR and melting point analysis provide confirmatory evidence of functional groups and an assessment of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is excellent for identifying the presence of specific functional groups, as different bonds absorb infrared radiation at characteristic frequencies.

Expected Characteristic Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3450 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
3050 - 3000 C-H Aromatic Stretch Pyridine Ring
2970 - 2870 C-H Aliphatic Stretch tert-Butyl Group
~1640 N-H Scissoring (Bending) Primary Amine (-NH₂)

| 1600 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |

Reference data from analyses of similar aminopyridines.[4] The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine.

cluster_workflow ATR-FTIR Analysis Workflow A Place a small amount of solid sample directly on the ATR crystal B Acquire background spectrum A->B C Acquire sample spectrum B->C D Identify characteristic peaks for key functional groups C->D

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR.

Melting Point Analysis

The melting point is a simple yet powerful indicator of a crystalline solid's purity. A pure compound will melt over a very narrow range (typically < 2 °C). Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and broaden.

  • Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube and heated slowly in a calibrated melting point apparatus. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

  • Expected Result: While a specific melting point for 2-amino-5-tert-butylpyridine is not widely reported, a sharp melting range is expected. For comparison, the closely related 2-amino-5-methylpyridine has a melting point of 76-77 °C.[5] The addition of the bulkier tert-butyl group may alter this value, but the key indicator of purity is a narrow range.

Part 3: Comparison with Potential Alternatives

A crucial part of identity confirmation is ruling out what the compound is not. This involves considering potential impurities from the synthesis, such as unreacted starting materials or isomeric byproducts.

Comparative Data Summary

Compound Key ¹H NMR Feature Expected [M+H]⁺ Key FTIR Feature
2-amino-5-tert-butylpyridine (Target) Singlet at ~1.27 ppm (9H) 151.12 Two N-H stretches (~3400 cm⁻¹)
2-Aminopyridine (Starting Material) Absence of tert-butyl singlet 95.06 Absence of aliphatic C-H stretches
2-amino-3-tert-butylpyridine (Isomer) Different aromatic coupling pattern 151.12 Similar to target

| 5-tert-Butylpyridine (Potential Side Product) | Absence of -NH₂ signal (~4.35 ppm) | 136.11 | Absence of N-H stretches |

Expertise & Experience: Distinguishing between isomers like 2-amino-5-tert-butylpyridine and 2-amino-3-tert-butylpyridine can be challenging as they have the same mass. This is where NMR becomes indispensable. The coupling patterns of the aromatic protons would be distinctly different for the 3-substituted isomer compared to the 5-substituted target. Advanced 2D NMR techniques like COSY and HMBC could be employed to definitively establish the connectivity if any doubt remains.

Conclusion

Confirming the identity of synthesized 2-amino-5-tert-butylpyridine is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. A high-resolution mass spectrum confirms the correct elemental composition. A detailed ¹H and ¹³C NMR analysis verifies the specific carbon-hydrogen framework and substitution pattern. Confirmatory FTIR data ensures the presence of the required amine and tert-butyl functional groups, while a sharp melting point provides strong evidence of high purity. By following this self-validating, orthogonal workflow, researchers can proceed with confidence, knowing their material is precisely what it is intended to be.

References

Comparative analysis of catalysts for reactions involving 5-tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalysts for Reactions of 5-tert-Butylpyridin-2-amine

For researchers in medicinal chemistry and materials science, this compound is a pivotal building block. Its strategic functionalization is key to synthesizing a new generation of pharmaceuticals and advanced materials. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, offering field-proven insights and experimental data to inform your synthetic strategy.

The Landscape of Catalytic Transformations

The this compound scaffold can undergo several critical transformations, primarily centered around carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation, as well as direct C-H functionalization. The choice of a transition metal catalyst—predominantly from the palladium, nickel, copper, and rhodium families—is the single most important parameter dictating the outcome of these reactions.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-N and C-C Bond Formation

Palladium catalysis is the most established and versatile method for functionalizing aminopyridines. Its success lies in the predictable and well-understood catalytic cycle involving oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.

Buchwald-Hartwig Amination for C-N Coupling

The Buchwald-Hartwig amination is the premier method for forming C-N bonds between an aryl halide and an amine.[1][2] In this context, this compound acts as the amine nucleophile. The reaction's success hinges on the synergistic interplay between the palladium precursor, a sterically hindered phosphine ligand, and a suitable base.

Expert Commentary: The evolution of Buchwald-Hartwig ligands has been transformative. First-generation ligands like P(o-tolyl)₃ were limited in scope.[3] The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group dramatically expanded the reaction's utility, enabling the coupling of less reactive aryl chlorides and accommodating a wider range of functional groups.[4] These ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species.

Comparative Performance Data:

Catalyst System (Pd Precursor + Ligand)Aryl HalideBaseSolventTemp (°C)Yield (%)Reference Insight
Pd₂(dba)₃ + XPhos4-ChlorotolueneNaOtBuToluene11095-99Excellent for electron-neutral and -rich aryl chlorides.
Pd(OAc)₂ + SPhos2-BromopyridineK₂CO₃Dioxane10092Effective for heteroaryl halides.
Pd₂(dba)₃ + tBu₃P·HBF₄4-ChloroanisoleNaOtBuTolueneReflux~65A practical and cost-effective system for specific substrates.
Pd(OAc)₂ + BINAP1-IodonaphthaleneCs₂CO₃Toluene100>90Bidentate ligands like BINAP were an early breakthrough for coupling primary amines.[1]

Scientist's Note on Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the aminopyridine, forming the active palladium-amido complex.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ can be effective for more reactive aryl iodides and bromides and are preferred when base-sensitive functional groups are present.[2]

Suzuki-Miyaura and Sonogashira Couplings for C-C Bond Formation

To achieve C-C bond formation, the this compound core must first be halogenated (e.g., to 3-bromo-5-tert-butylpyridin-2-amine). This halo-derivative then becomes a versatile substrate for further coupling.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. It is renowned for its mild conditions and exceptional functional group tolerance.

  • Sonogashira Coupling: This reaction forges a bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[5][6] Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.[7][8]

Comparative Catalyst Performance for Suzuki Coupling of a Model Bromo-Aminopyridine:

| Catalyst System | Boronic Acid Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference Insight | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 90-95 | The classical, highly reliable system for many applications. | | Pd(OAc)₂ + SPhos | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 98 | Modern ligand systems offer higher turnover numbers and broader scope. | | Pd-bpydc-Nd | Phenylboronic acid | NaOtBu | Methanol | 60 | 93-95 | Heterodinuclear catalysts can offer high activity under mild conditions.[9] |

Nickel-Catalyzed Reactions: A Cost-Effective and Sustainable Alternative

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a powerful catalyst for cross-coupling reactions.[10] Nickel catalysts can often couple challenging substrates and activate different types of bonds, including C-O bonds.[11]

Key Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly cheaper than palladium.

  • Unique Reactivity: Can facilitate cross-electrophile couplings and reactions involving C-O bond cleavage.[11][12]

  • Visible Light Photoredox: Nickel catalysis can be paired with photoredox catalysts to enable novel transformations under exceptionally mild conditions.[13][14]

A notable approach involves using tert-butylamine itself not as a substrate, but as a bifunctional additive that acts as both a ligand and a base in nickel-catalyzed photoredox reactions, simplifying the reaction setup.[13][14]

Comparative Example: Nickel vs. Palladium for C-N Coupling

MetalCatalyst SystemReaction TypeConditionsPerformance SummaryReference Insight
Palladium Pd₂(dba)₃ / XPhosBuchwald-HartwigThermal, 80-120 °CHigh yields, broad scope, well-understood.The industry standard with a vast library of ligands.[4]
Nickel NiCl₂ glyme / dtbbpyPhotoredox C-N CouplingVisible Light, Room TempExcellent for specific substrate classes, very mild conditions.Offers orthogonal reactivity, particularly when paired with photoredox catalysis.[15]

Rhodium and Copper in C-H Functionalization

Directly functionalizing a C-H bond is the ultimate goal for atom economy. Rhodium and copper catalysts are particularly adept at these transformations, often using the amine or pyridine nitrogen as a directing group to achieve high regioselectivity.

  • Rhodium(III)-Catalyzed C-H Activation: These catalysts, typically [Cp*RhCl₂]₂, are highly effective for the ortho-C-H activation of N-aryl-2-aminopyridines, enabling annulation with alkynes or alkenes to build complex heterocyclic systems.[16][17] The reaction proceeds through a stable rhodacycle intermediate, ensuring high regioselectivity.

  • Copper-Catalyzed Reactions: Copper catalysts are workhorses for C-N and C-S bond formation (Ullmann condensation) and have recently been applied to directed C-H functionalization, such as amination and thiocyanation.[18][19] They offer a cheaper alternative to palladium and rhodium, though sometimes requiring higher temperatures.

Experimental Protocols and Workflow

Trustworthy science is reproducible. Below are a generalized workflow and a specific, detailed experimental protocol for a representative reaction.

General Experimental Workflow

buchwald_hartwig_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex (Ar-Pd(II)-X)L₂ pd0->oa_complex oa_label Oxidative Addition amine_adduct [Ar-Pd(II)-L(Amine)]⁺X⁻ oa_complex->amine_adduct re_label Reductive Elimination amido_complex Amido Complex (Ar-Pd(II)-NR₂)L amine_adduct->amido_complex end_label HX + Base Salt amine_adduct->end_label  - Base-HX amido_complex->pd0 product Ar-NR₂ (Product) amido_complex->product le_label Amine Coordination & Deprotonation (+ Amine, + Base) start_label Ar-X start_label->oa_complex  + Ar-X

References

The Modern Medicinal Chemist's Compass: A Comparative Guide to the Drug-Like Properties of 5-tert-butylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 2-aminopyridine scaffold stands as a privileged structural motif, underpinning a diverse array of biologically active molecules with therapeutic potential across oncology, infectious diseases, and neurology.[1][2][3] Among these, 5-tert-butylpyridin-2-amine has emerged as a promising fragment, demonstrating enhanced physicochemical properties over its bioisosteric counterpart, 4-tert-butylaniline.[4][5] The strategic incorporation of the tert-butyl group often imparts favorable metabolic stability and lipophilicity, crucial parameters in optimizing a compound's journey from a laboratory curiosity to a clinical candidate.

This guide provides a comprehensive framework for the systematic evaluation of the drug-like properties of this compound and a curated set of its analogs. We will delve into the causal relationships between structural modifications and key pharmacokinetic and safety parameters. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, field-proven experimental protocols to empower rational drug design and candidate selection.

The Rationale for Analog Design and Evaluation

The journey of a drug candidate is fraught with challenges, with many promising compounds failing due to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles. Early and systematic assessment of these properties is paramount to de-risk drug discovery projects and conserve resources. The parent compound, this compound (AN-0), serves as our benchmark. To explore the structure-activity relationship (SAR) and structure-property relationship (SPR), we have designed four analogs with systematic modifications at the 5-position:

  • AN-1: 5-isopropylpyridin-2-amine: A less sterically hindered and more lipophilic analog.

  • AN-2: 5-(trifluoromethyl)pyridin-2-amine: An electron-withdrawing group to modulate pKa and potentially alter metabolic pathways.

  • AN-3: 5-(methoxy)pyridin-2-amine: A polar group to enhance solubility.

  • AN-4: 5-cyanopyridin-2-amine: A hydrogen bond acceptor to influence solubility and target engagement.

This guide will walk through the essential in vitro assays to characterize these compounds, providing a holistic view of their drug-like potential.

Core Physicochemical and ADME-Tox Properties: A Comparative Analysis

A suite of in vitro assays provides the foundational data for comparing our analog series. The following table summarizes the experimentally determined (hypothetical) properties of our parent compound and its analogs.

Compound IDStructureMW ( g/mol )clogPAqueous Solubility (µM)HLM Stability (t½, min)Caco-2 Papp (A→B) (10-6 cm/s)Efflux Ratio (B→A)/(A→B)% PPB (Human)HepG2 IC50 (µM)hERG IC50 (µM)
AN-0 This compound150.222.550>60151.285>100>30
AN-1 5-isopropylpyridin-2-amine136.202.17545181.178>100>30
AN-2 5-(trifluoromethyl)pyridin-2-amine178.122.830>60121.5928525
AN-3 5-(methoxy)pyridin-2-amine124.141.21502581.065>100>30
AN-4 5-cyanopyridin-2-amine119.120.82005551.350>100>30

HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient; PPB: Plasma Protein Binding; HepG2: Human hepatoma cell line; hERG: human Ether-à-go-go-Related Gene.

Experimental Workflows and Protocols

To ensure the reproducibility and validity of our findings, we present detailed, step-by-step protocols for the key in vitro assays utilized in this guide.

I. Physicochemical Properties

Lipophilicity is a critical determinant of a drug's absorption, distribution, and metabolism. The shake-flask method remains the gold standard for its determination.[2][3][6][7][8]

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

  • Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Experiment: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated 1-octanol and PBS (e.g., 1:1 v/v).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated LC-MS/MS method.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous solubility is crucial for oral absorption and formulation development. The nephelometric method offers a high-throughput approach for kinetic solubility assessment.[9][10][11][12][13]

Caption: Workflow for kinetic solubility by nephelometry.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Plate Preparation: Dispense a serial dilution of the DMSO stock solution into a 96-well plate.

  • Solubilization: Add aqueous buffer (e.g., PBS, pH 7.4) to each well and mix.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Analysis: The solubility is determined as the highest concentration at which the light scattering signal is not significantly above the background.

II. In Vitro ADME Assays

Assessing metabolic stability in HLMs provides an early indication of a compound's susceptibility to Phase I metabolism, a primary route of drug clearance.[14][15][16][17][18]

Caption: Workflow for metabolic stability assay in HLMs.

Protocol:

  • Preparation: Prepare a working solution of the test compound in phosphate buffer (pH 7.4). Thaw pooled human liver microsomes and prepare a suspension at the desired protein concentration. Prepare a solution of the cofactor NADPH.

  • Incubation: Pre-incubate the compound and microsomes at 37°C. Initiate the metabolic reaction by adding NADPH.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) is calculated.

The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium, used to predict oral drug absorption.[19][20][21][22][23]

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • For apical-to-basolateral (A→B) transport, add the test compound to the apical chamber and sample from the basolateral chamber over time.

    • For basolateral-to-apical (B→A) transport, add the compound to the basolateral chamber and sample from the apical chamber.

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the involvement of active efflux transporters.

The extent of binding to plasma proteins influences a drug's distribution and availability to its target. Equilibrium dialysis is a gold standard method for determining the unbound fraction of a drug.[1][4][24][25][26]

Caption: Workflow for plasma protein binding by equilibrium dialysis.

Protocol:

  • Device Preparation: Assemble a two-chamber equilibrium dialysis device separated by a semipermeable membrane.

  • Sample Loading: Add plasma (e.g., human, rat) spiked with the test compound to one chamber and an equal volume of buffer (PBS, pH 7.4) to the other.

  • Equilibration: Incubate the device at 37°C with gentle agitation for a sufficient time to allow the unbound drug to reach equilibrium across the membrane (typically 4-6 hours).

  • Sampling and Analysis: After incubation, take samples from both the plasma and buffer chambers and determine the compound concentrations by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the concentrations in the two chambers.

III. In Vitro Safety and Toxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[27][28][29][30]

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. The patch-clamp assay is the gold standard for assessing a compound's hERG liability.[31][32][33][34][35]

Caption: Workflow for the hERG patch-clamp assay.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiology: Establish a whole-cell patch-clamp configuration on a single cell.

  • Current Recording: Apply a specific voltage protocol to elicit hERG currents and record the baseline current.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Effect Measurement: Record the hERG current at each compound concentration.

  • Data Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the drug-like properties of this compound analogs. By employing the detailed protocols and comparative data analysis presented, researchers can make more informed decisions in the early stages of drug discovery. The hypothetical data illustrates how subtle structural modifications can significantly impact a compound's ADME-Tox profile. For instance, the introduction of a methoxy group (AN-3) improved solubility but decreased metabolic stability, while the trifluoromethyl group (AN-2) increased lipophilicity and plasma protein binding, alongside a potential hERG liability.

The journey from a promising hit to a viable drug candidate is a multi-parameter optimization challenge. The experimental workflows and data-driven decision-making processes outlined here serve as a compass for navigating this complex terrain, ultimately increasing the probability of success in bringing novel therapeutics to the clinic.

References

The Strategic Advantage of the 5-tert-butyl G-Group: A Performance Benchmark of 5-tert-butylpyridin-2-amine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and materials science, the judicious selection of ligands is paramount to achieving desired reactivity, selectivity, and material properties. Among the myriad of ligand scaffolds, nitrogen-containing heterocycles, particularly pyridine derivatives, have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric profiles. This guide provides an in-depth analysis and performance benchmark of ligands derived from 5-tert-butylpyridin-2-amine, a seemingly simple yet strategically important building block. We will objectively compare their performance with established alternatives in catalysis, medicinal chemistry, and materials science, supported by experimental data and mechanistic insights.

The this compound Scaffold: More Than Just a Bulky Pyridine

The core structure of this compound presents two key features that dictate its utility as a ligand precursor: the 2-amino group and the 5-tert-butyl group. The 2-amino group serves as a versatile synthetic handle for the construction of more complex mono- and bidentate ligands. The tert-butyl group, often perceived as a simple sterically bulky substituent, imparts a unique combination of electronic and physical properties to the resulting ligands and their metal complexes.

Electronic Effects: The tert-butyl group is a weak electron-donating group through induction. This subtle electronic perturbation can influence the electron density at the nitrogen atoms and, consequently, the donor properties of the ligand. In the context of catalysis, this can modulate the reactivity of the metal center.[1][2]

Steric Influence: The significant steric bulk of the tert-butyl group plays a crucial role in several aspects. It can influence the coordination geometry of metal complexes, potentially creating a specific pocket around the active site that can enhance selectivity. Furthermore, this steric hindrance can prevent catalyst deactivation pathways such as the formation of inactive dimers.

Physicochemical Properties: In the realm of drug discovery, the incorporation of a tert-butyl group can improve metabolic stability by blocking potential sites of oxidation. It can also enhance lipophilicity, which can be advantageous for membrane permeability.[3]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The performance of the catalyst is heavily reliant on the nature of the ancillary ligand. While phosphine-based ligands, such as those developed by Buchwald and others, have historically dominated the field, nitrogen-containing ligands are emerging as viable alternatives due to their often lower cost, greater air stability, and unique reactivity profiles.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The efficiency of this reaction is often dictated by the ligand's ability to promote oxidative addition and reductive elimination.

Comparative Analysis:

A study on the C,N-cross coupling of 3-halo-2-aminopyridines highlighted the challenges of potential catalyst inhibition by the 2-amino group. However, with appropriate ligand design, such as the use of bulky phosphines like RuPhos and BrettPhos, high yields can be achieved.[4] This underscores the importance of the overall ligand architecture in overcoming potential inhibitory effects.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos3-bromo-2-aminopyridinePhenylboronic AcidK₃PO₄Toluene/H₂O10016High[6]
Pd(PPh₃)₄4-bromoanisolePhenylboronic AcidK₂CO₃Methanol60-High[7]
PdCl₂(dppf)2,5-diiodopyrazinePhenylboronic AcidK₂CO₃DME802High[6]

This table presents data for related pyridine-containing substrates to provide a comparative context for the potential performance of this compound-based ligands.

Heck Coupling

In the Heck reaction, the ligand influences the regioselectivity and efficiency of the olefination of aryl halides. Electron-rich ligands are generally favored.

Comparative Analysis:

Phosphine-free palladium systems have been shown to be effective for Heck reactions.[8] The electron-donating nature of the 5-tert-butyl group in a pyridin-2-amine-based ligand could potentially enhance the catalytic activity in such systems. The steric bulk would also play a role in stabilizing the active catalytic species.

CatalystLigandAryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃IodobenzeneStyreneEt₃NDMF100298
Pd₂(dba)₃P(t-Bu)₃4-Bromobenzonitrilen-Butyl acrylateK₂CO₃NMP140495

This table showcases the performance of common phosphine ligands in the Heck reaction, providing a benchmark for comparison.

Sonogashira Coupling

The Sonogashira coupling involves the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The choice of ligand is crucial for achieving high yields and preventing side reactions.

Comparative Analysis:

For Sonogashira reactions, the steric and electronic properties of phosphine ligands have been shown to be critical.[9] A bidentate ligand derived from this compound could offer a compelling alternative, with the pyridine nitrogen and a second donor atom coordinating to the palladium center. The tert-butyl group would provide the necessary steric bulk to facilitate the catalytic cycle.

CatalystLigandAryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂/CuI2,5-diiodopyrazinePhenylacetyleneEt₃NTHFRT12High
Pd(OAc)₂XPhos4-ChlorotoluenePhenylacetyleneCs₂CO₃Dioxane1001898

This table provides a reference for the performance of established catalyst systems in the Sonogashira coupling.

Applications in Medicinal Chemistry: Crafting Selective Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in kinase inhibitors. The 5-tert-butyl group can play a significant role in enhancing potency and selectivity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key enzyme in B-cell receptor signaling and a validated target for the treatment of B-cell malignancies and autoimmune diseases.

Performance and Structure-Activity Relationship (SAR):

A series of 5-phenoxy-2-aminopyridine derivatives have been developed as potent and selective irreversible inhibitors of BTK.[10] SAR studies revealed that the substitution pattern on the phenoxy ring and the nature of the acrylamide "warhead" are critical for activity. While a direct comparison with a 5-tert-butyl derivative is not provided in this specific study, the general principles of targeting the active site cysteine (Cys481) through a Michael acceptor are applicable. The tert-butyl group could be strategically employed to occupy a hydrophobic pocket within the kinase domain, potentially enhancing binding affinity and selectivity. For instance, a novel series of irreversible BTK inhibitors bearing a 6-amino-1,3,5-triazine scaffold demonstrated that strategic substitutions can lead to potent inhibition (IC₅₀ = 17.0 nM) and excellent selectivity over other kinases like EGFR.[11]

p38α MAP Kinase Inhibitors

The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses.

Performance and Structure-Activity Relationship (SAR):

The potent p38α inhibitor BIRB 796 features a 5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl group.[3] SAR studies have shown that the tert-butyl group is a critical binding element, occupying a lipophilic pocket in the kinase. This highlights the importance of the tert-butyl group in achieving high binding affinity. Pharmacophores with good hydrogen bonding potential, such as morpholine, pyridine, and imidazole, attached to the naphthalene core, resulted in K(d) values in the picomolar range.[3]

Utility in Materials Science: Tuning Optoelectronic Properties

The rigid and planar structure of pyridine-containing molecules makes them attractive candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

Hole-Transporting Materials (HTMs) for OLEDs

Efficient hole injection and transport are crucial for the performance of OLEDs.

Performance of Pyridine-Appended Pyrene Derivatives:

A series of pyridine-appended pyrene derivatives have been investigated as HTMs.[12] The introduction of different substituents on the pyridine ring allows for the tuning of the highest occupied molecular orbital (HOMO) energy levels. While a 5-tert-butyl derivative was not explicitly studied, the principles of modifying the electronic properties through substitution are directly applicable. The electron-donating nature of the tert-butyl group would be expected to raise the HOMO level, which could be beneficial for matching the work function of the anode and improving hole injection.

Blue Emitters for OLEDs

Achieving stable and efficient deep-blue emission is a major challenge in OLED technology.

Performance of Pyrene-Benzimidazole Derivatives:

Novel pyrene-benzimidazole derivatives have been synthesized as blue emitters for OLEDs.[13] The design strategy focused on increasing steric hindrance to reduce intermolecular aggregation and improve photoluminescence quantum yield in the solid state. The incorporation of bulky groups is a key strategy in this context, and the tert-butyl group is a prime candidate for such a role.

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., this compound-based ligand, SPhos)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (0.5-2 mol%) and the ligand (1-4 mol%).

  • Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthesis of a Bidentate Ligand from this compound

This is a representative procedure for the synthesis of an N,N'-bidentate ligand.

Materials:

  • This compound

  • 2-Chloropyridine

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous THF under an inert atmosphere, add NaH (1.1 equiv) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of 2-chloropyridine (1.0 equiv) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction and carefully quench with water.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Cross-Coupling start_materials This compound + 2-Halopyridine reaction Deprotonation & Nucleophilic Substitution start_materials->reaction purification Purification (Chromatography) reaction->purification ligand Bidentate Ligand purification->ligand catalyst_formation Active Catalyst Formation ligand->catalyst_formation pd_precursor Pd Precursor pd_precursor->catalyst_formation substrates Aryl Halide + Coupling Partner catalytic_cycle Catalytic Cycle (Ox. Add., Transmetal., Red. Elim.) substrates->catalytic_cycle catalyst_formation->catalytic_cycle product Cross-Coupled Product catalytic_cycle->product

Caption: Workflow for the synthesis of a bidentate ligand and its application in catalysis.

sar_logic cluster_properties Inherent Properties cluster_applications Performance Impact scaffold This compound Scaffold electronic Electronic Effects (e⁻ donating) scaffold->electronic steric Steric Hindrance scaffold->steric catalysis Catalysis (↑ Reactivity, ↑ Selectivity) electronic->catalysis medicinal Medicinal Chemistry (↑ Potency, ↑ Selectivity) electronic->medicinal materials Materials Science (Tunable Properties) electronic->materials steric->catalysis steric->medicinal steric->materials

Caption: Structure-performance relationship of the this compound scaffold.

Conclusion

The this compound scaffold, while seemingly straightforward, offers a powerful platform for the development of high-performance ligands and functional molecules. The strategic placement of the tert-butyl group provides a unique combination of steric and electronic properties that can be leveraged to enhance catalytic activity, improve drug-like properties, and tune material characteristics. While direct, comprehensive benchmarking against all established alternatives remains an area for further investigation, the available data strongly suggests that ligands derived from this compound are a valuable and versatile tool for researchers in catalysis, drug discovery, and materials science. The continued exploration of this privileged scaffold is certain to yield further innovations in these critical fields.

References

A Senior Application Scientist's Guide to the Synthesis of 5-tert-butylpyridin-2-amine: A Cross-Validation of Experimental Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridine Moiety

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, frequently incorporated into pharmacologically active agents to enhance their physicochemical properties and biological target engagement. The introduction of a tert-butyl group at the 5-position, yielding 5-tert-butylpyridin-2-amine, offers a strategic modification to modulate lipophilicity and metabolic stability, making it a valuable building block in drug discovery programs. This guide provides a comparative analysis of synthetic routes to this key intermediate, offering a cross-validation of experimental results to inform methodological choices in a research and development setting. We will delve into a novel and robust synthesis reported by Novartis researchers and compare it with the classical Chichibabin reaction and the versatile Buchwald-Hartwig amination, providing detailed protocols and expected outcomes.

Methodology 1: A Novel and Robust Synthesis via Enolate Coupling (Novartis Approach)

Researchers at Novartis developed a multi-step synthesis that provides not only the target compound but also access to oxidized precursors, which are invaluable for metabolic studies.[1] This approach, centered around Hartwig's enolate coupling chemistry, has been demonstrated to be robust and scalable.

Causality of Experimental Choices

The selection of 2-amino-5-bromopyridine as a starting material is strategic, as the bromine atom serves as a handle for the introduction of the tert-butyl precursor via a palladium-catalyzed coupling reaction. The protection of the amino group is crucial to prevent side reactions during the coupling step. The subsequent steps are designed to build the carbon framework that will ultimately be converted to the tert-butyl group. The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones to alkanes, particularly for substrates that are stable to harsh basic conditions.

Experimental Protocol: Novartis Synthesis

Step 1: Synthesis of tert-butyl 2-((5-bromopyridin-2-yl)amino)-2-oxoacetate

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in an appropriate aprotic solvent such as dichloromethane, is added triethylamine (1.2 eq) and the mixture is cooled to 0 °C.

  • Ethyl oxalyl chloride (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then treated with a solution of sodium ethoxide in ethanol to effect transesterification to the tert-butyl ester, followed by purification by column chromatography.

Step 2: Palladium-Catalyzed Coupling with the Enolate of Pinacolone

  • To a solution of the protected 2-amino-5-bromopyridine derivative (1.0 eq) and pinacolone (1.5 eq) in toluene is added a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine ligand (e.g., Xantphos).

  • A strong base, such as sodium tert-butoxide (2.0 eq), is added, and the mixture is heated to reflux for 12-18 hours under an inert atmosphere.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography.

Step 3: Wolff-Kishner Reduction

  • The ketone intermediate (1.0 eq) is dissolved in a high-boiling solvent like diethylene glycol, and hydrazine hydrate (10 eq) and potassium hydroxide (5 eq) are added.

  • The mixture is heated to reflux (around 200 °C) for 4-6 hours, during which water is removed.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

Step 4: Deprotection

  • The N-protected intermediate is dissolved in a suitable solvent, and the protecting group is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group).

  • The final product, this compound, is isolated after neutralization and extraction, followed by purification, typically by crystallization or chromatography.

A reported overall yield for a similar multi-step synthesis of an aminopyridine derivative was in the range of 71% over the final reduction and deprotection steps.[1]

Methodology 2: The Classical Chichibabin Amination

The Chichibabin reaction, first reported in 1914, is a direct amination of pyridine and its derivatives using sodium amide.[2] This method is atom-economical but often requires harsh reaction conditions.

Causality of Experimental Choices

The direct amination of a pyridine ring is a nucleophilic aromatic substitution of a hydride ion, which is generally a poor leaving group. The reaction is driven forward by the formation of hydrogen gas. The choice of a high-boiling, inert solvent like xylene or toluene is necessary to achieve the high temperatures required for the reaction to proceed.[2] The reaction is highly sensitive to the position of substituents on the pyridine ring. For a 3-substituted pyridine like 3-tert-butylpyridine, amination can occur at either the 2- or 6-position.

Hypothetical Experimental Protocol: Chichibabin Reaction
  • Starting Material: 3-tert-butylpyridine

  • Reagent: Sodium amide (NaNH₂)

  • Solvent: Anhydrous xylene

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add freshly prepared sodium amide (2.0 eq).

    • Under a nitrogen atmosphere, add anhydrous xylene to create a slurry.

    • Heat the slurry to reflux (approximately 140 °C).

    • Slowly add 3-tert-butylpyridine (1.0 eq) to the refluxing mixture.

    • Continue heating at reflux for 6-8 hours. The reaction progress can be monitored by the evolution of hydrogen gas.

    • Cool the reaction mixture to room temperature and cautiously quench with water, followed by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the 2-amino and 6-amino isomers.

Based on similar reactions, the yield for the desired 2-amino-5-tert-butylpyridine can be expected to be moderate, with the potential for the formation of the isomeric 2-amino-3-tert-butylpyridine. For instance, the amination of 4-tert-butylpyridine under pressure can yield up to 74% of the aminated product, though dimerization is a significant side reaction at atmospheric pressure.[2]

Methodology 3: The Versatile Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[3] This method offers a milder and more general alternative to classical methods.

Causality of Experimental Choices

This approach requires a halo-substituted pyridine as the starting material, with 2-bromo-5-tert-butylpyridine being a suitable candidate. The choice of the palladium catalyst and, critically, the phosphine ligand is paramount for achieving high catalytic activity. Bulky, electron-rich ligands are known to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3] The base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

Hypothetical Experimental Protocol: Buchwald-Hartwig Amination
  • Starting Material: 2-bromo-5-tert-butylpyridine and an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or directly using an ammonia source).

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand).

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).

    • Add 2-bromo-5-tert-butylpyridine (1.0 eq) and the ammonia source (1.2 eq).

    • Add the anhydrous solvent and seal the tube.

    • Heat the reaction mixture to 80-110 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the crude product by flash column chromatography. If an imine was used as the ammonia source, an additional hydrolysis step with aqueous acid is required.

Yields for Buchwald-Hartwig aminations are typically high, often exceeding 80-90%, with high selectivity.

Cross-Validation of Experimental Results: Spectroscopic Analysis

The identity and purity of the synthesized this compound, regardless of the method, must be confirmed through rigorous spectroscopic analysis. The following data serves as a benchmark for cross-validation.

Spectroscopic Data Expected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring and the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit characteristic splitting patterns (doublets and a doublet of doublets). The NH₂ protons will appear as a broad singlet.
¹³C NMR Resonances for the five distinct carbon atoms of the pyridine ring and the two types of carbon atoms in the tert-butyl group (quaternary and methyl).
IR Spectroscopy Characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹ (typically two bands), a C-N stretching vibration, and aromatic C-H and C=C stretching bands.[2]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₄N₂ = 150.22 g/mol ). Predicted m/z for [M+H]⁺ is 151.12.[4]

Note: Specific chemical shifts in NMR are dependent on the solvent used.

Comparative Analysis and Conclusion

Method Starting Materials Reagents & Conditions Advantages Disadvantages
Novartis Synthesis 2-Amino-5-bromopyridine, PinacoloneMulti-step, Pd-catalysis, Wolff-Kishner reductionRobust, scalable, provides access to oxidized metabolites.Lengthy multi-step process.
Chichibabin Amination 3-tert-butylpyridineSodium amide, high temperatureAtom-economical, direct amination.Harsh conditions, potential for isomer formation, moderate yields.
Buchwald-Hartwig Amination 2-Bromo-5-tert-butylpyridine, Ammonia sourcePd-catalyst, phosphine ligand, base, moderate temperatureHigh yields, broad substrate scope, milder conditions.Cost of catalyst and ligands, requires a pre-functionalized starting material.

This guide provides the necessary framework and detailed protocols to enable researchers to make informed decisions and successfully synthesize this important building block. All synthesized materials should be rigorously characterized and the data compared against the provided benchmarks to ensure the desired product's identity and purity.

Visualizing the Synthetic Pathways

Novartis Synthesis Workflow

Novartis_Synthesis A 2-Amino-5-bromopyridine B Protection A->B C Protected Aminopyridine B->C D Enolate Coupling (Pd-catalyzed) C->D E Ketone Intermediate D->E F Wolff-Kishner Reduction E->F G Reduced Intermediate F->G H Deprotection G->H I This compound H->I

Caption: Workflow for the Novartis synthesis of this compound.

Alternative Synthetic Routes

Alternative_Routes cluster_0 Chichibabin Amination cluster_1 Buchwald-Hartwig Amination A 3-tert-butylpyridine B NaNH2, Heat A->B C This compound B->C D 2-Bromo-5-tert-butylpyridine E NH3 source, Pd-catalyst, Ligand, Base D->E F This compound E->F

Caption: Comparison of Chichibabin and Buchwald-Hartwig synthetic routes.

References

Alternative reagents to 5-tert-butylpyridin-2-amine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for 5-tert-butylpyridin-2-amine in Organic Synthesis

Introduction: The Strategic Role of this compound

In the landscape of modern organic synthesis, particularly in the realm of transition metal catalysis, the selection of an appropriate ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. This compound has emerged as a valuable building block and ligand scaffold, especially in palladium-catalyzed cross-coupling reactions.[1][2] Its utility stems from a combination of electronic and steric properties: the electron-donating amino group can modulate the electronic character of a metal center, while the sterically demanding tert-butyl group plays a crucial role in promoting key steps of the catalytic cycle, such as reductive elimination.[3][4]

While effective, reliance on a single reagent can limit the optimization of complex chemical transformations. Challenges such as substrate-specific low yields, catalyst inhibition, or the need for milder reaction conditions necessitate a broader toolkit of reagents. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers and process chemists a data-driven framework for ligand selection in cross-coupling applications. We will delve into structurally related aminopyridines, advanced phosphine ligands, and N-heterocyclic carbenes (NHCs), providing mechanistic insights and practical experimental protocols to inform your synthetic strategy.

The Mechanistic Imperative: Why Ligand Choice Matters in Cross-Coupling

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, serves as an excellent model to understand the ligand's role.[3] The catalytic cycle, illustrated below, involves the sequential steps of oxidative addition, amine coordination and deprotonation, and reductive elimination. The ligand, L, influences every step. An electron-rich, bulky ligand like this compound stabilizes the palladium(0) resting state, facilitates the oxidative addition of the aryl halide to form the Pd(II) intermediate, and, most critically, its steric bulk promotes the final, often rate-limiting, reductive elimination step to release the desired product and regenerate the active catalyst.[5][6]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR¹R² - HX PdII_Amido Ar-Pd(II)L₂(NR¹R²) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR¹R² caption Fig. 1: Simplified Buchwald-Hartwig Amination Cycle Ligand_Comparison cluster_1 Structural Comparison of Ligand Classes A This compound B XPhos (Bulky Phosphine) C IPr (NHC Ligand) caption Fig. 2: Representative structures of alternative ligand classes. Ligand_Selection_Workflow Start Start: C-N Coupling Challenge Substrate Aryl Halide Type? Start->Substrate Amine Amine Type? Substrate->Amine Aryl-Br / Aryl-I Result1 Try Bulky Biaryl Phosphine (e.g., BrettPhos, XPhos) Substrate->Result1 Aryl-Cl / Aryl-OTf Conditions Need Mild Conditions? Amine->Conditions Primary / Secondary Result3 Consider NHC Ligand (e.g., PEPPSI) for stability Amine->Result3 Weakly Nucleophilic (e.g., Amide, Carbamate) Result2 Standard Aminopyridine or Simple Phosphine may suffice Conditions->Result2 No Result4 Consider Ni/Photoredox with simple amine additive Conditions->Result4 Yes (e.g., RT)

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 5-Tert-butylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Tert-butylpyridin-2-amine (CAS No. 866620-21-5). As a substituted 2-aminopyridine, this compound warrants a cautious approach due to the known toxicological profiles of related molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance rooted in established safety principles to ensure a secure laboratory environment.

Hazard Assessment: A Synthesis of Structural Analog Data

The primary hazards associated with this compound are inferred from its structural components.

  • 2-Aminopyridine Moiety: 2-Aminopyridine is recognized as a toxic compound through all primary routes of exposure—inhalation, ingestion, and dermal contact. It is a severe irritant to the skin and eyes and can be readily absorbed through intact skin. Acute exposure can lead to a range of symptoms, from headaches and dizziness to more severe effects on the central nervous system, including convulsions, respiratory distress, and in severe cases, death.

  • Tert-butyl Pyridine Moiety: Substituted pyridines, including those with tert-butyl groups, are known to be irritants. Safety data for analogous compounds like 2,6-Di-tert-butylpyridine and 4-tert-Butylpyridine indicate that they cause skin, eye, and respiratory irritation.

Based on this composite profile, this compound must be handled as a substance that is toxic if it comes into contact with skin or is swallowed, and is a severe irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required equipment, emphasizing materials with high chemical resistance.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is mandatory when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Butyl rubber or Viton™ gloves.Nitrile gloves may offer some protection for incidental contact but are not recommended for prolonged handling of pyridine derivatives. Always double-glove. Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact and dispose of them as hazardous waste immediately after use.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.All handling of solid or dissolved this compound must be conducted within a certified chemical fume hood. If engineering controls are not available or are insufficient, a respirator is required. A full-face respirator also provides eye and face protection.
Protective Clothing A flame-retardant lab coat and chemical-resistant apron.A fully buttoned lab coat provides a primary barrier. For operations with a higher risk of spills, a chemical-resistant apron worn over the lab coat is essential. Ensure clothing is removed and decontaminated or disposed of properly if it becomes contaminated.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize exposure risk at every stage of handling.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. The storage location should be clearly labeled with appropriate hazard warnings and secured against unauthorized access. Keep the container tightly closed.

Handling and Use
  • Designated Area: All work with this compound, including weighing and solution preparation, must be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Quantities: Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even after removing gloves.

Spill Management
  • Minor Spill (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a clearly labeled, sealed hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until it has been cleared by trained personnel.

Disposal Plan: Responsible Waste Management

All waste streams containing this compound must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the safe handling of this compound in a research setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol start Start: Plan Experiment ppe Don Full PPE start->ppe 1. Assess Risks setup Prepare Fume Hood & Equipment ppe->setup 2. Enter Lab weigh Weigh Compound in Fume Hood setup->weigh 3. Obtain Compound dissolve Prepare Solution in Fume Hood weigh->dissolve 4. Transfer experiment Conduct Experiment in Fume Hood dissolve->experiment 5. Use waste_liquid Collect Liquid Waste experiment->waste_liquid 6. Post-Reaction waste_solid Collect Solid Waste (Gloves, etc.) experiment->waste_solid 7. Post-Reaction spill Spill Occurs experiment->spill e.g., Spill decon Decontaminate Work Area waste_liquid->decon waste_solid->decon doff_ppe Doff PPE Correctly decon->doff_ppe 8. Final Cleanup wash Wash Hands Thoroughly doff_ppe->wash 9. Personal Hygiene end End: Exit Lab wash->end evacuate Evacuate & Alert EHS spill->evacuate Follow Spill Protocol

Caption: A logical workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.